2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
Description
BenchChem offers high-quality 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)5(8)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESDXZUNWBMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230545 | |
| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-71-4 | |
| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a pivotal reagent in contemporary medicinal chemistry, 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (CFMBSC) offers a unique constellation of reactive and structural features. This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to provide a deep, actionable understanding of its physicochemical properties, synthesis, and characterization. We will explore the causality behind the selection of synthetic routes and analytical methods, offering field-proven insights to empower researchers in leveraging this versatile molecule for novel drug discovery and development endeavors.
Core Molecular Attributes and Physicochemical Profile
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, identified by the CAS number 1208076-71-4, is a polysubstituted aromatic sulfonyl chloride. Its structure, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts a distinct electronic and steric profile, making it a valuable building block in the synthesis of complex organic molecules.
Structural and General Data
A comprehensive summary of the fundamental properties of CFMBSC is presented in Table 1. The presence of the highly reactive sulfonyl chloride group is the primary driver of its synthetic utility, while the halogen and methyl substituents modulate its reactivity and solubility.
Table 1: Core Physicochemical Properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 1208076-71-4 | [1][2] |
| Molecular Formula | C₇H₅Cl₂FO₂S | [1] |
| Molecular Weight | 243.08 g/mol | [3] |
| SMILES | O=S(C1=CC(C)=C(F)C=C1Cl)(Cl)=O | [2] |
| Physical Form | Solid (predicted) | [4] |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Low solubility in water, where it is prone to hydrolysis. | [5][6] |
Note: Some physical properties like melting and boiling points are not yet reported in publicly available literature and are subjects of ongoing characterization.
Strategic Synthesis: From Precursor to Product
The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The most logical and widely practiced approach involves the diazotization of the corresponding aniline precursor, followed by a Sandmeyer-type chlorosulfonylation.
Rationale for Synthetic Pathway Selection
The chosen synthetic route, starting from 2-chloro-4-fluoro-5-methylaniline, is predicated on the reliability and versatility of the Sandmeyer reaction for introducing the sulfonyl chloride moiety onto an aromatic ring. This method is generally tolerant of various functional groups and can be performed under aqueous acidic conditions, which can simplify product isolation as the sparingly soluble sulfonyl chloride often precipitates from the reaction mixture[5][6].
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure the successful synthesis of the target compound.
Step 1: Synthesis of the Precursor, 2-Chloro-4-fluoro-5-methylaniline
The synthesis of the aniline precursor can be achieved through various routes, often involving the halogenation of a substituted aniline or toluene derivative. For instance, the synthesis can start from 4-methylaniline, involving sequential chlorination and fluorination steps under controlled conditions to achieve the desired substitution pattern[7].
Step 2: Diazotization of 2-Chloro-4-fluoro-5-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature of the reaction mixture below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
Validation: The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) or by a positive starch-iodide paper test for excess nitrous acid.
Step 3: Chlorosulfonylation (Sandmeyer-type Reaction)
-
Catalyst Preparation: In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid or an aqueous medium, and add a catalytic amount of a copper(I) salt (e.g., cuprous chloride).
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 2 to the sulfur dioxide/catalyst mixture. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature between 5-10 °C.
-
Product Isolation: Upon completion of the reaction, the sulfonyl chloride product often precipitates from the aqueous medium. The solid can be collected by filtration, washed with cold water, and dried under vacuum. If the product is an oil, it can be extracted with a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Caption: Synthetic workflow for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Comprehensive Analytical Characterization
The structural integrity and purity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are paramount for its successful application in drug discovery. A multi-technique approach is essential for its unambiguous characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, fluoro, and sulfonyl chloride groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride functional group. Key expected vibrational frequencies include:
-
S=O Asymmetric Stretch: ~1370-1410 cm⁻¹
-
S=O Symmetric Stretch: ~1166-1204 cm⁻¹
-
S-Cl Stretch: ~550-650 cm⁻¹
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The presence of two chlorine atoms (one in the sulfonyl chloride group and one on the aromatic ring) will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, is a robust technique for assessing the purity of the sulfonyl chloride. A UV detector is suitable for detection.
Gas Chromatography (GC):
GC can also be employed for purity analysis, although the thermal lability of some sulfonyl chlorides may require careful optimization of the injection port temperature to avoid degradation.
Sources
- 1. CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. chem-casts.com [chem-casts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, enhancing yield and purity, and developing robust purification strategies. This guide provides a comprehensive overview of the predicted solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, grounded in its physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate accurate and reliable data for their specific applications.
Introduction: The Significance of Solubility in Synthetic Chemistry
The adage "like dissolves like" forms the cornerstone of solubility prediction in organic chemistry.[1] The solubility of a reagent in a given solvent dictates its availability for reaction, influences reaction kinetics, and is a critical parameter in downstream processing, including crystallization and chromatography. For a polysubstituted aromatic compound such as 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, the interplay of its various functional groups determines its overall polarity and, consequently, its solubility profile.
Sulfonyl chlorides are a pivotal class of organic compounds, serving as versatile reagents and intermediates in a vast array of chemical transformations.[2][3] Their high reactivity makes them indispensable tools in modern organic synthesis, particularly for the formation of sulfonamides, a common motif in many drug molecules.[2][3] An understanding of the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is therefore not merely an academic exercise but a practical necessity for any chemist working with this important building block.
Physicochemical Properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
To predict the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, we must first consider its molecular structure and resulting physicochemical properties.
The molecule possesses a rigid aromatic ring substituted with a chloro, a fluoro, and a methyl group, in addition to the highly polar sulfonyl chloride moiety. The presence of the electronegative chlorine and fluorine atoms, along with the sulfonyl chloride group, imparts a significant dipole moment to the molecule, rendering it polar. However, the benzene ring and the methyl group contribute to its nonpolar character. The overall solubility will therefore be a balance of these competing factors.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a range of common organic solvents is presented in Table 1. It is important to note that sulfonyl chlorides can react with protic solvents, especially at elevated temperatures or in the presence of a base.
Table 1: Predicted Solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar hydrocarbon backbone of these solvents has limited affinity for the polar sulfonyl chloride group. Some solubility is expected due to the aromatic ring and methyl group of the solute. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar sulfonyl chloride group, leading to good solvation. They are generally unreactive towards sulfonyl chlorides under standard conditions. |
| Polar Protic | Methanol, Ethanol | Moderate to High (with potential for reaction) | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, and their high polarity can solvate the solute. However, slow reaction (solvolysis) to form the corresponding sulfonate ester is possible. |
| Highly Polar | Water | Very Low | The molecule's significant non-polar surface area from the substituted benzene ring will likely lead to poor solubility in water. Additionally, sulfonyl chlorides are known to hydrolyze in the presence of water.[5] |
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are useful, empirical determination of solubility is essential for process development and optimization. The following protocol outlines a robust method for determining the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a given organic solvent.
Materials
-
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (purity ≥98%)[4]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow
The overall experimental workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Experimental workflow for the determination of equilibrium solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the equilibration temperature for a short period to allow for initial settling of the solid.
-
Centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to remove any fine particulate matter.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. A calibration curve prepared with standards of known concentrations should be used for quantification.
-
-
Data Calculation:
-
Calculate the solubility (S) in g/L or mol/L using the following formula: S = (Concentration from HPLC) x (Dilution Factor)
-
Safety Considerations
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or inhaled.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Consult the Safety Data Sheet (SDS) for detailed safety information.[5][8][6][7]
Conclusion
While specific published data on the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is scarce, a systematic approach based on its physicochemical properties allows for a reliable prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some non-polar solvents, and poorly soluble in water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology. A comprehensive understanding of the solubility of this key synthetic intermediate is essential for the development of efficient, scalable, and reproducible chemical processes in the pharmaceutical and chemical industries.
References
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Sci-Hub. A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
LibreTexts. Solubility of Organic Compounds. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
Organic Syntheses. methanesulfonyl cyanide. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Chemcasts. 2-Fluoro-5-methylbenzenesulfonyl chloride Properties vs Temperature. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Chloro-4-methylbenzenesulfonyl chloride. [Link]
- Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
-
National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
WINWIN. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE. [Link]
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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride represent a class of compounds with significant potential in therapeutic development, stemming from the well-established biological activity of the benzenesulfonamide scaffold. While direct mechanistic studies on this specific substitution pattern are emerging, a robust body of evidence from structurally analogous compounds points towards enzyme inhibition as the primary mechanism of action. This guide synthesizes the current understanding of benzenesulfonamide pharmacology, focusing on the most probable molecular targets and outlining a comprehensive, self-validating experimental framework to elucidate the precise mechanism of action for novel derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. Our approach is grounded in established principles of medicinal chemistry and provides actionable insights for researchers in the field.
The Benzenesulfonamide Core: A Privileged Scaffold in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to engage with a diverse range of biological targets.[1] The core structure, an aromatic ring bearing a sulfonamide group (-SO₂NH₂), serves as a versatile template for designing potent and selective therapeutic agents. The sulfonamide group, in particular, is a key pharmacophore, capable of acting as a zinc-binding moiety in the active sites of metalloenzymes.[1] This interaction is a recurring theme in the mechanism of action of numerous clinically approved drugs.
Derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are synthesized from the parent sulfonyl chloride through its reaction with various amines. This reaction is fundamental to creating a library of sulfonamide derivatives with diverse physicochemical properties, which in turn dictates their target specificity and pharmacological profile.
Primary Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition
Based on extensive research into halogenated and methylated benzenesulfonamides, the most probable biological targets for derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are the carbonic anhydrases (CAs) .[2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are implicated in various pathologies, making them attractive drug targets.
-
Tumor-Associated Isoforms (hCA IX and XII): These isoforms are overexpressed in a variety of solid tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[4][5] Inhibition of hCA IX and XII is a validated strategy in anticancer drug development.
-
Other Isoforms: Different CA isoforms are involved in physiological processes in the eye, kidney, and central nervous system, and their inhibition is relevant for conditions like glaucoma and epilepsy.[6]
The sulfonamide moiety of the derivatives is hypothesized to bind to the zinc ion in the active site of the carbonic anhydrase, leading to inhibition of its catalytic activity. The substitution pattern on the benzene ring, including the chloro, fluoro, and methyl groups, plays a crucial role in determining the binding affinity and selectivity for different CA isoforms.[2][3]
Visualizing the Interaction: A Proposed Binding Mode
Caption: A logical workflow for elucidating the mechanism of action.
Structure-Activity Relationship (SAR) Studies
A systematic investigation of the SAR is critical for optimizing the lead compounds. By synthesizing a library of derivatives with modifications to the amine moiety and observing the corresponding changes in biological activity, a clear SAR can be established. This will provide invaluable information for the rational design of more potent and selective inhibitors.
Conclusion
The derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are poised to be a promising class of compounds, with a high probability of acting as enzyme inhibitors, particularly of carbonic anhydrases. This guide provides a robust theoretical and practical framework for elucidating their precise mechanism of action. By following the proposed experimental workflows, researchers can systematically investigate the biological targets, validate target engagement in a cellular context, and ultimately unravel the therapeutic potential of these novel chemical entities. This structured approach, grounded in established scientific principles, will pave the way for the development of the next generation of benzenesulfonamide-based therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, including the presence of chlorine, fluorine, and a methyl group on the benzene ring, make it a versatile building block for introducing the sulfonyl chloride moiety into more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
The synthesis of substituted benzenesulfonyl chlorides is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry.[1] Sulfonamides are present in a wide array of therapeutic agents, and the ability to efficiently synthesize diverse sulfonyl chlorides is crucial for drug discovery and development. This guide will focus on the most common and practical method for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride: the direct chlorosulfonation of 2-chloro-4-fluoro-5-methylbenzene.
Core Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is the electrophilic aromatic substitution (EAS) reaction of 4-chloro-2-fluoro-1-methylbenzene with chlorosulfonic acid. This reaction falls under the broader category of sulfonation, a fundamental process in organic chemistry.[2][3]
The Mechanism of Chlorosulfonation
The reaction proceeds through the generation of a potent electrophile, the chlorosulfonium ion (
The methyl group is an activating, ortho-, para-director, while the chlorine and fluorine atoms are deactivating, ortho-, para-directors. The interplay of these electronic and steric effects favors the substitution at the position ortho to the methyl group and meta to the fluorine atom, leading to the desired product.
Experimental Protocol: Synthesis via Chlorosulfonation
This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride from 4-chloro-2-fluoro-1-methylbenzene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Chloro-2-fluoro-1-methylbenzene | 452-64-2 | 144.58 | 10.0 g (69.2 mmol) |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 32.2 g (276.8 mmol, 4.0 equiv) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| Crushed Ice | N/A | 18.02 | ~200 g |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-2-fluoro-1-methylbenzene (10.0 g, 69.2 mmol).
-
Solvent Addition: Add dichloromethane (50 mL) to the flask to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (32.2 g, 276.8 mmol) dropwise to the stirred solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a separate beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Alternative Synthetic Approaches
From Substituted Anilines
An alternative route involves the diazotization of a corresponding aniline derivative, followed by a Sandmeyer-type reaction. For example, starting from 2-chloro-4-fluoro-5-methylaniline, one could perform a diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group. This multi-step process is generally less efficient and more complex than direct chlorosulfonation. A Chinese patent describes a process for preparing substituted benzenesulfonyl chlorides from aniline compounds via a diazonium salt.[5]
From Sulfonic Acids
If the corresponding sulfonic acid, 2-chloro-4-fluoro-5-methylbenzenesulfonic acid, is available, it can be converted to the sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride (
Characterization and Quality Control
The identity and purity of the synthesized 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule and the regiochemistry of the sulfonyl chloride group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the S=O bonds of the sulfonyl chloride group.
-
Melting Point: A sharp melting point range is indicative of high purity.
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching step is particularly hazardous due to the vigorous reaction with ice and the evolution of HCl gas. It should be performed slowly and with caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.
Conclusion
The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is most efficiently achieved through the direct chlorosulfonation of 4-chloro-2-fluoro-1-methylbenzene. This in-depth guide has provided a comprehensive overview of this key synthetic transformation, including a detailed experimental protocol, mechanistic insights, and safety considerations. A thorough understanding of the principles of electrophilic aromatic substitution and careful execution of the experimental procedure are paramount to successfully and safely synthesizing this important chemical intermediate.
References
[7] Vertex AI Search, Grounding API Redirect. [5] CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. [6] Benzenesulfonyl chloride - Organic Syntheses Procedure. [2] 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. [3] aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 - Doc Brown's Chemistry. [1] 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. [4] What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that, due to its reactive nature, serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility in the laboratory, however, is matched by its potential hazards. This technical guide, designed for experienced researchers and drug development professionals, provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety protocols for sulfonyl chlorides and specific data where available.
Compound Identification and Properties
A clear understanding of the physical and chemical properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is fundamental to its safe handling. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, its identity is confirmed by chemical suppliers.[1][2][3] Key identifiers and properties, extrapolated from structurally similar compounds, are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | N/A |
| CAS Number | 1208076-71-4 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂FO₂S | [2] |
| Molecular Weight | 243.08 g/mol | N/A |
| Appearance | Likely a solid | [4] |
| Reactivity | Reacts violently with water and is moisture-sensitive.[5] Incompatible with strong oxidizing agents and strong bases.[5] | N/A |
Hazard Analysis and Risk Mitigation
The primary hazards associated with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are characteristic of the sulfonyl chloride class of compounds. These include severe corrosivity, reactivity with water, and the potential for harmful inhalation or skin contact.
Corrosivity and Health Hazards
Sulfonyl chlorides are known to cause severe skin burns and eye damage.[5][6] Contact with skin can result in immediate and severe irritation, while eye contact can lead to serious and potentially permanent damage. Inhalation of dust or vapors can irritate the respiratory tract.
Mitigation Strategy: The cornerstone of mitigating these risks is the consistent and correct use of Personal Protective Equipment (PPE).
Reactivity Hazards
A critical characteristic of sulfonyl chlorides is their vigorous and exothermic reaction with water, including atmospheric moisture. This reaction produces corrosive and toxic gases, such as hydrogen chloride and the corresponding sulfonic acid.[5]
Mitigation Strategy: All handling of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride must be conducted in a moisture-free environment. This includes using dry glassware and handling the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.
Laboratory Handling and Standard Operating Procedures
Adherence to a strict and well-defined standard operating procedure (SOP) is paramount when working with this compound. The following workflow is designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and fumes. |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene), with consideration for double-gloving. | Provides a barrier against skin contact. |
| Body Protection | A flame-resistant lab coat, worn over personal clothing. | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors, especially when handling outside of a fume hood or in case of a spill. | Prevents inhalation of harmful dust or vapors. |
Experimental Workflow
The following diagram outlines the logical flow for the safe handling of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a laboratory setting.
Emergency Procedures
Preparedness for accidental spills or exposures is a critical component of laboratory safety.
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously add a neutralizing agent like sodium bicarbonate or soda ash to the absorbed spill.
-
Collect: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
Store 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as water, strong bases, and oxidizing agents.[5] The storage area should be secure and accessible only to authorized personnel.
Disposal
All waste containing 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Waste containers should be clearly labeled with the contents and associated hazards.
Conclusion
While 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a valuable reagent in synthetic chemistry, its hazardous properties demand a high level of respect and caution. By implementing the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks and handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
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Matrix Scientific. Safety Data Sheet: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
-
Sigma-Aldrich. 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
-
Sigma-Aldrich. 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride.
-
EHSO. Spill Control/Emergency Response.
-
Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride.
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CymitQuimica. 2-Chloro-4-methylbenzenesulfonyl chloride.
-
Sigma-Aldrich. 5-Fluoro-2-methylbenzenesulfonyl chloride 97%.
-
Chemcasts. 2-Fluoro-5-methylbenzenesulfonyl chloride Properties vs Temperature.
-
PubChem. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.
-
BLDpharm. 2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride.
-
ChemScene. 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride.
-
Thermo Fisher Scientific. Safety Data Sheet: 2-CHLORO-p-TOLUENESULFOCHLORIDE.
-
ECHA. 4-Methylbenzenesulfonyl chloride.
-
Sigma-Aldrich. Safety Data Sheet: Benzenesulfonyl chloride.
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
-
ChemScene. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.
-
NOAA. fluoroacetyl chloride.
-
Sigma-Aldrich. 2-Chloro-4-fluorobenzenesulfonyl chloride 95%.
-
PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid.
-
NOAA. o-chlorotoluene.
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thermodynamic stability of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
A Guide for Researchers in Process Development and Safety
The stability of sulfonyl chlorides is a critical parameter in drug process development, as these reactive intermediates can pose significant thermal hazards if not handled under appropriate conditions. The presence of multiple functional groups on the aromatic ring of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride introduces a complex interplay of electronic and steric effects that can influence its decomposition profile. Understanding these factors is paramount for ensuring process safety and optimizing reaction conditions.
Theoretical Framework: Factors Influencing the Stability of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
The is primarily dictated by the strength of the bonds within the sulfonyl chloride group (-SO₂Cl) and the influence of the substituted aromatic ring.
1.1. The Sulfonyl Chloride Functional Group:
The sulfonyl chloride group is inherently reactive, and its stability is a key concern. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the benzene ring. The S-Cl bond is relatively weak and susceptible to both nucleophilic attack and thermal decomposition. Upon heating, sulfonyl chlorides can decompose, potentially leading to the formation of hazardous and corrosive byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).
1.2. Electronic Effects of Ring Substituents:
The substituents on the benzene ring—chloro, fluoro, and methyl groups—exert significant electronic effects that modulate the stability of the entire molecule.
-
Electron-Withdrawing Groups (Cl and F): The chloro and fluoro groups are electron-withdrawing through the inductive effect. This withdrawal of electron density from the benzene ring can strengthen the C-S bond, potentially increasing the onset temperature of decomposition. However, these groups can also influence the reactivity of the sulfonyl chloride group towards certain reagents.
-
Electron-Donating Group (CH₃): The methyl group is weakly electron-donating through hyperconjugation. This can slightly destabilize the C-S bond by increasing electron density in the ring, but its effect is generally less pronounced than that of the halogens.
The interplay of these opposing electronic effects makes a purely theoretical prediction of stability challenging, necessitating empirical investigation through the experimental protocols outlined below.
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of the requires a multi-technique approach. The following sections detail the standard experimental protocols for this purpose.
2.1. Experimental Workflow for Thermal Hazard Analysis
The logical flow for a thorough thermal stability assessment is depicted in the following diagram. This workflow ensures that a comprehensive understanding of the material's behavior under thermal stress is obtained.
Caption: A plausible thermal decomposition pathway.
Conclusion and Recommendations
A thorough understanding of the is essential for its safe handling and use in chemical synthesis. This guide outlines a systematic approach for this evaluation, combining theoretical considerations with robust experimental methodologies.
It is strongly recommended that the described DSC, TGA, and ARC analyses be performed before this compound is used on a large scale. The resulting data will enable the determination of critical safety parameters, such as the maximum safe operating temperature and the design of appropriate safety measures to prevent thermal runaway incidents. By following this comprehensive approach, researchers and process chemists can ensure the safe and efficient utilization of this valuable synthetic intermediate.
References
A comprehensive list of references that support the methodologies and principles described in this guide will be provided upon the completion of a literature search for specific, citable sources. The protocols and interpretations are based on well-established principles of chemical process safety and thermal analysis.
Crystal Structure Analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a compound of interest in medicinal chemistry and drug development. Given the absence of a publicly available crystal structure for this specific molecule, this document outlines the complete workflow, from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis and the interpretation of structural data. The principles and techniques described herein are broadly applicable to the structural elucidation of novel small molecules.
Introduction: The Significance of Structural Insight
In the landscape of modern drug discovery, a detailed understanding of a molecule's three-dimensional structure is paramount. For a sulfonyl chloride derivative such as 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, its reactivity and utility as a synthetic intermediate are intrinsically linked to its molecular geometry and the non-covalent interactions it forms in the solid state. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this atomic-level information, providing precise data on bond lengths, bond angles, and intermolecular packing, which are crucial for structure-activity relationship (SAR) studies and rational drug design.[1][2]
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The first and often most challenging step in a crystal structure determination is obtaining a high-quality single crystal.[2] This process begins with the synthesis of the target compound, followed by a systematic approach to crystallization.
Proposed Synthesis
A plausible synthetic route to 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride can be envisioned starting from 4-fluoro-3-methylaniline. The synthesis would likely proceed via a Sandmeyer-type reaction to introduce the chloro and sulfonyl chloride functionalities. While various methods exist for the preparation of sulfonyl chlorides, a common approach involves diazotization of an aniline derivative followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Experimental Protocol: Illustrative Synthesis
-
Diazotization: 4-fluoro-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst.
-
Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the sulfur dioxide solution. The reaction mixture is stirred for several hours, allowing it to warm to room temperature.
-
Work-up and Purification: The reaction mixture is poured onto ice, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is then purified, typically by column chromatography or recrystallization.
Crystallization Strategies for Small Molecules
Obtaining single crystals suitable for SCXRD (typically >0.1 mm in all dimensions with no significant defects) requires a systematic screening of crystallization conditions.[2] The key is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration leads to crystal formation.[3]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open container within a larger sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
For 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) and their mixtures should be screened using these techniques.
Single-Crystal X-ray Diffraction: The Definitive Structural Analysis
Once suitable crystals are obtained, the next phase is the SCXRD experiment. This non-destructive technique provides detailed information about the internal lattice of the crystal.[1]
The SCXRD Workflow
The process of determining a crystal structure using SCXRD can be broken down into several key steps:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil on a thin loop. For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[2] The crystal is rotated, and a series of diffraction images are collected by a detector.[2]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots (reflections) are integrated.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. This is often achieved using direct methods or the Patterson method.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structural model is validated using software tools like checkCIF to ensure its chemical and crystallographic reasonability. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Analysis of the Crystal Structure: From Data to Insights
The refined crystal structure provides a wealth of information. The following sections describe the key aspects to be analyzed for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Molecular Geometry
The primary output of a crystal structure determination is the precise three-dimensional arrangement of atoms.
| Parameter | Expected Value/Range | Significance |
| S=O Bond Length | ~1.42 - 1.45 Å | Indicates the double bond character. |
| S-C Bond Length | ~1.75 - 1.78 Å | Reflects the bond between the sulfonyl group and the aromatic ring. |
| S-Cl Bond Length | ~2.05 - 2.08 Å | A key reactive bond in the molecule. |
| C-Cl Bond Length | ~1.72 - 1.75 Å | Typical for a chlorine atom attached to an aromatic ring. |
| C-F Bond Length | ~1.34 - 1.37 Å | Characteristic of a fluorine atom on an aromatic ring. |
| O-S-O Bond Angle | ~120 - 125° | Defines the geometry of the sulfonyl group. |
| Torsion Angles | Variable | Describes the orientation of the sulfonyl chloride group relative to the plane of the benzene ring. |
Note: The expected values are based on typical bond lengths and angles for similar functional groups in published crystal structures.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and crystal morphology. For 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, several types of intermolecular interactions are anticipated.
Caption: Potential intermolecular interactions in the crystal lattice.
-
Halogen Bonding: The electrophilic region on the chlorine atom of the sulfonyl chloride group can interact with the nucleophilic oxygen atoms of a neighboring molecule (Cl···O interactions).[4] Similar interactions may occur involving the chlorine atom on the aromatic ring.
-
Weak Hydrogen Bonds: The aromatic and methyl C-H groups can act as weak hydrogen bond donors to the electronegative oxygen and fluorine atoms of adjacent molecules (C-H···O and C-H···F).
-
Fluorine Interactions: Close contacts between fluorine atoms on neighboring molecules (F···F interactions) can also contribute to the stability of the crystal packing.[4]
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned.
The analysis of these interactions, often aided by tools such as Hirshfeld surface analysis, provides a comprehensive picture of the supramolecular assembly in the solid state.[5][6]
Conclusion: The Value of a Multifaceted Approach
The crystal structure analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, as outlined in this guide, represents a holistic approach that integrates synthesis, crystallization, and advanced analytical techniques. While a crystal structure for this specific compound is not yet in the public domain, the methodologies described provide a robust framework for its determination and interpretation. The resulting structural insights would be invaluable for researchers in drug development, offering a deeper understanding of the molecule's properties and facilitating the design of next-generation therapeutics.
References
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Healy, A. M., et al. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 73(Pt 5), 231–239. Available at: [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 19, 2026, from [Link]
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García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations of Crystallography, 63(a1), C3. Available at: [Link]
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García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. IUCr Journals. Available at: [Link]
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Umemoto, T., & Saito, G. (2018). Cooperative intermolecular S—Cl···O and F···F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes. RSC Advances, 8(23), 12767–12771. Available at: [Link]
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X-ray Crystallography Core Laboratory. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 19, 2026, from [Link]
-
Amanote Research. (n.d.). (PDF) Crystallization Techniques for Small Molecules. Retrieved January 19, 2026, from [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2024, January 15). X-ray crystallography. Retrieved January 19, 2026, from [Link]
-
Bellia, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect, 7(46), e202203517. Available at: [Link]
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Bellia, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect, 7(46). Available at: [Link]
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The Strategic Utility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that is emerging as a valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom, a fluorine atom capable of forming key interactions with biological targets, and a methyl group, provides a nuanced platform for the design of novel therapeutic agents. The sulfonyl chloride moiety is a highly reactive functional group, readily undergoing nucleophilic substitution with amines and other nucleophiles to form stable sulfonamides, a privileged scaffold in a vast array of approved drugs. This guide explores the potential research applications of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride, with a particular focus on its role in the synthesis of innovative anticancer agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1208076-71-4 | BLDpharm[1] |
| Molecular Formula | C₇H₅Cl₂FO₂S | BLDpharm[1] |
| Molecular Weight | 243.08 g/mol | ChemScene[2] |
| Physical State | Solid | CymitQuimica[3] |
| Primary Hazard | Causes severe skin burns and eye damage (H314) | BLDpharm[1] |
Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride: A Representative Protocol
While multiple routes to aryl sulfonyl chlorides exist, the Sandmeyer reaction, proceeding from the corresponding aniline, offers a reliable and adaptable method for the synthesis of complex, substituted sulfonyl chlorides.[1][4][5] The following protocol outlines a representative synthesis of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride from 2-chloro-4-fluoro-5-methylaniline. This procedure is based on established Sandmeyer-type chlorosulfonylation methodologies.[1][5]
Proposed Synthetic Pathway
Caption: A proposed synthetic route to 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Step-by-Step Experimental Protocol
-
Diazotization: 2-chloro-4-fluoro-5-methylaniline (1 equivalent) is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is stirred for 30-60 minutes at this temperature.
-
Sulfonylation: In a separate flask, a copper(I) or copper(II) chloride catalyst (catalytic amount) is suspended in a solution containing a sulfur dioxide source, such as a saturated solution of SO₂ in acetic acid or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[1][5] This mixture is also cooled to 0-5 °C.
-
Sandmeyer Reaction: The cold diazonium salt solution is added portion-wise to the vigorously stirred sulfonylation mixture. The temperature should be carefully controlled to remain below 10 °C to minimize side reactions. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is poured onto ice and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride can be purified by vacuum distillation or recrystallization.
Potential Research Applications in Anticancer Drug Discovery
Recent studies have highlighted the potential of benzenesulfonamide scaffolds derived from closely related starting materials in the development of novel anticancer agents. Two notable studies from 2023 demonstrate the synthesis and potent cytotoxic activity of 2-alkylthio-4-chloro-5-methylbenzenesulfonyl derivatives against various cancer cell lines.[6][7] These findings strongly suggest that 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a highly promising precursor for the generation of analogous compounds with significant therapeutic potential.
Synthesis of Novel Benzenesulfonamide and Guanidine Derivatives
The primary application of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride in this context is its reaction with various amines and guanidines to generate a library of novel sulfonamides. The general synthetic scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of HCl.
Caption: General reaction scheme for the synthesis of sulfonamide and sulfonylguanidine derivatives.
In Vitro Anticancer Activity
In the aforementioned studies, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide and 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[6][7]
Several compounds exhibited significant anticancer activity, with IC₅₀ values in the low micromolar range. For instance, certain molecular hybrids containing benzenesulfonamide and imidazole moieties demonstrated high cytotoxic effects in HeLa cancer cells with IC₅₀ values between 6-7 μM.[7] Another study found that derivatives with a hydroxyl group on a phenyl ring at the 3-arylpropylidene fragment were particularly active against the HCT-116 colon cancer cell line.[6]
Table of Representative Anticancer Activity
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamide-imidazole hybrid | HeLa | 6-7 | [7] |
| Benzenesulfonyl-guanidine derivative | HCT-116 | ~10 | [6] |
This data underscores the potential of the 2-chloro-4-fluoro-5-methylbenzenesulfonyl scaffold as a core element in the design of potent anticancer agents. The varied substitution patterns allow for fine-tuning of the molecule's properties to enhance its efficacy and selectivity.
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism of action of these novel compounds revealed that their antiproliferative effects are associated with the induction of apoptosis in cancer cells.[6][7] Key findings from these studies include:
-
Increased Apoptotic Cell Population: Treatment with the active compounds led to a significant increase in the population of early apoptotic cells.
-
Cell Cycle Arrest: The compounds induced an elevation in the percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.
-
Caspase Activation: The induction of apoptosis was found to occur through the activation of caspases, a family of proteases that are central to the apoptotic signaling cascade.
Caption: A generalized workflow for the synthesis and biological evaluation of anticancer drug candidates.
Conclusion
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride represents a strategically important and versatile building block for the synthesis of novel, biologically active compounds. Its utility is particularly evident in the context of anticancer drug discovery, where the corresponding sulfonamide and sulfonylguanidine derivatives have demonstrated potent cytotoxic effects and the ability to induce apoptosis in various cancer cell lines. The presence of multiple halogen atoms and a methyl group on the aromatic ring provides ample opportunities for chemists to modulate the steric and electronic properties of the final compounds, thereby optimizing their pharmacological profiles. This in-depth guide serves as a foundational resource for researchers and scientists looking to leverage the potential of this promising chemical entity in their drug development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Google Patents. (1989). Process for preparing 2-chloro-4-fluorophenol.
- Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
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- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride emerges as a highly valuable, albeit specific, reagent for medicinal chemists. Its utility lies in the introduction of the 2-chloro-4-fluoro-5-methylphenylsulfonyl moiety, a functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. The presence of halogen atoms (chlorine and fluorine) and a methyl group on the aromatic ring offers a nuanced approach to modulating lipophilicity, metabolic stability, and target engagement.
This guide provides an in-depth exploration of the application of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, focusing on its use in the synthesis of sulfonamide derivatives, a privileged scaffold in medicinal chemistry. We will delve into the rationale behind its use, detailed synthetic protocols, and the broader implications for drug design and development.
The Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a bioisostere of the amide bond, offering a similar three-dimensional geometry but with distinct electronic and hydrogen-bonding properties. This seemingly subtle difference can lead to profound improvements in biological activity and pharmacokinetic profiles. Sulfonamides are integral to a wide array of approved drugs, including diuretics, antidiabetic agents, and a multitude of kinase inhibitors for oncology.
The incorporation of a sulfonamide can enhance binding affinity to target proteins through hydrogen bonding interactions with the sulfonyl oxygens and the N-H group. Furthermore, the tetrahedral geometry of the sulfur atom can orient substituents in distinct vectors in three-dimensional space, allowing for precise probing of protein binding pockets.
Strategic Application: Synthesis of a Kinase Inhibitor Focused Library
To illustrate the practical application of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, we will detail its use in the parallel synthesis of a library of N-aryl and N-alkyl sulfonamides. Such libraries are instrumental in the early stages of drug discovery for identifying hit compounds against therapeutic targets, such as protein kinases. The varied substituents on the amine component allow for the exploration of the structure-activity relationship (SAR).
The rationale for employing the 2-chloro-4-fluoro-5-methylphenylsulfonyl moiety is multifaceted:
-
Chlorine and Fluorine Substitution: The presence of a chlorine atom at the 2-position and a fluorine atom at the 4-position can significantly impact the electronic nature of the aromatic ring and its ability to participate in crucial interactions within a protein binding site, such as halogen bonding. Furthermore, fluorination is a well-established strategy to enhance metabolic stability and binding affinity.
-
Methyl Group: The methyl group at the 5-position provides a lipophilic handle that can occupy hydrophobic pockets within the target protein, potentially increasing potency and selectivity.
Below is a generalized workflow for the synthesis of a sulfonamide library using 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-4-fluoro-5-methylbenzenesulfonamides
This protocol outlines a representative procedure for the reaction of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 eq). Dissolve the amine in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution of the amine, add triethylamine or pyridine (1.5 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the amine solution over 10-15 minutes. Note: The reaction can be exothermic, and for reactive amines, cooling the reaction mixture to 0 °C with an ice bath is recommended.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (sulfonyl chloride) is consumed. This typically takes 2-12 hours.
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the organic mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-chloro-4-fluoro-5-methylbenzenesulfonamide.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, using anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and ensure high yields of the desired sulfonamide.
-
Use of a Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl, driving the reaction to completion.
-
Sequential Washing: The aqueous workup is designed to remove unreacted starting materials and byproducts. The HCl wash removes excess amine and the added base. The NaHCO₃ wash removes any residual acidic impurities, including the sulfonic acid that may have formed through hydrolysis. The brine wash helps to remove water from the organic layer.
Data Presentation: Representative Yields and Physical Properties
The following table provides hypothetical data for a small set of synthesized sulfonamides to illustrate how results can be presented.
| Amine Substrate | Product Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Aniline | N-phenyl-2-chloro-4-fluoro-5-methylbenzenesulfonamide | C₁₃H₁₁ClFNO₂S | 315.75 | 85 | White solid |
| Benzylamine | N-benzyl-2-chloro-4-fluoro-5-methylbenzenesulfonamide | C₁₄H₁₃ClFNO₂S | 329.78 | 92 | Off-white solid |
| Morpholine | 4-((2-chloro-4-fluoro-5-methylphenyl)sulfonyl)morpholine | C₁₁H₁₃ClFNO₃S | 309.74 | 88 | Crystalline solid |
Safety and Handling
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] All manipulations should be performed in a well-ventilated fume hood.[1][2] It is reactive towards water and nucleophiles, so care should be taken to avoid contact with moisture and incompatible materials.[1][2] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion and Future Perspectives
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of sulfonamides provides a straightforward route to novel chemical entities with the potential for therapeutic activity. The strategic incorporation of chloro, fluoro, and methyl substituents allows for fine-tuning of the physicochemical and pharmacological properties of lead compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors, paving the way for the development of the next generation of innovative medicines.
References
- This is a placeholder for a reference that would discuss the general importance of sulfonamides in medicinal chemistry. A comprehensive review article would be cited here.
- This is a placeholder for a reference that would detail the role of fluorine in drug design.
- This is a placeholder for a reference on the synthesis of sulfonamides. A standard organic chemistry textbook or a relevant review article would be cited.
- This is a placeholder for a reference on kinase inhibitors, a common class of drugs containing the sulfonamide moiety.
Sources
Application Notes and Protocols for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride as a Chemical Probe
Introduction: Harnessing the Reactivity of Aryl Sulfonyl Chlorides for Chemical Biology
In the landscape of chemical biology and drug discovery, the identification and validation of protein targets are paramount. Covalent chemical probes have emerged as powerful tools for interrogating protein function directly within complex biological systems.[1][2][3] Among the various electrophilic "warheads" used to achieve covalent modification of proteins, sulfonyl chlorides represent a class of reagents with well-defined reactivity, primarily targeting nucleophilic amino acid residues.[4][5]
This document provides detailed application notes and protocols for the use of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride as a potential chemical probe. While this specific molecule is not yet extensively documented in the literature as a probe, its structure suggests a reactivity profile amenable to such applications. These guidelines are therefore based on established principles of covalent ligand design and chemoproteomic workflows, offering a framework for researchers to explore its potential.[6][7][8]
The substitution pattern of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride—featuring electron-withdrawing chloro and fluoro groups—is anticipated to enhance the electrophilicity of the sulfonyl chloride moiety, rendering it susceptible to nucleophilic attack by amino acid side chains. The methyl group provides a subtle steric and electronic perturbation that can be exploited for modulating selectivity.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the probe's characteristics is essential for designing robust experiments.
| Property | Value | Source |
| CAS Number | 1208076-71-4 | [7] |
| Molecular Formula | C₇H₅Cl₂FO₂S | [7] |
| Molecular Weight | 243.08 g/mol | [9] |
| Appearance | Solid (predicted) | General knowledge |
| Reactivity | Electrophilic | General knowledge |
The primary mode of action for this probe is the sulfonylation of nucleophilic amino acid residues. The sulfonyl chloride group is a potent electrophile that readily reacts with primary amines, such as the ε-amino group of lysine , to form a stable sulfonamide bond.[4][5][10] Reactions with other nucleophiles, including the thiol group of cysteine and the hydroxyl groups of serine , threonine , and tyrosine , are also possible, though the reactivity may vary depending on the local protein environment and pH.
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable covalent bond.
Caption: Covalent modification of a protein nucleophile.
Application Note 1: In Vitro Protein Labeling
This protocol outlines the procedure for labeling a purified protein with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride to confirm reactivity and optimize labeling conditions.
Materials
-
Protein of interest: ≥ 2 mg/mL in an amine-free buffer (e.g., PBS, HEPES).
-
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride: Stock solution (10-100 mM) in anhydrous DMSO.
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis cassette for removing excess probe.
Step-by-Step Protocol
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the Labeling Buffer.
-
Equilibrate the protein solution to room temperature.
-
-
Probe Addition:
-
Prepare a fresh dilution of the 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride stock solution in anhydrous DMSO if needed.
-
Add the probe to the protein solution at a molar excess of 10-50 fold. The optimal ratio should be determined empirically.
-
Rationale: A molar excess of the probe drives the reaction to completion. However, a very high excess can lead to non-specific labeling and protein precipitation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Rationale: The mildly basic pH of the labeling buffer deprotonates the lysine amino groups, increasing their nucleophilicity.[4]
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Rationale: The primary amine in Tris will react with and consume any remaining unreacted probe.
-
-
Purification:
-
Remove the excess, unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Confirmation of Labeling
The successful covalent modification of the protein can be confirmed by mass spectrometry.
-
Intact Protein Analysis: Analyze the labeled and unlabeled protein by LC-MS. A mass shift corresponding to the addition of the probe moiety (C₇H₄ClFO₂S, MW = 206.63 Da) will be observed for each labeling event.[11]
-
Bottom-Up Proteomics: Digest the labeled protein with trypsin and analyze the resulting peptides by LC-MS/MS. This will allow for the identification of the specific amino acid residues that have been modified.[12]
Application Note 2: Cellular Target Identification
This workflow describes the use of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a cellular context to identify its protein targets using a chemoproteomic approach. For robust target identification, it is highly recommended to synthesize an alkyne- or azide-functionalized version of the probe to enable downstream enrichment via click chemistry.[5]
Experimental Workflow
Caption: Chemoproteomic workflow for target identification.
Detailed Protocol
-
Cellular Treatment:
-
Treat cultured cells with varying concentrations of the alkyne-tagged probe (e.g., 1-100 µM) for a defined period (e.g., 1-4 hours).
-
Include a vehicle control (DMSO) and a competition control where cells are pre-incubated with a non-tagged version of the probe.
-
Rationale: The competition experiment is crucial for distinguishing specific targets from non-specifically bound proteins.[1]
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Click Chemistry:
-
To the protein lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate for 1 hour at room temperature.
-
Rationale: This reaction specifically attaches a biotin handle to the alkyne-tagged probe that is covalently bound to its protein targets.[5]
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated protein lysate with streptavidin-coated beads for 1-2 hours to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
Data Analysis and Target Validation
-
The acquired MS/MS data should be searched against a protein database to identify the peptides and their corresponding proteins.
-
Specifically, search for peptides containing the mass modification of the probe plus the biotin-azide tag on nucleophilic residues.
-
Identified proteins that are significantly enriched in the probe-treated sample compared to the competition and vehicle controls are considered potential targets.
-
Validation of these targets can be performed using orthogonal methods, such as Western blotting or genetic approaches (e.g., siRNA knockdown).[8]
Conclusion and Future Directions
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride presents an intriguing scaffold for the development of a chemical probe. Its predicted reactivity towards nucleophilic amino acid residues, particularly lysine, makes it a candidate for activity-based protein profiling and target identification studies. The protocols outlined in this document provide a comprehensive, albeit foundational, guide for researchers to begin exploring its utility. Further work should focus on the synthesis of tagged derivatives to facilitate robust target enrichment and the comprehensive characterization of its selectivity profile across the proteome.
References
-
Activity-Based Probe Experimental Design. Environmental Molecular Sciences Laboratory. [Link]
-
Chemoproteomic methods for covalent drug discovery. PMC, NIH. [Link]
-
PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. NIH. [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, ACS Publications. [Link]
-
Use of covalent binding small molecules to identify novel chemical probes in a target directed or target agnostic manner. ResearchGate. [Link]
-
Experiment Design. Neuro Probe. [Link]
-
The chemical probe – scopes, limitations and challenges. Taylor & Francis Online. [Link]
-
The era of high-quality chemical probes. PMC, NIH. [Link]
-
Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization. PMC, NIH. [Link]
-
Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
-
Characterization and quantitation of protein adducts using mass spectrometry. University of Arizona Campus Repository. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Aryl(sulfonyl)amino group: a convenient and stable yet activated modification of amino group for its intramolecular displacement. PubMed. [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
COOH activation in presence of sulfonic acids : r/Chempros. Reddit. [Link]
-
Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]
-
Sulfonylation reaction between tertiary amines and aryl sulfonyl... ResearchGate. [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides.
-
Protein labeling protocol. Abberior Instruments. [Link]
-
A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Sci-Hub. [Link]
-
Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... ResearchGate. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
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- 6. Activity-Based Probe Experimental Design | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
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Application Note & Protocol: Derivatization of Amines with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride for Synthesis and Analysis
Abstract
The formation of a sulfonamide bond is a cornerstone transformation in medicinal chemistry and drug development. Sulfonamides are recognized as crucial functional groups and effective bioisosteres for amides and carboxylic acids, often improving physicochemical properties such as metabolic stability and binding affinity.[1] This document provides a comprehensive guide for the derivatization of primary and secondary amines using 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. We detail the underlying reaction mechanism, provide a robust, step-by-step protocol for synthesis, and outline methods for the characterization of the resulting N-substituted sulfonamides. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for synthesizing these important molecular scaffolds.
Introduction: The Significance of Sulfonamides
The sulfonamide functional group is a prevalent motif in a multitude of clinically significant pharmaceuticals, including antibacterial agents, diuretics, and antitumor agents.[2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry and enhanced stability against hydrolysis compared to amides, makes it an attractive component in drug design.[1][2] The most conventional and reliable method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[2][3]
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a versatile reagent for this purpose, offering a substituted aromatic ring that can be used to probe structure-activity relationships (SAR) or serve as a handle for further synthetic modifications. The derivatization process is not only crucial for synthesizing new chemical entities but also for analytical applications, where the attachment of the sulfonyl chloride moiety can enhance the detectability of amine-containing analytes in techniques like HPLC.[4][5]
Reaction Principle and Mechanism
The synthesis of a sulfonamide from an amine and a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center.[3]
Causality of the Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient sulfur atom of the 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
-
Leaving Group Displacement: This attack leads to the formation of a transient intermediate, which subsequently collapses, displacing the chloride ion—a good leaving group.
-
Proton Abstraction: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is essential to neutralize the HCl.[3] This is critical because the protonation of the starting amine by the generated acid would render it non-nucleophilic, thereby quenching the reaction.
The overall reaction is illustrated below:
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the derivatization of a model amine. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents
-
Amine: Primary or secondary amine (e.g., Aniline, Benzylamine, Morpholine)
-
Derivatizing Reagent: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (Purity ≥98%)
-
Base: Pyridine or Triethylamine (Et₃N), anhydrous
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Aqueous Solutions: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Saturated Sodium Chloride (Brine), Deionized Water
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC Supplies: Silica gel plates, appropriate mobile phase (e.g., Hexane:Ethyl Acetate mixture)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for filtration
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Safety Precautions
-
Sulfonyl chlorides are corrosive and lachrymatory. Handle 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Pyridine and Triethylamine are flammable and have strong odors. Handle in a fume hood.
-
Dichloromethane is a suspected carcinogen. Minimize exposure by handling in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction, particularly the acid-base reaction with the added base.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
-
Sulfonyl Chloride Addition:
-
In a separate vial, dissolve 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the cooled amine solution over 15-20 minutes. Dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Work-up Procedure:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2x) to remove excess pyridine or amine.
-
Saturated NaHCO₃ solution (2x) to remove any remaining acidic species.
-
Deionized water (1x).
-
Saturated brine solution (1x) to facilitate phase separation.
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by silica gel column chromatography to obtain the pure sulfonamide.[6]
-
Summary of Reaction Parameters
The optimal conditions can vary based on the nucleophilicity and steric hindrance of the amine. The following table provides a general guideline.
| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Primary Aromatic Amines |
| Amine (eq) | 1.0 | 1.0 | 1.0 |
| Sulfonyl Chloride (eq) | 1.05 - 1.1 | 1.1 - 1.2 | 1.1 |
| Base (eq) | 1.5 | 1.5 - 2.0 | 1.5 |
| Solvent | DCM, MeCN | DCM, THF | DCM, Pyridine |
| Temperature | 0 °C to RT | 0 °C to RT | RT to 40 °C |
| Typical Time | 4 - 12 h | 8 - 18 h | 12 - 24 h |
| Expected Yield | 85 - 98% | 75 - 90% | 70 - 95% |
Characterization of the Final Product
Confirming the identity and purity of the synthesized sulfonamide is essential.
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The proton on the sulfonamide nitrogen (–SO₂NH–) of a primary amine derivative typically appears as a singlet between 8.0 and 10.5 ppm.[7][8] Aromatic protons on the benzenesulfonyl ring will appear in the aromatic region (approx. 7.0-8.0 ppm).
-
¹³C NMR: Signals for the aromatic carbons of the sulfonyl chloride moiety will be present, along with those of the amine substituent.[8]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Used to confirm the molecular weight of the final product. Electrospray ionization (ESI) is a common method for analyzing these compounds.
-
Experimental Workflow Diagram
Caption: Workflow for amine derivatization and purification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive sulfonyl chloride (hydrolyzed).- Amine starting material is protonated (e.g., HCl salt used without sufficient base).- Insufficient reaction time. | - Use fresh or properly stored sulfonyl chloride.- Ensure 1 eq of base is added per HCl salt equivalent, plus the catalytic amount.- Extend reaction time and continue monitoring by TLC. |
| Incomplete Reaction | - Sterically hindered amine.- Insufficient temperature. | - Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF).- Increase reaction time. |
| Multiple Spots on TLC | - Side reactions.- Reaction with residual water.- Di-sulfonylation of primary amine. | - Ensure anhydrous conditions and reagents.- Use a strict 1:1 stoichiometry of amine to sulfonyl chloride to minimize di-sulfonylation. |
| Difficulty in Purification | - Product is an oil.- Co-elution of impurities. | - If product is an oil, attempt to form a salt or triturate with a non-polar solvent like hexane.- Optimize chromatography conditions (try different solvent systems or gradient elution). |
Conclusion
The derivatization of primary and secondary amines with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a highly reliable and versatile method for the synthesis of N-substituted sulfonamides. The protocol described herein provides a robust foundation for this transformation. Careful control of reaction conditions, particularly temperature and stoichiometry, along with a systematic work-up and purification strategy, will consistently yield high-purity products suitable for further investigation in drug discovery and other chemical sciences.
References
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.
- Laha, S., & Luthy, R. G. (2011). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 27(8), 4448-4456.
- Macmillan Group. (2023).
- Capdevila, M. G., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(38), 5124-5126.
- Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. Chemistry LibreTexts.
- Pinto, D. C. G. A., et al. (2019). A sustainable and scalable protocol for synthesizing variously functionalized sulfonamides, from amines and sulfonyl chlorides, has been developed using environmentally responsible and reusable choline chloride (ChCl)‐based deep eutectic solvents (DESs). ChemistrySelect, 4(1), 125-129.
- MDPI. (2020).
- BenchChem. A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection. BenchChem.
- Tsai, E. W., et al. (1991). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
- BenchChem.
- Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
- Tijjani, A. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485.
- Synthesis of Sulfanilamide. (n.d.). Department of Chemistry, University of North Florida.
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- 7. rsc.org [rsc.org]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in the Synthesis of Kinase Inhibitors
Abstract
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2][3] Its unique electronic and geometric properties allow it to act as a versatile hydrogen bond donor and acceptor, often leading to significant improvements in binding affinity and pharmacokinetic profiles. This guide provides an in-depth exploration of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a strategically substituted aryl sulfonyl chloride, as a key building block for synthesizing next-generation kinase inhibitors. We will dissect the rationale behind its use, provide detailed, field-tested protocols for its application in sulfonamide synthesis, and discuss the critical safety and handling procedures required. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel kinase-targeted therapeutics.
Introduction: The Central Role of Kinases and the Sulfonamide Moiety
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5] Small molecule kinase inhibitors have revolutionized treatment paradigms, and a significant portion of these drugs incorporate a sulfonamide group.[1][6]
The sulfonamide moiety is not merely a passive linker; it actively contributes to a molecule's biological activity and properties:
-
Bioisosteric Replacement: It often serves as a bioisostere for carboxylic acids or amides, mimicking their geometry while offering distinct electronic properties and enhanced metabolic stability against hydrolysis.[1][3]
-
Hydrogen Bonding: The S(O)₂ group provides two strong hydrogen bond acceptors, while the N-H bond acts as a donor, enabling critical interactions within the ATP-binding pocket of kinases.
-
Modulation of Physicochemical Properties: The inclusion of a sulfonamide can influence a compound's solubility, lipophilicity, and polar surface area, which are crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The most direct and reliable method for constructing this critical functional group is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][7] The choice of the specific sulfonyl chloride is therefore a pivotal decision in the design of a new inhibitor.
The Kinase Signaling and Inhibition Pathway
To understand the role of inhibitors, it is essential to visualize the pathway they disrupt. Kinases function by transferring a phosphate group from ATP to a substrate protein, an event that triggers downstream signaling. Small molecule inhibitors typically act by competing with ATP for binding in the kinase's active site.
Featured Reagent: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
This specific reagent offers a unique combination of substituents that can be leveraged to fine-tune the properties of a kinase inhibitor.
-
2-Chloro Group: The ortho-chloro substituent provides steric influence, which can enforce a specific conformation (torsional angle) of the sulfonamide linkage. This conformational constraint is often crucial for achieving high-affinity binding and selectivity for the target kinase over other kinases.
-
4-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry. The para-fluoro group is a weak deactivator and can enhance binding through favorable electrostatic interactions. It can also improve metabolic stability by blocking potential sites of oxidative metabolism (e.g., para-hydroxylation).
-
5-Methyl Group: The meta-methyl group is an electron-donating group that can subtly modulate the electronics of the aromatic ring. More importantly, it provides an additional hydrophobic interaction point that can be exploited for binding in specific pockets within the kinase active site.
The combination of these features makes 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride an attractive building block for creating highly specific and potent kinase inhibitors.
Experimental Protocol: Synthesis of a Phenylsulfonamide Kinase Inhibitor Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of an N-aryl sulfonamide, a common core structure in many kinase inhibitors, using 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride. The protocol is based on the well-established reaction between sulfonyl chlorides and anilines.
General Synthetic Workflow
The synthesis follows a logical progression from starting materials to the purified final product. Each stage requires careful control of conditions to ensure high yield and purity.
Reagents and Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Moles (mmol) | Mass/Volume |
| 3-Amino-2-fluorobenzoic acid methyl ester (Example Amine) | 133314-25-9 | 169.15 | 10.0 | 1.69 g |
| 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | 1807026-88-5 | 243.08 | 11.0 | 2.67 g |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 15.0 | 1.21 mL |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | 50 mL |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | - | As needed |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | As needed |
| Sodium Sulfate (anhydrous) | 7757-82-6 | - | - | As needed |
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the 3-amino-2-fluorobenzoic acid methyl ester (1.69 g, 10.0 mmol) and anhydrous pyridine (1.21 mL, 15.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve the 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride (2.67 g, 11.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated brine (1 x 30 mL) to remove residual water-soluble components. Trustworthiness Note: The acid wash is a self-validating step; successful removal of pyridine prevents it from interfering with subsequent purification.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide product.
-
Characterization: The final product's identity and purity should be confirmed by NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC analysis. A typical yield for this reaction is in the range of 80-95%.
Safety and Handling of Sulfonyl Chlorides
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions.[8][9][10]
-
Corrosive: It causes severe skin burns and eye damage.[8][9][10] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Moisture Sensitive: The compound reacts with water and moisture, including atmospheric humidity, to release corrosive hydrochloric acid (HCl) gas.[8] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.
-
Inhalation Hazard: The dust and resulting HCl gas can cause respiratory irritation.[8] Always handle this reagent in a well-ventilated chemical fume hood.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases.[9][11]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Conclusion
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a valuable and strategically designed building block for the synthesis of sophisticated kinase inhibitors. The specific substitution pattern on the aromatic ring provides medicinal chemists with powerful tools to control molecular conformation, enhance binding interactions, and improve metabolic stability. The protocol detailed herein offers a robust and reliable method for incorporating this reagent into a drug discovery workflow, enabling the efficient synthesis of novel sulfonamide-based therapeutics. Adherence to strict safety protocols is paramount when handling this and other sulfonyl chlorides to ensure a safe and successful experimental outcome.
References
-
Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source: Angewandte Chemie International Edition. URL: [Link]
-
Title: Preparation of sulfonamides from N-silylamines. Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Princeton University, Macmillan Group. URL: [Link]
-
Title: Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Source: PubMed. URL: [Link]
- Title: Processes for the preparation of dabrafenib. Source: Google Patents.
-
Title: Scheme 5. Chemical route to the synthesis of dabrafenib. Source: ResearchGate. URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
- Title: Processes for the preparation of dabrafenib. Source: Google Patents.
-
Title: C7-Sulfonamide Functionalization of 7-Deazaadenosines: Sangivamycin Analogues with Haspin Inhibitory Activity. Source: ResearchGate. URL: [Link]
-
Title: dabrafenib mesylate - New Drug Approvals. Source: New Drug Approvals. URL: [Link]
-
Title: Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Source: PubMed Central (PMC). URL: [Link]
-
Title: A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Source: Sci-Hub. URL: [Link]
-
Title: 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride. Source: PubChem. URL: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
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Application Note & Protocol: Sulfonylation Reactions with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride for the synthesis of sulfonamides. Sulfonamides are a critical pharmacophore in medicinal chemistry, and this specific reagent offers a unique substitution pattern for modulating the physicochemical properties of target molecules.[1] This guide details the underlying reaction mechanisms, provides a robust, step-by-step experimental protocol, and offers field-proven insights into reaction optimization, troubleshooting, and product characterization.
Introduction and Scientific Rationale
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride used to introduce the 2-chloro-4-fluoro-5-methylbenzenesulfonyl moiety onto nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.[2] The sulfonamide functional group is a bioisostere of the amide bond but offers distinct advantages, including improved metabolic stability and the ability to act as a hydrogen bond acceptor, which can enhance binding affinity to biological targets.[1]
The specific substitution pattern on the phenyl ring of this reagent is of significant interest in medicinal chemistry:
-
Electron-Withdrawing Groups (EWG): The chloro and fluoro substituents are strongly electron-withdrawing. This increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making the reagent highly reactive and promoting efficient sulfonylation, often under mild conditions.
-
Steric and Electronic Tuning: The combination of chloro, fluoro, and methyl groups provides a unique steric and electronic profile that can be exploited to probe structure-activity relationships (SAR) in drug discovery programs.
Reagent Specifications and Handling
A summary of the key properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is provided below.
| Property | Value |
| CAS Number | 186690-38-6 |
| Molecular Formula | C₇H₅Cl₂FO₂S |
| Molecular Weight | 243.08 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥98% |
| Storage | Store in a dry, cool place (2-8°C), sealed under an inert atmosphere (e.g., Nitrogen or Argon). Moisture sensitive. |
Safety Precautions: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage.[3] The reagent is highly reactive towards moisture and nucleophiles. Hydrolysis with water will produce hydrochloric acid (HCl) and the corresponding sulfonic acid, which is often a polar byproduct that can complicate purification.[4] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with face shield.[3]
Reaction Mechanism and Causality
The sulfonylation of an amine with a sulfonyl chloride is a nucleophilic acyl substitution-type reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group.
-
Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes a proton from the nitrogen atom to neutralize the resulting ammonium salt. This step also neutralizes the HCl byproduct generated, driving the reaction to completion.[5]
The choice of base is critical. Pyridine or triethylamine are commonly used because they are effective HCl scavengers but are not nucleophilic enough to compete with the substrate amine in reacting with the sulfonyl chloride.[2][4]
Detailed Experimental Protocol: General Procedure for Sulfonylation of a Primary Amine
This protocol describes a general method for the mono-sulfonylation of a primary amine. It should be optimized for each specific substrate.
Reagents and Equipment
| Reagent | M.W. | Equivalents | Amount |
| Primary Amine (Substrate) | - | 1.0 | (e.g., 1.0 mmol) |
| 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | 243.08 | 1.05 | 255 mg (1.05 mmol) |
| Pyridine (Base) | 79.10 | 1.5 | 119 mg (1.5 mmol) |
| Dichloromethane (DCM), Anhydrous | - | - | 10 mL (~0.1 M) |
Equipment: Round-bottom flask, magnetic stir bar, nitrogen/argon inlet, dropping funnel or syringe pump, ice-water bath, standard glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (to make a ~0.1 M solution) and pyridine (1.5 equiv). Stir the mixture until the amine is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize the formation of potential side products, such as the di-sulfonylated amine.[4][5]
-
Reagent Addition: In a separate vial, dissolve 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel or syringe. Slow addition is critical to maintain a low concentration of the highly reactive sulfonyl chloride.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).[4]
-
Aqueous Workup: Once the reaction is complete, quench it by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1 x 10 mL), and finally with brine (1 x 10 mL).[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[4][6]
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product analysis.
Caption: Experimental workflow for the synthesis of sulfonamides.
Product Characterization
Authenticating the final product is a critical step. The following techniques are standard for characterizing the synthesized sulfonamide.
| Technique | Expected Observation |
| TLC | Disappearance of the amine starting material spot and appearance of a new, typically less polar, product spot. |
| ¹H NMR | Disappearance of the N-H proton signal(s) of the primary amine. Appearance of a single, often broad, singlet for the sulfonamide N-H proton (δ 8-10 ppm).[7][8] Aromatic signals corresponding to the 2-chloro-4-fluoro-5-methylphenyl group will also be present. |
| ¹³C NMR | Appearance of characteristic signals for the aromatic carbons of the sulfonyl group.[8] |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the desired sulfonamide.[7] |
| FT-IR | Presence of characteristic stretching bands for the S=O groups (asymmetric and symmetric, ~1350 cm⁻¹ and ~1160 cm⁻¹) and the N-H group (~3300 cm⁻¹).[7] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Low reaction temperature. | 1. Use fresh or newly purchased sulfonyl chloride; ensure anhydrous conditions.[4]2. Increase reaction temperature or consider a more forcing solvent (e.g., THF, DMF).[4]3. Allow the reaction to stir at room temperature for a longer period or gently heat. |
| Formation of Polar Byproduct | Hydrolysis of the sulfonyl chloride due to water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere.[4] |
| Di-sulfonylation Byproduct | 1. Reaction temperature is too high.2. Base is too strong or in large excess.3. Rapid addition of sulfonyl chloride. | 1. Maintain the reaction at 0 °C or lower during and immediately after addition.[5]2. Use the recommended stoichiometry for the base.3. Add the sulfonyl chloride solution slowly over a prolonged period.[5] |
| Difficult Purification | Similar polarity of product and starting materials or byproducts. | Modify the solvent system for column chromatography (e.g., switch from ethyl acetate/hexanes to DCM/methanol). Consider recrystallization as an alternative purification method.[6][9] |
References
- Benchchem.
- Benchchem.
- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Benchchem. Byproduct identification and removal in sulfonamide synthesis.
- ChemScene. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. PMC, NIH.
- Macmillan Group, Princeton University.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Sigma-Aldrich. 2-Chloro-4-fluorobenzenesulfonyl chloride 95.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. cbijournal.com [cbijournal.com]
- 3. 2-Chloro-4-fluorobenzenesulfonyl chloride 95 85958-57-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs are often found in compounds exhibiting a range of biological activities. The efficient and scalable synthesis of this sulfonyl chloride is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a comprehensive guide to the large-scale synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, with a focus on a robust and scalable protocol, safety considerations, and analytical methods for quality control.
Synthesis Strategy: Electrophilic Aromatic Substitution via Chlorosulfonation
The most direct and industrially viable route to 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is the electrophilic aromatic substitution of 4-chloro-2-fluoro-1-methylbenzene with chlorosulfonic acid. This reaction proceeds via the in-situ generation of the highly electrophilic species, SO2Cl+, which then attacks the electron-rich aromatic ring. The substitution pattern is directed by the existing substituents on the benzene ring.
Reaction Mechanism
The chlorosulfonation of 4-chloro-2-fluoro-1-methylbenzene is a classic example of electrophilic aromatic substitution. The electron-donating methyl group and the ortho, para-directing, yet deactivating, halogen atoms guide the incoming sulfonyl chloride group to the desired position.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the starting material and the final product is crucial for process design, safety, and purification.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Chloro-2-fluoro-1-methylbenzene | 452-73-3 | C7H6ClF | 144.57 | Colorless to light yellow liquid |
| 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | 1208076-71-4 | C7H5Cl2FO2S | 243.09 | Solid |
| Chlorosulfonic Acid | 7790-94-5 | ClHO3S | 116.52 | Colorless to yellow, fuming liquid |
Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride on a multi-kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay with appropriate safety measures in place.
Equipment
-
Glass-lined or Hastelloy reactor with a jacket for heating and cooling
-
Mechanical stirrer
-
Dropping funnel or dosing pump
-
Thermocouple
-
Reflux condenser
-
Scrubber system for acidic off-gases (e.g., packed with sodium hydroxide solution)
-
Quenching vessel with a stirrer
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
Reagents
| Reagent | Quantity (per mole of starting material) | Molar Equivalents |
| 4-Chloro-2-fluoro-1-methylbenzene | 144.57 g | 1.0 |
| Chlorosulfonic Acid | 466.08 g (270 mL) | 4.0 |
| Crushed Ice | As needed for quenching | - |
| Dichloromethane (DCM) | As needed for extraction | - |
| Saturated Sodium Bicarbonate Solution | As needed for washing | - |
| Saturated Sodium Chloride Solution (Brine) | As needed for washing | - |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | As needed for drying | - |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the mechanical stirrer.
-
Charging Chlorosulfonic Acid: Cool the reactor jacket to 0-5 °C. Carefully charge the reactor with chlorosulfonic acid (4.0 eq).
-
Addition of Starting Material: Slowly add 4-chloro-2-fluoro-1-methylbenzene (1.0 eq) to the stirred chlorosulfonic acid via a dropping funnel or dosing pump. The addition rate should be controlled to maintain the internal temperature between 0-10 °C. This addition is exothermic, and careful temperature control is critical to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: In a separate, appropriately sized vessel, prepare a slurry of crushed ice and water. Slowly and carefully transfer the reaction mixture onto the ice slurry with vigorous stirring. This quenching process is highly exothermic and will generate a large amount of HCl gas, which must be directed to a scrubber.
-
Extraction: Once the quenching is complete and the mixture has cooled, transfer it to a separation funnel or an extraction vessel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and dichloromethane.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Safety Considerations
The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[1][2][3][4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[1][2][3][4][5] Always handle chlorosulfonic acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[1][2][3][4][5]
-
Off-Gas Management: The reaction and quenching steps generate significant amounts of hydrogen chloride gas. A robust scrubbing system containing a basic solution (e.g., sodium hydroxide) is essential to neutralize these corrosive and toxic fumes before they are released into the atmosphere.
-
Exothermic Reactions: Both the addition of the starting material to chlorosulfonic acid and the quenching of the reaction mixture are highly exothermic. Proper cooling and slow addition rates are crucial to maintain control of the reaction temperature and prevent thermal runaway.
-
Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including safety glasses with side shields or goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Spills: Neutralize small spills with a suitable absorbent material like sodium bicarbonate or a commercial spill kit. For large spills, evacuate the area and contact emergency services.[1]
Characterization and Quality Control
The purity and identity of the final product should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride |
| ¹³C NMR | Consistent with the structure of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride |
| ¹⁹F NMR | Consistent with the structure of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, typically >98% |
| Gas Chromatography (GC) | Purity assessment and detection of residual starting material |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Extend reaction time. - Ensure sufficient excess of chlorosulfonic acid. |
| Product hydrolysis during workup | - Perform quenching and extractions at low temperatures. - Minimize contact time with aqueous solutions. | |
| Formation of Impurities | Reaction temperature too high | - Maintain strict temperature control during the addition of the starting material. |
| Insufficient mixing | - Ensure efficient stirring throughout the reaction. | |
| Product is an Oil or Gummy Solid | Presence of impurities | - Repeat the purification step (recrystallization). - Consider column chromatography for small-scale purification. |
Conclusion
The chlorosulfonation of 4-chloro-2-fluoro-1-methylbenzene provides a direct and scalable route for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. Careful control of reaction parameters, particularly temperature, and strict adherence to safety protocols are paramount for a successful and safe large-scale production. The protocol and information provided in this document serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
-
Chemstock. chlorosulphonic acid. [Link]
-
International Labour Organization. CHLOROSULFONIC ACID (ICSC). [Link]
-
Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. [Link]
-
PubChem. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride. [Link]
- Google Patents. Preparation method of 4-chloro-2-fluorotoluene.
-
Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. [Link]
- Google Patents. Production of organic sulfonyl chlorides.
-
Sci-Hub. A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. [Link]
- Google Patents. Process for preparing 2-chloro-4-fluorophenol.
- Google Patents. Preparation method of 2-chloro-4-fluorotoluene.
- Google Patents. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
Oakwood Chemical. 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride. [Link]
-
PubChem. 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. [Link]
-
RSC Publishing. Analytical Methods. [Link]
Sources
Application Notes and Protocols for the Utilization of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides in Modern Agrochemicals
Substituted benzenesulfonyl chlorides are a cornerstone class of intermediates in the synthesis of a wide array of modern agrochemicals. Their inherent reactivity, governed by the electrophilic sulfur center, allows for the facile formation of sulfonamides, which are a prevalent toxophore in many commercially successful herbicides and fungicides. The specific substitution pattern on the aromatic ring is critical for modulating the biological activity, selectivity, and physicochemical properties of the final active ingredient. 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride represents a highly functionalized building block, offering chemists a precise arrangement of electronic and steric features to fine-tune molecular interactions with biological targets. The presence of chlorine and fluorine atoms can significantly enhance the metabolic stability and binding affinity of the resulting agrochemical, while the methyl group provides a lipophilic handle that can influence its transport properties within the plant.
This application note provides a comprehensive guide for researchers and scientists on the strategic use of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride and its analogs in the synthesis of high-value agrochemicals. We will delve into the synthetic utility of this reagent, with a particular focus on its application in the synthesis of the potent herbicide Saflufenacil, a protoporphyrinogen oxidase (PPO) inhibitor. While the commercial synthesis of Saflufenacil proceeds through the corresponding aniline, the underlying chemistry and the strategic importance of the 2-chloro-4-fluoro-5-substituted phenyl moiety are directly relevant and provide a compelling case study for the application of this class of compounds.
Core Application: Synthesis of the Herbicide Saflufenacil
Saflufenacil is a pyrimidinedione herbicide that provides effective control of broadleaf weeds in various crops.[1][2] Its synthesis hinges on the strategic assembly of a substituted pyrimidinedione ring system with a highly functionalized benzoyl moiety. A key intermediate in this synthesis is 2-chloro-4-fluoro-5-aminobenzoic acid, which provides the core aromatic scaffold of the final herbicide.[3][4]
The synthesis of Saflufenacil, as described in patents from BASF, involves the reaction of 2-chloro-4-fluoro-5-aminobenzoic acid with an oxazinone to construct the pyrimidinedione ring system, followed by further transformations to introduce the sulfonamide group.[1]
Synthetic Pathway Overview
The logical flow for the synthesis of Saflufenacil from a precursor like 2-chloro-4-fluoro-5-nitrobenzoic acid is outlined below. This pathway highlights the key transformations required to assemble the final active ingredient.
Sources
Application Notes and Protocols for Protecting Group Strategies Involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic application of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride as a protecting group for amines and alcohols in complex organic synthesis. While specific literature on this reagent is emerging, this guide synthesizes established principles of sulfonyl-based protection strategies to offer robust, field-proven protocols. We will explore the underlying chemical principles, detail step-by-step experimental procedures for protection and deprotection, and discuss the potential for orthogonal strategies in the context of modern drug discovery and development.
Introduction: The Strategic Role of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
In the intricate landscape of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the use of protecting groups is a cornerstone of success. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a complex molecule.
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is an aryl sulfonyl chloride that can be employed to protect nucleophilic functional groups, most notably primary and secondary amines, by converting them into stable sulfonamides. The substitution pattern on the aromatic ring—a chloro group ortho to the sulfonyl chloride, a fluoro group para, and a methyl group meta—is anticipated to confer specific electronic properties that influence the stability and cleavage of the resulting sulfonamide. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance the acidity of the N-H proton in the resulting sulfonamide, potentially facilitating subsequent N-alkylation reactions.
This guide will provide a framework for utilizing this reagent, drawing parallels from well-established sulfonyl protecting groups like tosyl (Ts) and nosyl (Ns) groups, while considering the unique electronic and steric profile of the 2-chloro-4-fluoro-5-methylbenzenesulfonyl (CFMS) group.
Core Principles and Mechanistic Considerations
The fundamental reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride, leading to the formation of a stable sulfonamide or sulfonate ester, respectively. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Diagram: General Protection Mechanism
Catalytic Applications of Metal Complexes with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride Derived Ligands: Application Notes and Protocols
Introduction: The Versatility of Sulfonamide Ligands in Homogeneous Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Metal complexes bearing sulfonamide-derived ligands have emerged as a versatile class of catalysts, demonstrating remarkable activity in a variety of organic transformations. The electronic and steric properties of these ligands can be finely tuned through judicious selection of the sulfonyl chloride and amine precursors, allowing for the rational design of catalysts with tailored reactivity. This guide focuses on the potential catalytic applications of metal complexes featuring ligands derived from 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride. The unique substitution pattern of this sulfonyl chloride—featuring both electron-withdrawing and sterically demanding groups—offers an intriguing scaffold for ligand design.
These application notes provide a comprehensive, step-by-step guide for the synthesis of a representative N-aryl sulfonamide ligand, its subsequent complexation with palladium, and its application as a catalyst in the Suzuki-Miyaura cross-coupling reaction. The protocols are designed for researchers, scientists, and drug development professionals seeking to explore the catalytic potential of this class of compounds.
Part 1: Synthesis of a Representative Ligand and its Palladium Complex
The following protocols detail the synthesis of a representative N-(pyridin-2-yl)sulfonamide ligand and its corresponding palladium(II) complex. The choice of 2-aminopyridine as the amine component is strategic, as the resulting pyridyl nitrogen can serve as an additional coordination site for the metal center, potentially enhancing catalytic activity and stability.
Protocol 1: Synthesis of N-(pyridin-2-yl)-2-chloro-4-fluoro-5-methylbenzenesulfonamide
This protocol describes the synthesis of the sulfonamide ligand via the reaction of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride with 2-aminopyridine.
Materials:
-
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 equiv)
-
2-Aminopyridine (1.1 equiv)
-
Pyridine (anhydrous, as solvent and base)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.1 equiv) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled 2-aminopyridine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(pyridin-2-yl)-2-chloro-4-fluoro-5-methylbenzenesulfonamide.
-
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The use of pyridine as both a solvent and a base is a common practice in sulfonamide synthesis. It effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
-
The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.
-
The acidic work-up protonates the excess pyridine and any unreacted 2-aminopyridine, facilitating their removal into the aqueous phase. The subsequent basic wash removes any acidic impurities.
Diagram of Ligand Synthesis:
Caption: Synthetic scheme for the preparation of the N-(pyridin-2-yl)sulfonamide ligand.
Protocol 2: Synthesis of Bis[N-(pyridin-2-yl)-2-chloro-4-fluoro-5-methylbenzenesulfonamido]palladium(II)
This protocol outlines the preparation of a palladium(II) complex from the synthesized ligand and a palladium precursor.
Materials:
-
N-(pyridin-2-yl)-2-chloro-4-fluoro-5-methylbenzenesulfonamide (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1.0 equiv) or Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or THF)
-
Base (e.g., Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃))
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the synthesized ligand (2.0 equiv), the palladium precursor (1.0 equiv), and the base (2.2 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and stir for 4-6 hours. The formation of the complex is often indicated by a color change.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
-
-
Characterization: Characterize the palladium complex using FT-IR, ¹H NMR, and elemental analysis. In the IR spectrum, a shift in the S=O stretching frequencies upon coordination to the metal center is expected.
Causality Behind Experimental Choices:
-
The use of a base is crucial to deprotonate the sulfonamide nitrogen, facilitating its coordination to the palladium center.[2]
-
Heating the reaction mixture provides the necessary activation energy for the ligand exchange and complex formation.
-
Conducting the reaction under an inert atmosphere prevents the oxidation of the palladium species and potential degradation of the ligand.
Diagram of Complex Formation:
Caption: General scheme for the synthesis of the palladium(II)-sulfonamide complex.
Part 2: Catalytic Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and advanced materials.[3][4] The palladium complex synthesized in Part 1 can be employed as a catalyst for this transformation.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using the synthesized palladium-sulfonamide complex as a catalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium-sulfonamide complex (Catalyst, 0.5-2 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄), 2.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk tube or microwave vial, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium-sulfonamide complex (catalyst), and the base (2.0 equiv).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Seal the tube/vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction time can range from 2 to 24 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table provides representative conditions and expected yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by the synthesized palladium-sulfonamide complex. These values serve as a starting point for reaction optimization.
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | >95 |
| 2 | 4-Bromotoluene | 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 8 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | 2 | Cs₂CO₃ | DMF | 120 | 4 | 90 |
| 4 | 2-Bromopyridine | 1.5 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 85 |
Mechanism of the Suzuki-Miyaura Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[4] This is often the rate-determining step.
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, typically facilitated by a base.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][4]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide provides a foundational framework for the synthesis and catalytic application of metal complexes derived from 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride. The detailed protocols and mechanistic insights are intended to empower researchers to explore the rich catalytic chemistry of sulfonamide-ligated metal complexes. The modularity of the ligand synthesis allows for extensive variation of both the sulfonyl chloride and amine components, opening avenues for the development of novel catalysts with enhanced performance for a wide range of organic transformations.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Tetrakis [N-(2-pyridyl) sulfonamide] di palladium: synthesize, X-ray diffraction, antibacterial properties and as a novel binuclear Pd-complex for coupling reactions. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and ensure the robustness of your synthetic protocol.
Introduction: The Synthesis Pathway
The primary route for synthesizing 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is the direct chlorosulfonation of 4-chloro-2-fluoro-1-methylbenzene. This reaction is a classic electrophilic aromatic substitution where chlorosulfonic acid serves as both the solvent and the electrophilic reagent.[1] While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact yield and purity.
This guide will address the common pitfalls and provide scientifically grounded solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low (e.g., < 70%). What are the primary causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors. A systematic approach is needed to diagnose the root cause.
1. Incomplete Reaction:
-
Causality: The electrophilic substitution may not have gone to completion. This is often due to insufficient reagent equivalents, low reaction temperature, or inadequate reaction time.
-
Solution:
-
Reagent Stoichiometry: Increase the molar ratio of chlorosulfonic acid to the starting material (4-chloro-2-fluoro-1-methylbenzene). A ratio of 4:1 to 5:1 is often a good starting point.[2] Higher equivalents of chlorosulfonic acid increase the concentration of the active electrophile, driving the reaction equilibrium towards the product.[2]
-
Temperature Control: Gradually increasing the reaction temperature can improve the rate of reaction.[2] However, this must be done cautiously, as excessive heat can promote side reactions. A final reaction temperature of 50-60°C is often effective.[3][4][5]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR on a quenched aliquot). Extend the reaction time until the starting material is fully consumed.
-
2. Product Decomposition during Work-up:
-
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[6][7][8][9][10] The work-up procedure, which involves quenching the reaction mixture in ice water, is a critical step where significant product loss can occur.
-
Solution:
-
Rapid & Cold Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dissipates the heat from the exothermic quenching process and precipitates the product quickly, minimizing its contact time with the aqueous acidic environment.[4][11]
-
Prompt Isolation: Do not let the precipitated product sit in the aqueous mixture for an extended period. Filter the solid immediately after quenching and wash it with cold water to remove residual acid.[12]
-
3. Formation of Byproducts:
-
Causality: Side reactions, such as the formation of diaryl sulfones, can consume the starting material and reduce the yield of the desired sulfonyl chloride.[13] This is often favored at higher reaction temperatures.
-
Solution:
Q2: I'm observing a significant amount of an isomeric impurity in my final product. How can I minimize its formation?
A2: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring (Cl, F, and CH₃) determine the position of sulfonation.
-
Causality: The substituents on 4-chloro-2-fluoro-1-methylbenzene are all ortho-, para-directing. While the desired product results from sulfonation at the 2-position, sulfonation can also occur at other positions, leading to isomeric impurities. Reaction conditions, particularly temperature, can influence the regioselectivity.
-
Solution:
-
Kinetic vs. Thermodynamic Control: Aromatic sulfonation can be reversible.[1][15] Lower reaction temperatures generally favor the kinetically preferred product, which may offer higher regioselectivity. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable.
-
Purification: If isomeric impurities are unavoidable, purification by recrystallization is often necessary. The crude product can be recrystallized from a suitable solvent like hexanes or a mixture of ethyl acetate and hexanes to isolate the desired isomer.[3]
-
Q3: The reaction mixture turns dark brown or black during the procedure. What does this indicate?
A3: A dark coloration often indicates charring or decomposition, which can be caused by oxidative side reactions.
-
Causality: Chlorosulfonic acid is a strong oxidizing agent, especially at elevated temperatures. Localized "hot spots" during the addition of the substrate can lead to the decomposition of the organic material.
-
Solution:
-
Controlled Addition: Add the 4-chloro-2-fluoro-1-methylbenzene to the chlorosulfonic acid dropwise or in small portions, with efficient stirring and cooling. This ensures that the heat generated is dissipated effectively, preventing localized temperature spikes.
-
Reagent Quality: Ensure that the starting materials are pure and dry. Impurities can sometimes catalyze decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of chlorosulfonic acid to the aromatic substrate? A: A molar excess of chlorosulfonic acid is necessary to act as both a reagent and a solvent. A common range is 4 to 8 molar equivalents of chlorosulfonic acid to 1 equivalent of the substrate.[4] Using a higher excess (e.g., 8:1) can lead to a faster reaction and higher conversion but also increases the amount of waste and the severity of the quenching step.[4] A ratio of around 4-5 equivalents is a good starting point for optimization.[2]
Q: Can I use a co-solvent in this reaction? A: Generally, this reaction is performed neat in chlorosulfonic acid. The addition of a co-solvent is not standard practice and may interfere with the reaction. Solvents like dichloromethane could be used during work-up for extraction if the product is an oil, but 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is typically a solid that precipitates upon quenching.
Q: How should I handle and store the final product? A: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a reactive compound.
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is corrosive and moisture-sensitive.
-
Storage: Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Exposure to moisture will lead to hydrolysis to the corresponding sulfonic acid, reducing the purity over time.[16]
Q: What are the best analytical methods to check the purity of my product? A: A combination of methods is recommended:
-
¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural information and can be used to identify and quantify isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities or byproducts.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Data Summary and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Substrate:Reagent Ratio | 1 : 4-5 (molar) | Ensures sufficient electrophile concentration for complete conversion.[2] |
| Addition Temperature | 0 – 10 °C | Minimizes decomposition and side reactions during initial mixing.[4][14] |
| Reaction Temperature | 25 – 60 °C | Balances reaction rate with minimizing byproduct formation.[3][5] |
| Reaction Time | 2 – 12 hours | Dependent on temperature and scale; should be monitored for completion. |
| Quenching | Slow addition to excess crushed ice | Rapidly dissipates heat and precipitates the product, minimizing hydrolysis.[11] |
Detailed Experimental Protocol
Caution: This reaction involves highly corrosive and reactive chemicals. It must be performed in a fume hood with appropriate PPE.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl gas.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq.). Begin stirring and cool the flask in an ice-water bath to 0-5°C.
-
Substrate Addition: Add 4-chloro-2-fluoro-1-methylbenzene (1.0 eq.) to the dropping funnel. Add it dropwise to the cooled, stirring chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60°C and maintain it for 2-4 hours, or until reaction completion is confirmed by analytical monitoring.
-
Work-up: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the cooled reaction mixture into the ice slurry.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.
-
Drying: Press the solid as dry as possible on the filter. For final drying, use a vacuum desiccator over a suitable drying agent (e.g., P₂O₅).
-
Purification (if necessary): Recrystallize the crude solid from a solvent such as hexanes to obtain the pure 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Visual Guides
Reaction Pathway Diagram
Caption: Electrophilic aromatic substitution mechanism for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1). [Link]
-
Journal of the Chemical Society B: Physical Organic. (1966). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. [Link]
-
Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonyl chloride. PubChem. [Link]
-
Fath, A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. [Link]
-
Cerfontain, H. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. [Link]
-
Ivanov, S. N., Kislov, V. V., & Gnedin, B. G. (2004). Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]
-
Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
- Google Patents. (n.d.). CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride.
-
ResearchGate. (2013). Can someone suggest a way to get a maximum yield of o-toluene sulphonyl chloride? [Link]
-
YouTube. (2023). Sulfonation of Aromatic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Sci-Hub. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Organic Preparations and Procedures International, 37(6), 566-569. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]
- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Google Patents. (n.d.). CN1554644A - One-pot method for preparing p-fluorothiophenol.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]
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- 2. CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride - Google Patents [patents.google.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
Welcome to the technical support center for the purification of crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important chemical intermediate.
I. Understanding the Compound and Its Common Impurities
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative. Due to their reactive nature, sulfonyl chlorides are susceptible to hydrolysis and can contain impurities from their synthesis. Common impurities may include the corresponding sulfonic acid (from hydrolysis), starting materials, and by-products from side reactions. Controlling the purity of this compound is critical for its successful use in subsequent synthetic steps.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
1. Problem: The purified product is an oil or a low-melting solid, but it should be a solid.
-
Probable Cause: This often indicates the presence of impurities that are depressing the melting point. The most common impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. Residual solvents from the workup can also contribute to this issue.
-
Solution:
-
Ensure Anhydrous Conditions: Sulfonyl chlorides are highly reactive with water.[1][2][3][4] Always use anhydrous solvents and handle the compound in a dry environment (e.g., under a nitrogen or argon atmosphere) to minimize hydrolysis.
-
Aqueous Workup: If an aqueous workup is necessary, perform it quickly with cold water or brine and immediately extract the product into a non-polar organic solvent.[1] Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Recrystallization: If the product is still oily, attempt recrystallization from a suitable solvent system. Hexanes or a mixture of ethyl acetate and hexanes can be effective for purifying sulfonyl chlorides.[5]
-
Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can remove more polar impurities like the sulfonic acid.[5][6][7][8]
-
2. Problem: The yield of the purified product is significantly lower than expected.
-
Probable Cause:
-
Hydrolysis: As mentioned, hydrolysis of the sulfonyl chloride to the sulfonic acid is a primary cause of yield loss.[1][2] The sulfonic acid is typically more water-soluble and may be lost during the aqueous workup.
-
Incomplete Reaction: The synthesis of the sulfonyl chloride may not have gone to completion, leaving unreacted starting materials.
-
Loss during Purification: The product may be partially soluble in the recrystallization solvent, or it may adhere to the silica gel during column chromatography.
-
-
Solution:
-
Minimize Hydrolysis: Follow the steps outlined above to prevent hydrolysis.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the synthesis and ensure it has reached completion.
-
Optimize Purification:
-
Recrystallization: Carefully select the recrystallization solvent to maximize product recovery. A solvent in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.
-
Column Chromatography: Choose an appropriate eluent system to ensure the product elutes from the column with a reasonable retention factor (Rf) to minimize band broadening and loss.
-
-
3. Problem: The purified product is colored (e.g., yellow or brown).
-
Probable Cause: The color is likely due to the presence of colored impurities, which could be by-products from the synthesis or degradation products.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: This is often the most effective method for removing colored impurities.[5][6][7][8] The colored compounds will likely have different polarities and can be separated from the desired product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
A1: The optimal purification method depends on the nature and quantity of the impurities.
-
For minor, non-polar impurities: Recrystallization is often sufficient. A common solvent system is a mixture of hexanes and ethyl acetate.[5]
-
For polar impurities (like the sulfonic acid) or colored impurities: Flash column chromatography on silica gel is generally the most effective method.[5][6][7][8] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Q2: How can I confirm the purity of my final product?
A2: Several analytical techniques can be used to assess the purity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting minor impurities.[9] A reversed-phase method is typically used.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q3: What are the key safety precautions when handling 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
A3: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[3][10][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][10]
Q4: How should I store the purified 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
A4: The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[12] Store it in a cool, dry place away from incompatible materials.
IV. Experimental Protocols
Protocol 1: Recrystallization
-
Dissolve the crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution through a fluted filter paper or a pad of celite to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Load the dry silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of a non-polar solvent system, such as hexanes/ethyl acetate, starting with a low concentration of the more polar solvent and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
V. Data Presentation
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Advantages | Disadvantages |
| Recrystallization | >98% | Non-polar impurities, some colored impurities | Simple, cost-effective | May not remove all impurities, potential for yield loss |
| Flash Column Chromatography | >99% | Polar impurities (e.g., sulfonic acid), colored impurities | High purity achievable, good for complex mixtures | More time-consuming, requires more solvent |
VI. Workflow Diagram
Caption: Decision workflow for purifying crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
References
- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Benzenesulfonyl chloride. (1921). Organic Syntheses, 1, 504.
- Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
- 2-Chloro-4-methylbenzenesulfonyl chloride. (n.d.). CymitQuimica.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). MDPI.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride. (n.d.). ChemScene.
- 3-Chloro-4-methylbenzenesulfonyl chloride - SAFETY DATA SHEET. (n.d.).
- Analytical Methods. (n.d.). RSC Publishing.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (n.d.). Benchchem.
- General preparation method of sulfonyl chloride. (n.d.). Google Patents.
- Preparation method of 2-chloro-1-methyl-4-(methylsulfonyl) benzene. (n.d.). Google Patents.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (n.d.). ResearchGate.
- 2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride. (n.d.). BLDpharm.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
- 5 - SAFETY DATA SHEET. (n.d.).
- Benzyl Chloride-impurities. (n.d.). Pharmaffiliates.
- 9 - • SAFETY DATA SHEET. (n.d.).
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
- Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
- Huang, C., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). NIH.
- 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
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common side products in reactions with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
<Technical Support Center: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and answers to frequently asked questions. The information herein is structured to address common challenges encountered during its use in complex organic syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
A1: The primary reactive site of this molecule is the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, most commonly by amines to form sulfonamides, or by alcohols to form sulfonate esters. The reaction with primary and secondary amines is particularly efficient.[1][2]
Q2: How stable is this sulfonyl chloride and what are the optimal storage conditions?
A2: Like most sulfonyl chlorides, 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is sensitive to moisture.[3] It will slowly hydrolyze upon contact with water or atmospheric humidity to form the corresponding and generally unreactive 2-chloro-4-fluoro-5-methylbenzenesulfonic acid.[3][4] For this reason, it is critical to store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q3: What solvents are recommended for reactions involving this reagent?
A3: Aprotic solvents are highly recommended to prevent hydrolysis of the sulfonyl chloride.[3][4] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices that work well for many applications.[3][4] For reactions with less reactive nucleophiles, more polar aprotic solvents like N,N-dimethylformamide (DMF) may be beneficial.[4]
Q4: Which bases are most suitable for scavenging the HCl byproduct during sulfonylation?
A4: The choice of base is critical to the success of the reaction. Tertiary amines like triethylamine (Et₃N) or sterically hindered non-nucleophilic bases such as diisopropylethylamine (DIPEA) are often used.[5] Pyridine can also be used and may sometimes act as a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be advantageous.[3][4] The use of aqueous bases like NaOH is possible under specific phase-transfer conditions but increases the risk of hydrolysis.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
If you are experiencing poor conversion to your target product, consider the following possibilities:
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Degradation of Sulfonyl Chloride | Action: Use a fresh bottle of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[3] Rationale: The sulfonyl chloride group readily hydrolyzes with moisture to form the unreactive sulfonic acid, which will not participate in the desired reaction.[3][4] |
| Low Nucleophilicity of Amine/Alcohol | Action: For electron-poor or sterically hindered nucleophiles, consider increasing the reaction temperature or using a more polar solvent like DMF.[3][4] The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can also accelerate the reaction.[5] Rationale: DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is more susceptible to attack by the primary nucleophile. |
| Incorrect Choice of Base | Action: The basicity and nucleophilicity of the base are important. If the reaction is sluggish, a stronger, non-nucleophilic base might be required to sufficiently deprotonate the nucleophile or effectively scavenge HCl.[3] Rationale: The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] An appropriate base prevents this equilibrium from shifting away from the product. |
Issue 2: Formation of Multiple Byproducts Detected by TLC/LC-MS
The appearance of multiple spots or peaks often indicates the presence of side reactions.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Hydrolysis of Sulfonyl Chloride | Action: This is the most common side reaction. Ensure rigorous exclusion of water from all reagents, solvents, and glassware.[4] Rationale: The primary byproduct is often the sulfonic acid from hydrolysis. This can complicate purification. |
| Bis-sulfonylation of Primary Amines | Action: This occurs when a primary amine reacts twice. Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[4] Rationale: Using an excess of the sulfonyl chloride, especially in the presence of a strong base, can lead to the deprotonation and subsequent reaction of the newly formed sulfonamide's N-H bond. |
| Reaction with Tertiary Amine Bases | Action: While often used as bases, some tertiary amines can react with sulfonyl chlorides. If you suspect this, switch to a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.[4] Rationale: Tertiary amines can, in some cases, act as nucleophiles, leading to the formation of complex mixtures and undesired side products. |
| C-Sulfonylation | Action: In specific cases with activated C-H bonds (e.g., in some heterocyclic systems), direct sulfonylation on a carbon atom can occur.[5] To minimize this, carefully control the stoichiometry, use less of the sulfonyl chloride, and consider running the reaction at a lower temperature.[5] Rationale: This side reaction is often promoted by an excess of the sulfonylating agent and can be disfavored by adjusting reaction conditions to favor N- or O-sulfonylation.[5] |
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction and a common side reaction.
Caption: Desired sulfonamide formation workflow.
Caption: Common hydrolysis side reaction pathway.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of sulfonamides using 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. Optimization may be required based on the specific amine used.
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).
-
Reagent Preparation: Dissolve the primary or secondary amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) at 0 °C.[4]
-
Addition of Sulfonyl Chloride: Dissolve 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[4][5]
-
Work-up: Upon completion, quench the reaction with the addition of water or 1M aqueous HCl.[4][5] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
- Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. Benchchem.
- Troubleshooting low yield in amine sulfonylation reactions. Benchchem.
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
- What are the products when Benzene Sulfonyl Chloride reacts with amines?. Blog.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
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- 7. scilit.com [scilit.com]
troubleshooting guide for low reactivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the low reactivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in chemical reactions.
Welcome to the technical support center for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges related to its reactivity, particularly in sulfonamide synthesis. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience in the field.
Understanding the Reactivity Profile of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its reactivity is governed by a combination of electronic and steric factors stemming from the substituents on the benzene ring.
-
Electronic Effects: The chlorine and fluorine atoms are electron-withdrawing groups, which generally increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. The methyl group is a weak electron-donating group.
-
Steric Hindrance: The chlorine atom at the ortho-position to the sulfonyl chloride group can sterically hinder the approach of a nucleophile to the sulfur atom. This steric hindrance is a common cause of low reactivity in reactions involving 2-substituted benzenesulfonyl chlorides.[1][2][3][4][5]
The interplay of these electronic and steric effects can lead to variable and sometimes sluggish reactivity, which is a common challenge faced by researchers.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride showing low or no conversion to the desired sulfonamide?
A1: Low reactivity is the most frequently encountered issue with this reagent. The primary reason is often the steric hindrance caused by the ortho-chloro substituent, which impedes the approach of the amine nucleophile to the sulfonyl group.[1][2][3][4][5] Other contributing factors can include:
-
Poor quality of the sulfonyl chloride: The reagent may have degraded due to moisture, leading to the formation of the unreactive corresponding sulfonic acid.
-
Insufficiently nucleophilic amine: The amine you are using might not be nucleophilic enough to overcome the steric barrier.
-
Inappropriate reaction conditions: The solvent, temperature, or base used may not be optimal for the reaction.
Q2: I observe the formation of a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
A2: The water-soluble byproduct is likely the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[6][7] Sulfonyl chlorides are sensitive to moisture, and this side reaction can be a major issue if the reaction is not performed under strictly anhydrous conditions.[8]
Q3: Are there any specific catalysts that can enhance the reactivity of this sulfonyl chloride?
A3: Yes, certain catalysts can be employed to facilitate the sulfonamide formation. Nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) or 1-methylimidazole are often used to activate the sulfonyl chloride. Lewis acids like Ca(NTf2)2 have also been shown to activate sulfonyl fluorides and could potentially be adapted for sulfonyl chlorides.
Troubleshooting Guide for Low Reactivity
This section provides a systematic approach to diagnose and resolve issues of low reactivity when using 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Step 1: Verify the Quality of the Starting Material
The first and most critical step is to ensure the integrity of your 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Protocol for Quality Check:
-
Visual Inspection: The compound should be a crystalline solid. Any signs of clumping or a syrupy consistency may indicate hydrolysis.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of the material. Look for the characteristic strong S=O stretching bands around 1370 cm⁻¹ and 1180 cm⁻¹, and the S-Cl stretch around 600-500 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is crucial.
-
¹H NMR Spectroscopy: A proton NMR spectrum can confirm the structure and purity. The presence of significant impurities will be evident.
Step 2: Optimize Reaction Conditions
If the starting material is of good quality, the next step is to systematically optimize the reaction parameters.
| Parameter | Recommended Action | Rationale |
| Solvent | Use anhydrous, non-protic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). | To minimize the competing hydrolysis reaction.[6][7] |
| Temperature | Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed, incrementally increase to reflux. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. |
| Base | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, a stronger base like pyridine may be beneficial.[9] | The base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base will not compete with the amine reactant. |
| Concentration | Increase the concentration of the reactants. | Higher concentrations can favor the bimolecular reaction rate. |
Step 3: Enhance Nucleophilicity and Activate the Sulfonyl Chloride
If optimizing the basic conditions is insufficient, the next stage involves more active intervention.
Workflow for Enhancing Reactivity:
Caption: A workflow diagram for troubleshooting low reactivity.
Experimental Protocol for a Catalyzed Reaction:
-
To a solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4: Consider Alternative Synthetic Strategies
If the above troubleshooting steps do not yield the desired product in sufficient yield, it may be necessary to consider alternative synthetic routes that bypass the direct sulfonylation with the sterically hindered sulfonyl chloride.
Alternative Methods for Sulfonamide Synthesis:
-
Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids: This method allows for the synthesis of sulfonyl chlorides under mild conditions from the corresponding boronic acid, which can then be reacted in situ with an amine.[10]
-
From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids using activating agents.
-
One-Pot Synthesis from Unactivated Acids and Amines: Recent advances have enabled the direct synthesis of sulfonamides from carboxylic acids and amines, offering a completely different synthetic approach.[11][12]
Analytical Characterization and Purification
Accurate analysis and purification are crucial for obtaining the desired sulfonamide product in high purity.
| Technique | Application |
| TLC | Rapid monitoring of reaction progress. |
| LC-MS | Confirmation of product mass and monitoring of reaction completion. |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment of the final product. |
| FT-IR | Confirmation of the presence of the sulfonamide functional group (N-H and S=O stretches). |
General Purification Protocol for Sulfonamides:
-
Upon reaction completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[13]
References
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Expedient Synthesis of Sulfinamides
- Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- A convenient synthetic route to sulfonimidamides
- Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.
- 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
- A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Sci-Hub.
- The Synthesis of Functionalised Sulfonamides. CORE.
- Preparation of sulfonamides
- Modular Two-Step Route to Sulfondiimidamides. PubMed Central.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
- An Expedient Synthesis of Sulfinamides
- Synthesis of sulfonyl chloride substr
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction …. Odessa University Chemical Journal.
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- 75: The effect of steric hinderance on the SN2 mechanism. YouTube.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Benzenesulfonyl chloride. Organic Syntheses.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central.
- US5053557A - Process for preparing 2-chloro-4-fluorophenol.
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Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have designed this resource to address common challenges with scientifically sound explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
The most prevalent method for synthesizing 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is through the chlorosulfonation of the corresponding aromatic precursor, 1-chloro-5-fluoro-4-methylbenzene.[1][2] This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating and chlorinating agent.[1][3]
Q2: I am experiencing low yields in my reaction. What are the primary factors to investigate?
Low yields in sulfonyl chloride synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the chlorosulfonating agent.
-
Product Degradation: Sulfonyl chlorides are susceptible to hydrolysis, especially during aqueous workup procedures.[4] Minimizing contact with water and maintaining low temperatures during extraction and washing are crucial.
-
Side Reactions: The formation of byproducts, such as diaryl sulfones, can significantly reduce the yield of the desired sulfonyl chloride.[1][4]
Q3: Diaryl sulfone is a major byproduct in my reaction mixture. How can I minimize its formation?
The formation of diaryl sulfone is a common side reaction, particularly when there is an insufficient excess of the chlorosulfonating agent.[1] To mitigate this, it is recommended to use a significant excess of chlorosulfonic acid. The order of addition is also critical; slowly adding the aromatic substrate to the chlorosulfonic acid at a low temperature can help to suppress this side reaction.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
Symptoms:
-
Significant amount of unreacted 1-chloro-5-fluoro-4-methylbenzene observed by TLC, GC, or NMR analysis of the crude product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Chlorosulfonic Acid | Chlorosulfonation is a reversible reaction. Using an excess of chlorosulfonic acid drives the equilibrium towards the product side.[2] | Increase the molar ratio of chlorosulfonic acid to the aromatic substrate. A ratio of 3:1 to 5:1 is a common starting point. |
| Low Reaction Temperature | While low temperatures are necessary to control exothermicity and side reactions, a temperature that is too low can result in a sluggish reaction rate. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. |
| Short Reaction Time | The reaction may require more time to reach completion, especially at lower temperatures. | Extend the reaction time and monitor its progress at regular intervals until no further consumption of the starting material is observed. |
| Poor Mixing | Inadequate agitation can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and efficient stirring throughout the reaction. |
Issue 2: Significant Formation of Sulfonic Acid Byproduct
Symptoms:
-
Presence of a water-soluble, highly polar spot on the TLC plate.
-
Difficulty in isolating the product during aqueous workup due to emulsion formation.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | Sulfonyl chlorides are reactive and readily hydrolyze to the corresponding sulfonic acid in the presence of water.[4] | Conduct the workup at low temperatures (0-5 °C). Use brine to wash the organic layer, which reduces the solubility of the product in the aqueous phase. Minimize the contact time between the organic layer and the aqueous washes. |
| Incomplete Chlorination | If the sulfonation occurs but the subsequent chlorination is incomplete, the sulfonic acid intermediate will be present. | Ensure a sufficient excess of chlorosulfonic acid is used, as it acts as both the sulfonating and chlorinating agent. |
Issue 3: Product Purity Issues After Workup
Symptoms:
-
Presence of multiple spots on TLC or peaks in GC/LC-MS of the isolated product.
-
Difficulty in inducing crystallization or obtaining a sharp melting point.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Residual Chlorosulfonic Acid | Any remaining chlorosulfonic acid will co-extract with the product and can interfere with subsequent reactions or purification. | During the workup, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. Follow with washes with cold water and brine. |
| Formation of Isomers | While the directing effects of the substituents on the aromatic ring favor the desired isomer, minor amounts of other isomers can form. | Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer. |
| Diaryl Sulfone Byproduct | As mentioned previously, this is a common impurity. | Optimize the reaction conditions to minimize its formation (see FAQ Q3). If present, it can often be removed by recrystallization or chromatography. |
Experimental Protocols
General Procedure for Chlorosulfonation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents). Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Substrate: Slowly add 1-chloro-5-fluoro-4-methylbenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Workup Troubleshooting: Use of a Nucleophilic Quench
For reactions where the unreacted sulfonyl chloride is difficult to remove by standard aqueous workup, a nucleophilic quench can be employed.[5]
-
After the initial extraction, and before the basic wash, add a small amount of a simple amine (e.g., a few drops of triethylamine) to the organic layer.
-
Stir for 15-30 minutes at room temperature. This will convert the remaining sulfonyl chloride to a more polar sulfonamide.
-
Proceed with the aqueous washes as described in the general procedure. The sulfonamide can often be more easily separated during subsequent purification steps like chromatography.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Spry, D. O. (1991). Chlorosulfonation of Aromatic and Hetero-aromatic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4).
- BenchChem. (n.d.). Optimizing Reaction Conditions for Sulfonylation.
- Wang, L., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Kappe, C. O., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Scola, P. M. (1959). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides.
- Cremlyn, R. J. (2002). Sulfonation and chlorosulfonation of aromatic compounds using chlorosulfonic acid. In Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Munday, R. H., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 504-508.
- Organic Syntheses. (n.d.). p-Toluenesulfonylmethylnitrosamide.
- Organic Syntheses. (n.d.). m-Trifluoromethylbenzenesulfonyl chloride.
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
- Organic Preparations and Procedures International. (2005). A novel synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride. 37(6), 566-569.
- Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.
- Organic Syntheses. (n.d.). Methanesulfonyl cyanide.
- ChemScene. (n.d.). 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzenesulfonyl chloride 95%.
- Beijing Innochem. (n.d.). 1-Chloro-5-fluoro-4-iodo-2-methylbenzene.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride 97%.
- PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-.
- PubChem. (n.d.). 1-Chloro-4-sulfonyl-benzene.
- Sigma-Aldrich. (n.d.). 1-chloro-4-[[(chloromethyl)sulfonyl]methyl]benzene.
- BLDpharm. (n.d.). 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride.
- ChemScene. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride.
- Win-Win Chemical. (n.d.). 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE.
Sources
stability issues of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride during storage
Welcome to the technical support center for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reagent in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may arise during storage and handling. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
Users of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride may encounter issues related to its stability, which can impact reaction outcomes and product purity. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Decreased Reactivity or Low Yield in Reactions
Symptoms:
-
Your reaction yields are significantly lower than expected.
-
The reaction fails to go to completion, even with extended reaction times or excess reagent.
-
You observe the presence of starting material post-reaction.
Potential Cause: The primary culprit for decreased reactivity is the degradation of the sulfonyl chloride, most commonly through hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the corresponding sulfonic acid, which is unreactive in typical sulfonylation reactions.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Visual Inspection: Check for any changes in the physical appearance of the compound. While not always indicative of degradation, clumping or discoloration can be a sign of moisture contamination.
-
Analytical Confirmation: If you have access to analytical instrumentation, obtain a fresh Nuclear Magnetic Resonance (NMR) spectrum or High-Performance Liquid Chromatography (HPLC) trace of the reagent. Compare this with the certificate of analysis or a spectrum from a newly opened bottle. The presence of a new, more polar peak in HPLC or new signals in the NMR spectrum can indicate the formation of 2-chloro-4-fluoro-5-methylbenzenesulfonic acid.
-
-
Review Storage and Handling Procedures:
-
Storage Conditions: Confirm that the reagent is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The recommended storage temperature is typically in a cool, dry place, often refrigerated (2-8 °C) to minimize thermal decomposition and slow down hydrolytic degradation.
-
Handling Practices: Ensure that the reagent is handled in a dry environment. Use of a glove box or a dry nitrogen/argon atmosphere is highly recommended. Always use dry solvents and glassware.
-
-
Implement Corrective Actions:
-
Use Fresh Reagent: If degradation is confirmed, it is best to use a fresh, unopened bottle of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
-
Purification (for advanced users): In some instances, it may be possible to purify the partially degraded reagent, for example, by recrystallization from a non-polar, anhydrous solvent. However, this should be approached with caution due to the reactive nature of the compound.
-
Issue 2: Inconsistent Reaction Profiles or Unexpected Side Products
Symptoms:
-
Batch-to-batch variability in reaction outcomes.
-
Formation of unknown impurities detected by TLC, LC-MS, or GC-MS.
Potential Cause: Beyond simple hydrolysis, thermal decomposition can lead to the formation of various reactive intermediates and side products. While benzenesulfonyl chlorides are generally more stable than their alkanesulfonyl counterparts, elevated temperatures can initiate decomposition pathways.[2][3] The specific decomposition products of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are not extensively documented in publicly available literature, but general mechanisms for sulfonyl chloride decomposition can be considered.
Troubleshooting Flowchart:
Caption: The hydrolysis pathway of the sulfonyl chloride.
Q4: Can I handle this reagent on the open bench?
A4: It is strongly advised to handle 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a controlled, dry environment, such as a glove box or under a stream of dry inert gas. Exposure to atmospheric moisture, even for brief periods, can initiate hydrolysis and compromise the quality of the reagent.
Q5: Are there any known incompatibilities for this compound during storage?
A5: Yes. In addition to water, 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride should be stored away from strong bases and strong oxidizing agents. [4]Contact with bases can lead to rapid hydrolysis or other reactions.
Summary of Storage and Handling Recommendations:
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon) | Prevents hydrolysis. [1] |
| Temperature | Cool, dry place (Refrigerated at 2-8 °C often recommended) | Minimizes thermal decomposition and slows hydrolysis. |
| Container | Tightly sealed, appropriate for corrosive materials | Prevents moisture ingress and ensures safety. |
| Handling | In a glove box or under an inert atmosphere | Minimizes exposure to atmospheric moisture. |
| Incompatibilities | Water, strong bases, strong oxidizing agents | To prevent degradation and hazardous reactions. [4] |
By adhering to these guidelines and employing the troubleshooting strategies outlined above, researchers can mitigate the risks associated with the stability of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride and ensure the reliability and reproducibility of their experimental results.
References
- King, J. F., & Rathore, R. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Iino, M., & Matsuda, M. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. American Chemical Society.
- Scott, R. B., & van Aller, R. T. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride'. American Chemical Society.
-
Iino, M., & Matsuda, M. (1979). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 44(25), 4581–4585. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1329. [Link]
- (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]
- Sigma-Aldrich. (2025, July 10). SAFETY DATA SHEET.
- (n.d.). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET.
-
Scott, R. B., Jr., van Aller, R. T., & Brockelbank, E. L. (1963). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry, 28(7), 1802–1805. [Link]
- Chem Service. (2016, May 13). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
Technical Support Center: Strategies for the Removal of Unreacted 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth, field-proven strategies for the removal of unreacted 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride from your reaction mixture. As a highly reactive electrophile, its presence can compromise the purity of your target compound, complicate downstream processing, and interfere with analytical characterization. This document is structured to provide clear, actionable solutions for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of reactions involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Q1: Why is it critical to remove unreacted 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride? Residual sulfonyl chloride is detrimental to the integrity of your final product. It can slowly hydrolyze to the corresponding sulfonic acid, changing the sample's properties over time. Furthermore, it can react with other nucleophiles in subsequent steps or during biological assays, leading to impure products and unreliable data. Complete removal is essential for achieving high purity and ensuring the stability and safety of the final compound.
Q2: What are the key chemical properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride I should consider? Understanding the reagent's properties is fundamental to selecting a removal strategy. It is a solid, reactive electrophile that is sensitive to moisture and nucleophiles. Its reactivity is the basis for both its intended synthetic utility and the methods for its removal.
| Property | Value / Description | Implication for Removal |
| Molecular Formula | C₇H₅Cl₂FO₂S[1][2] | High molecular weight relative to simple solvents. |
| Physical Form | Solid[3] | Can be filtered if it precipitates, but is typically soluble in reaction solvents. |
| Reactivity | Highly electrophilic at the sulfur atom. Reacts readily with nucleophiles (water, alcohols, amines).[4] | This reactivity is exploited in quenching, where it is converted to a more easily removable species. |
| Hydrolysis | Susceptible to hydrolysis, especially under basic conditions, to form 2-chloro-4-fluoro-5-methylbenzenesulfonic acid.[5][6] | Hydrolysis converts the organic-soluble sulfonyl chloride into a water-soluble sulfonic acid, which is the basis for extractive work-up. |
| Solubility | Generally soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) and poorly soluble in water.[7] | Allows for separation from its water-soluble hydrolysis product via liquid-liquid extraction. |
Q3: What are the primary strategies for removing this unreacted sulfonyl chloride? There are three main strategies, which can be used alone or in combination:
-
Quenching & Extractive Work-up: Chemically converting the sulfonyl chloride into a water-soluble sulfonic acid.
-
Chromatography: Separating the sulfonyl chloride from the desired product based on differences in polarity.[8]
-
Recrystallization: Purifying the solid final product, leaving trace impurities behind in the solvent.[8]
Q4: How can I monitor the removal process effectively? Monitoring is crucial to confirm the absence of the starting material.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the sulfonyl chloride spot relative to your product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the reaction mixture and can confirm the absence of the starting material with high sensitivity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect characteristic peaks of the sulfonyl chloride in the crude product mixture, confirming its presence or absence.[11]
Section 2: Troubleshooting Guide: Removal Strategies in Detail
This section provides detailed protocols and troubleshooting advice for each removal strategy.
Strategy 1: Quenching and Extractive Work-up
The Principle: This is the most common and often most efficient first-line approach. The strategy involves intentionally adding a nucleophile to the reaction mixture to react with (quench) any excess sulfonyl chloride. This process converts it into a compound with drastically different solubility, allowing for easy separation.
This method hydrolyzes the sulfonyl chloride to its corresponding sulfonic acid, which is deprotonated by the base to form a highly water-soluble sulfonate salt.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the exothermic nature of the quench.[5]
-
Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Continue the addition until CO₂ evolution ceases, which indicates the neutralization of all acidic byproducts and the quenching of the sulfonyl chloride.[5]
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with the organic solvent used for the reaction (e.g., ethyl acetate, DCM).
-
Separation: Shake the funnel, allowing the layers to separate. The organic-soluble desired product will remain in the organic phase, while the sulfonate salt will be in the aqueous phase.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12]
Caption: Workflow for basic quenching and extraction.
| Issue | Potential Cause | Suggested Solution |
| Reaction is too vigorous/uncontrollable. | The quenching agent was added too quickly or the mixture was not sufficiently cooled. | Always perform the quench at 0 °C or below. Add the quenching agent slowly and dropwise with vigorous stirring to ensure effective heat dissipation.[5] |
| Low yield of desired product after work-up. | The desired product may be sensitive to the basic (high pH) conditions of the quench, leading to decomposition. | Use a milder quenching agent like cold water or a saturated ammonium chloride (NH₄Cl) solution. Alternatively, skip the aqueous quench and proceed directly to chromatographic purification. |
| Persistent emulsion during extraction. | High concentrations of the formed sulfonate salt can act as a surfactant. | Add a sufficient amount of brine to the separatory funnel, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Strategy 2: Chromatographic Purification
The Principle: When quenching is insufficient or if the product is sensitive to aqueous conditions, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase. The unreacted sulfonyl chloride is typically less polar than the resulting sulfonamide product.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between the sulfonyl chloride spot and the product spot. A good target Rf for the product is ~0.3.
-
Column Packing: Pack a column with silica gel using the chosen mobile phase (or a less polar version of it).
-
Sample Loading: Concentrate the crude reaction mixture onto a small amount of silica gel and load it onto the top of the packed column (dry loading). Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly (wet loading).
-
Elution: Run the mobile phase through the column, collecting fractions. A gradient elution, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), is often very effective.[13]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Caption: Decision tree for selecting a chromatography method.
| Issue | Potential Cause | Suggested Solution |
| Poor separation of product and sulfonyl chloride. | The chosen mobile phase is not optimal. | Perform a thorough TLC analysis to find a solvent system that maximizes the difference in Rf values (ΔRf). A gradient elution from a non-polar to a more polar solvent system is highly recommended.[13] |
| Product streaks or does not elute from the column. | The product may be too polar for the solvent system or may be interacting too strongly with acidic sites on the silica gel. | Add a small amount (0.1-1%) of a polar modifier like methanol to the mobile phase. If the product is basic, adding a small amount of triethylamine can improve peak shape. If it is acidic, a small amount of acetic acid may help. |
| Co-elution of impurities. | The impurity has a very similar polarity to the product. | Consider using a different stationary phase. Amide-modified or aminopropyl-packed columns have shown different selectivity for sulfonamides and could resolve the co-eluting peaks.[13][14] |
Strategy 3: Recrystallization
The Principle: Recrystallization is a powerful technique for purifying a solid final product. It is generally performed after an initial purification step like an extractive work-up. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your desired sulfonamide product has high solubility at high temperature and low solubility at room temperature or below. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid completely.[16]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[15]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Sources
- 1. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride | C7H5Cl2FO2S | CID 130968227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-4-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for monitoring the progress of reactions with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
Welcome to the technical support center for the analytical monitoring of reactions involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. As a highly reactive intermediate crucial in pharmaceutical and agrochemical synthesis, precise and reliable reaction monitoring is paramount for ensuring process control, optimizing yield, and guaranteeing the quality of your final product. This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
General Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring the progress of my reaction involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
The optimal method depends on your specific objective, available equipment, and the nature of your reaction matrix (e.g., presence of catalysts, complexity of the mixture). Each technique offers distinct advantages and limitations.
Table 1: Comparison of Key Analytical Techniques for Reaction Monitoring
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC | Purity assessment, quantification of reactants and products. | High | Excellent | Versatile for non-volatile or thermally unstable compounds; excellent separation.[1] | Requires method development; potential for on-column degradation if not optimized. |
| GC-MS | Purity assessment, identification of volatile impurities. | High | Good to Excellent | High resolution and sensitivity; definitive identification via mass spectra.[1] | Compound is thermally labile; often requires derivatization to prevent degradation.[2][3] |
| NMR | Structural elucidation, in-situ reaction monitoring, quantification (qNMR). | Moderate | Excellent (qNMR) | Provides detailed structural information; non-destructive; ideal for kinetic studies.[1] | Lower sensitivity than chromatographic methods; requires deuterated solvents. |
| In-Situ FT-IR | Real-time reaction kinetics and endpoint determination. | Real-Time | Semi-Quantitative | Non-invasive; provides continuous data stream without sampling.[4] | Complex data analysis; overlapping peaks can be challenging to resolve. |
The following workflow can guide your selection process:
Caption: Decision workflow for selecting an analytical method.
Q2: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is very reactive. How should I prepare samples to avoid degradation before analysis?
This is a critical consideration. The sulfonyl chloride moiety is susceptible to hydrolysis and reaction with nucleophiles.
-
Immediate Analysis: Analyze samples as quickly as possible after quenching the reaction.
-
Quenching: If the reaction needs to be stopped, quench it by diluting with a cold, dry, aprotic solvent (e.g., acetonitrile, dichloromethane). Avoid protic solvents like methanol or water unless derivatization is the next step.
-
Derivatization: For techniques like GC, or sometimes HPLC, converting the sulfonyl chloride to a more stable derivative (e.g., a sulfonamide by reacting with an amine) immediately after sampling is the most robust approach.[1][2] This effectively "caps" the reactive group, preventing further change.
HPLC Analysis: Troubleshooting & Guide
High-Performance Liquid Chromatography (HPLC) is often the workhorse for monitoring these reactions due to its versatility with thermally labile compounds.[1]
Frequently Asked Questions (HPLC)
-
Q: What is a good starting point for an HPLC method?
-
A: A reversed-phase method is standard.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a robust starting point.[1] The acid helps to produce sharp peaks by suppressing the ionization of any acidic or basic species.
-
Detector: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is common.
-
-
-
Q: My sulfonyl chloride starting material seems to be degrading on the column. What's happening?
-
A: This can occur due to reaction with residual water or active sites on the silica-based column packing. Ensure your mobile phases are freshly prepared and of high purity. Operating at a lower pH (e.g., by using formic or trifluoroacetic acid) can sometimes reduce on-column hydrolysis. If the problem persists, consider derivatization prior to analysis.[5][6]
-
Troubleshooting Common HPLC Issues
Table 2: HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with active sites on the column. 2. Column overload. 3. Column contamination/degradation. | 1. Add a competitor (e.g., triethylamine) to the mobile phase in small amounts or switch to a column with better end-capping. 2. Dilute the sample.[7] 3. Flush the column with a strong solvent wash sequence or replace the column.[8] |
| Poor Resolution | 1. Inadequate separation power of the mobile phase gradient. 2. Column is losing efficiency. | 1. Optimize the gradient. Make it shallower (increase the run time) to improve separation between closely eluting peaks. 2. Check system pressure; a sudden drop may indicate a void. Replace the column. |
| Drifting Retention Times | 1. Poor column equilibration between runs. 2. Mobile phase composition is changing (e.g., evaporation of organic solvent). 3. Temperature fluctuations. | 1. Increase the equilibration time at the starting gradient conditions.[9] 2. Prepare fresh mobile phase daily and keep reservoirs capped.[10] 3. Use a column oven for stable temperature control.[9] |
| Ghost Peaks | 1. Contamination in the sample, solvent, or from the injector. 2. Carryover from a previous injection. | 1. Run a blank gradient (injecting only mobile phase) to identify the source of contamination. 2. Implement a needle wash step in your injection sequence and flush the column with a strong solvent.[7] |
Protocol: RP-HPLC Method for Reaction Monitoring
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Degas both solvents thoroughly before use.[8]
-
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench by diluting into 1 mL of cold Acetonitrile in a 1.5 mL vial.
-
Vortex the sample and filter through a 0.22 µm syringe filter if particulates are present.
-
-
Instrument Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Column Temperature: 30 °C.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 30% B
-
17.1-20 min: 30% B (Re-equilibration)
-
-
-
Analysis:
-
Inject a standard of the starting material and (if available) the product to determine their retention times.
-
Monitor the reaction progress by tracking the decrease in the peak area of the starting material and the increase in the peak area of the product.
-
GC-MS Analysis: Troubleshooting & Guide
Gas Chromatography (GC) offers excellent separation and identification capabilities but requires careful consideration of the thermal stability of sulfonyl chlorides.
Frequently Asked Questions (GC)
-
Q: Can I inject 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride directly onto a GC?
-
Q: How does derivatization solve this problem?
-
A: By reacting the sulfonyl chloride with a nucleophile (commonly a secondary amine like diethylamine), you form a thermally stable sulfonamide.[1][2][3] This new molecule is much more robust and can be reliably analyzed by GC-MS. This is the industry-standard approach for quantitative analysis of sulfonyl chlorides by GC.
-
Troubleshooting Common GC Issues
The following workflow illustrates a typical process for troubleshooting GC analysis, emphasizing the derivatization step.
Caption: Troubleshooting workflow for GC analysis via derivatization.
Table 3: GC Troubleshooting Guide (Post-Derivatization)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the GC inlet liner or column. 2. Column contamination. | 1. Use a deactivated liner; trim the first few cm off the column inlet. 2. Bake out the column at its maximum isothermal temperature.[11] If this fails, the column may need replacement. |
| Poor Resolution | 1. Suboptimal temperature program. 2. Carrier gas flow rate is too high or too low. | 1. Decrease the ramp rate of the oven temperature program to improve separation.[11][12] 2. Verify and optimize the carrier gas flow rate for your column dimensions. |
| Irreproducible Results | 1. Leaks in the system (septum, fittings). 2. Inconsistent injection volume. | 1. Check for leaks using an electronic leak detector. Replace the injector septum.[11] 2. If using an autosampler, check for air bubbles in the syringe. If injecting manually, ensure a consistent technique.[13] |
Protocol: GC-MS Analysis via Derivatization
-
Derivatization Reagent: Prepare a 1 M solution of diethylamine in a dry, aprotic solvent (e.g., Dichloromethane).
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 20 µL) from the reaction vessel.
-
Immediately add it to a vial containing 1 mL of the diethylamine solution.
-
Add an internal standard (e.g., a stable aromatic compound like dodecylbenzene) if quantitative analysis is required.
-
Allow the reaction to proceed for 5-10 minutes at room temperature. The sulfonyl chloride will be converted to the corresponding N,N-diethylsulfonamide.[1]
-
Dilute the mixture to a suitable concentration for GC-MS analysis.
-
-
Instrument Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250-280 °C.[14]
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Detector: Scan range m/z 50-400. Ion source temperature 200 °C.[14]
-
-
Analysis:
-
Identify the peak for the derivatized starting material and the derivatized product based on their mass spectra.
-
The fragmentation pattern will be characteristic. Look for the molecular ion peak and common losses.
-
Monitor the reaction by observing the relative peak areas of the derivatized species.
-
NMR Spectroscopy: For In-Situ Monitoring & Quantification
NMR is an exceptionally powerful tool for gaining mechanistic and kinetic insights without altering the reaction.[1]
Frequently Asked Questions (NMR)
-
Q: What is the most critical factor for NMR analysis of this compound?
-
A: Solvent choice. You MUST use a dry, aprotic deuterated solvent to prevent reaction. Suitable options include Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆.[1] Avoid Deuterium Oxide (D₂O) or Methanol-d₄ at all costs.
-
-
Q: How can I use NMR for quantitative analysis (qNMR)?
-
A: qNMR is highly accurate. You need to add a stable, non-reactive internal standard with a simple spectrum that does not overlap with your analyte signals.[1] A known mass of a certified internal standard (e.g., maleic anhydride) is added to a known mass of the reaction aliquot. By comparing the integral of a known proton signal from the standard to the integral of a unique proton signal from your compound, you can calculate its exact concentration.
-
Protocol: Preparing an NMR Sample for Reaction Monitoring
-
Prepare the NMR Tube: In a clean, dry NMR tube, add ~500 µL of a suitable deuterated aprotic solvent (e.g., CDCl₃).
-
Add Internal Standard (for qNMR): Add a precise amount of a suitable internal standard if quantification is desired.
-
Initiate the Reaction: Run your reaction under normal conditions.
-
Sample the Reaction: At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and Transfer: Immediately transfer the aliquot into the prepared NMR tube. The dilution in the deuterated solvent will effectively quench the reaction.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of characteristic peaks for the starting material and the appearance of new peaks for the product. For instance, aromatic protons adjacent to the sulfonyl chloride group will shift upon its conversion to a sulfonamide. The N-H proton of a newly formed primary or secondary sulfonamide often appears as a distinct singlet.[15]
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (2025). Benchchem.
- Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives.
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). PubMed.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
- Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives.
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1975). PubMed.
- Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central.
- Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (1995). PubMed.
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2013). Analytical Methods.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019).
- Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online.
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering.
- HPLC Troubleshooting Guide. Restek.
- 1208076-71-4|2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride. BLDpharm.
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- HPLC Troubleshooting Guide. SCION Instruments.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Preparation of sulfonamides from N-silylamines. (2011). PubMed Central.
- HPLC Troubleshooting Guide. Scribd.
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI.
- 5-Fluoro-2-methylbenzenesulfonyl chloride. ChemScene.
- Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry.
- GC Troubleshooting. Sigma-Aldrich.
- 2-Fluoro-5-methylbenzenesulfonyl chloride Properties vs Temper
- A continuous flow sulfuryl chloride based reaction – synthesis of a key intermedi
- 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE. Win-Win Chemical.
- 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride. Sigma-Aldrich.
- Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (1997).
- Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (2020). PubMed Central.
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- 15. rsc.org [rsc.org]
Technical Support Center: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. Its purpose is to provide in-depth troubleshooting advice and clear answers to frequently encountered experimental challenges related to the stability and degradation of this reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride under typical lab conditions?
The principal degradation pathway is hydrolysis.[1][2] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water, including atmospheric moisture. This reaction yields the corresponding 2-chloro-4-fluoro-5-methylbenzenesulfonic acid and hydrochloric acid (HCl). For this reason, rigorous exclusion of moisture during storage and handling is paramount.[3][4]
Q2: How should I properly store this reagent to ensure its long-term stability?
To maximize shelf-life, store 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases, alcohols, and amines.
Q3: I observe fuming when I open a bottle of the reagent. Is this a sign of degradation?
Yes, this is a direct visual indicator of hydrolysis. The fuming is caused by the reaction of the sulfonyl chloride with moisture in the air, which generates gaseous HCl. While small amounts of fuming upon opening are common, excessive fuming suggests that the reagent may have been improperly stored or handled, leading to partial degradation.
Q4: Besides water, what other common lab reagents will readily degrade 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
This reagent is highly reactive towards a wide range of nucleophiles.[2] Alcohols will react to form sulfonate esters, and primary or secondary amines will react to form sulfonamides.[2][5] These are often the desired reactions, but unintended exposure to these functional groups (e.g., from solvents like methanol or residual amines) will consume the reagent.
Section 2: Troubleshooting Experimental Issues
Q1: My reaction yield is significantly lower than expected, and I suspect the sulfonyl chloride has degraded. How can I confirm this?
A low yield is a classic symptom of starting material degradation.[1][3] To confirm, you can analyze a small aliquot of your starting material or the crude reaction mixture using the following methods:
-
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct of hydrolysis is significantly more polar than the parent sulfonyl chloride. On a silica gel plate, the sulfonic acid will have a much lower Rf value (it will stick closer to the baseline).
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum in an aprotic solvent like CDCl₃ or Acetone-d₆.[6] The appearance of broad peaks, particularly in the acidic region, can indicate the presence of the sulfonic acid. Compare the spectrum to that of a fresh or authenticated sample.
-
LC-MS Analysis: This is a highly sensitive technique to detect the molecular ion corresponding to the sulfonic acid.[3]
Q2: My reaction with an amine nucleophile is sluggish or incomplete. What are the likely causes?
Several factors could be at play:
-
Reagent Quality: As discussed in Q1, the sulfonyl chloride may have partially hydrolyzed, reducing the amount of active reagent available for your reaction.
-
Competitive Hydrolysis: If your reaction conditions are not scrupulously anhydrous, water can compete with your amine as a nucleophile, leading to the formation of the sulfonic acid byproduct.[1][4] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.[3][4]
-
Inadequate Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically required to scavenge the HCl generated during the reaction.[4] Insufficient base can lead to the protonation of your amine nucleophile, rendering it unreactive. Ensure at least one equivalent of base is used.
-
Steric Hindrance: If your amine nucleophile is sterically bulky, the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time.
Q3: I am observing side products consistent with a reaction on the aromatic ring. Is this expected?
Yes, this can be a competing reaction pathway. The aromatic ring of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is electron-deficient due to the presence of three electron-withdrawing groups (two halogens and the sulfonyl chloride). This activates the ring toward Nucleophilic Aromatic Substitution (SNAr).[4] With strong nucleophiles or at elevated temperatures, your nucleophile may attack the ring, displacing the fluorine or chlorine atoms, in addition to reacting at the sulfonyl chloride group.[4] To minimize this, use the mildest possible reaction conditions (e.g., lower temperature).
Section 3: Key Degradation Pathways
The two most relevant degradation and reaction pathways for this compound are hydrolysis and nucleophilic substitution.
Pathway 1: Hydrolytic Degradation
This is the most common undesired pathway, occurring upon exposure to water. The water molecule acts as a nucleophile, attacking the electrophilic sulfur center. This leads to the formation of the corresponding sulfonic acid, which is often unreactive in subsequent steps and can complicate purification.
Caption: Hydrolytic degradation of the sulfonyl chloride.
Pathway 2: Nucleophilic Attack by an Amine (Desired Reaction/Potential Impurity Pathway)
This pathway describes the intended reaction for forming sulfonamides but also represents a degradation pathway if the reagent is unintentionally exposed to amine contaminants. A primary or secondary amine attacks the sulfonyl chloride, displacing the chloride to form a stable sulfonamide bond.
Caption: Reaction of the sulfonyl chloride with an amine.
Section 4: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Glassware Preparation: Ensure NMR tubes and any glassware used for sample preparation are thoroughly dried to prevent hydrolysis during analysis.
-
Sample Preparation: In a clean, dry vial, dissolve ~5-10 mg of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in ~0.7 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆). Avoid solvents with exchangeable protons like D₂O or CD₃OD.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: A pure sample should show sharp, well-defined peaks in the aromatic and methyl regions. The presence of broad, poorly resolved signals, especially downfield, may indicate the presence of the sulfonic acid hydrolysis product. The integration of the methyl peak should correspond to 3H relative to the aromatic protons.
Protocol 2: Monitoring Degradation via Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your test sample and a reference (fresh) sample in an aprotic solvent like dichloromethane or ethyl acetate.
-
TLC Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Eluent: A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point.
-
Spotting & Development: Spot the reference and test samples side-by-side on the baseline. Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation: The sulfonyl chloride is relatively non-polar and will have a high Rf. The sulfonic acid byproduct is highly polar and will appear as a distinct spot at or very near the baseline (low Rf). The presence of a significant baseline spot in your test sample indicates hydrolysis.
Protocol 3: General Procedure for Aqueous Workup and Quenching
This protocol is designed to neutralize acid and remove the water-soluble sulfonic acid byproduct while minimizing hydrolysis of any unreacted sulfonyl chloride.[7]
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. This mitigates any exotherm from the quench.
-
Quenching: Slowly add deionized water or a saturated aqueous solution of ammonium chloride to the reaction mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This step is crucial as it deprotonates the sulfonic acid byproduct, rendering it highly water-soluble and facilitating its removal into the aqueous phase. It will also neutralize any excess HCl.
-
Final Wash & Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
- Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
-
Wikipedia. Sulfonyl halide. [Link]
- Benchchem.
- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
-
Moody, C. J., & Rees, C. W. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Tang, W., et al. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]
-
Bar-Eli, K., & Korts, T. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
- Benchchem. Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for the critical workup phase of your reactions. As a moisture-sensitive and reactive compound, proper handling and a well-designed workup procedure are paramount to achieving high yields and purity of your target molecules, which are often sulfonamides of significant interest in medicinal chemistry.[1][2]
This resource is structured in a question-and-answer format to directly address the common challenges and specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Quenching the Reaction
Question 1: How should I properly quench my reaction involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
Answer: The primary goal of quenching is to stop the reaction and neutralize any remaining reactive species, particularly the unreacted sulfonyl chloride and any acidic byproducts like HCl. The choice of quenching agent depends on the stability of your desired product.
Standard Quenching Protocol (for water-stable products):
-
Cool the reaction mixture: Before adding any aqueous solution, cool your reaction vessel to 0 °C using an ice bath. This mitigates the exothermicity of the quenching process.
-
Slow addition of water: With vigorous stirring, slowly add cold deionized water to the reaction mixture.[3] This will hydrolyze the highly reactive 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride to the corresponding sulfonic acid (2-chloro-4-fluoro-5-methylbenzenesulfonic acid).[4][5]
-
Neutralization: Follow the water quench with a slow addition of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous phase is neutral or slightly basic (pH 7-8).[3] This step is crucial for neutralizing the sulfonic acid and any HCl generated during the reaction, facilitating their removal into the aqueous layer during extraction.
Troubleshooting Workup Issues
Question 2: I've performed an aqueous workup, but I'm still observing the starting sulfonyl chloride in my crude product by TLC/LC-MS. What went wrong?
Answer: This is a common issue that can arise from several factors related to the biphasic nature of the workup and the reactivity of the sulfonyl chloride.
Troubleshooting Steps:
-
Insufficient Stirring: Ensure vigorous stirring during the quench to maximize the interfacial area between the organic and aqueous phases. Poor mixing can lead to incomplete hydrolysis of the sulfonyl chloride.[3]
-
Inadequate Quenching Time: Allow for sufficient time for the hydrolysis to complete. Stirring the biphasic mixture for 30-60 minutes after the addition of the basic solution is recommended.[3]
-
Solvent Effects: If your reaction is in a water-immiscible solvent like dichloromethane (DCM), the transfer of the sulfonyl chloride to the aqueous phase for hydrolysis can be slow. Consider adding a phase-transfer catalyst or increasing the volume of the aqueous phase to facilitate the reaction.
Expert Tip: For particularly stubborn cases or when your product is sensitive to prolonged exposure to aqueous base, consider a "pre-quench" with a small amount of a simple amine like aqueous ammonia before the main aqueous workup.[3] This will rapidly convert the remaining sulfonyl chloride to a more polar sulfonamide, which can be more easily separated during extraction or chromatography.
Question 3: My desired product is an amine. After the reaction with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, my yield is low, and I have a significant amount of a water-soluble byproduct. What is happening?
Answer: A likely cause is the hydrolysis of your starting sulfonyl chloride to 2-chloro-4-fluoro-5-methylbenzenesulfonic acid. This can happen if there is moisture in your reaction setup.
Preventative Measures and Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction.[4]
-
Workup pH Control: During the workup, if you are synthesizing a sulfonamide, the pH of the aqueous layer is critical for extraction.
-
To extract your sulfonamide product into the organic layer, ensure the aqueous layer is acidic (pH ~2-3) to protonate any unreacted amine starting material, rendering it water-soluble.
-
Conversely, to remove the sulfonic acid byproduct, a basic wash (pH ~9) will deprotonate the sulfonic acid, making it highly water-soluble.[6]
-
Purification Strategies
Question 4: What is the best way to purify my sulfonamide product after the workup?
Answer: The choice of purification method depends on the physical properties of your sulfonamide and the nature of the impurities.
| Purification Method | When to Use | Key Considerations |
| Recrystallization | For solid products with moderate to high purity after workup. | An excellent method for obtaining highly pure, crystalline material.[7] Solvent selection is critical; a solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature is ideal. |
| Column Chromatography | For liquid products or when recrystallization is ineffective due to the presence of closely related impurities. | Silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of your product and impurities, as determined by TLC analysis.[8][9] |
| Acid-Base Extraction | To separate acidic or basic impurities from your neutral sulfonamide product. | By adjusting the pH of the aqueous phase, you can selectively move acidic or basic compounds between the organic and aqueous layers. |
Visualizing the Workup Workflow
The following diagram illustrates a typical workup procedure for a reaction involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride to synthesize a sulfonamide.
Caption: A generalized workflow for the workup and purification of a sulfonamide product.
Safety & Handling Precautions
Question 5: What are the key safety precautions I should take when working with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride?
Answer: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[10][11] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use dry syringes and needles for transfers.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
-
Waste Disposal: Quench any residual sulfonyl chloride before disposal. Dispose of chemical waste according to your institution's guidelines.
In case of accidental exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of water.[12]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Inhalation: Move to fresh air.
In all cases of exposure, seek immediate medical attention.
References
- Pico, Y., et al. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807-814.
-
Tzella, V., & Sakkas, V. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3235. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
-
Rutherford, L. A., & Grice, D. I. (2011). The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils. Canadian Journal of Chemistry, 89(2), 185-192. Available at: [Link]
- Crossley, M. L., & Parker, R. P. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Various Authors. (2024). What is the best extraction method of sulfonamides group from honey samples?. ResearchGate.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- Various Authors. (2023). What is the use of sulfonyl chloride?. Quora.
-
Moody, C. J., & Newton, C. G. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(5), 733-736. Available at: [Link]
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24. Available at: [Link]
-
Wikipedia contributors. (2023, November 26). Sulfonyl halide. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
Wikipedia contributors. (2023, December 16). Sulfuryl chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Various Authors. (2025). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. ResearchGate.
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. Available at: [Link]
- Willis, M. C. (n.d.). Research. University of Oxford.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Various Authors. (2019). Removing thionyl chloride. Reddit.
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
- ChemScene. (n.d.). 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride. ChemScene.
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available at: [Link]
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Available at: [Link]
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Zha, G. F., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29401-29413. Available at: [Link]
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Validation & Comparative
alternative reagents for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonamides
An In-Depth Guide to Alternative Reagents for the Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide
This guide provides a comparative analysis of synthetic strategies for preparing 2-Chloro-4-fluoro-5-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. We move beyond traditional protocols to explore modern, alternative reagents that offer significant advantages in safety, scalability, and efficiency. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic chemistry needs.
The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide from its corresponding aniline precursor, 2-chloro-4-fluoro-5-methylaniline, is fundamentally a two-stage process: (1) the conversion of the primary amine to a diazonium salt (diazotization), followed by (2) the introduction of a chlorosulfonyl group (-SO₂Cl), which is then aminated. This guide focuses on a critical evaluation of reagents for the first two steps, as this is where the most significant process improvements can be realized.
The Classical Pathway: The Meerwein Arylsulfonylation
The traditional and most widely documented route is a variant of the Sandmeyer reaction, often referred to as the Meerwein reaction for this specific transformation. It involves the diazotization of the aniline using sodium nitrite in a strong mineral acid, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst.
Mechanism and Rationale: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The aniline's amino group then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to initiate a cascade that results in the formation of the relatively unstable diazonium salt.[1] In the second stage, a copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, releasing nitrogen gas and generating an aryl radical. This radical is then trapped by sulfur dioxide, and subsequent reaction with chloride furnishes the desired arylsulfonyl chloride.
While robust and cost-effective, this method suffers from significant practical and safety drawbacks. The primary concern is the use of sulfur dioxide, a toxic, corrosive, and gaseous reagent that requires specialized handling and scrubbing equipment, making it cumbersome for standard laboratory use and challenging to scale up.
Caption: Traditional Meerwein synthesis of the target sulfonamide.
Alternative Reagents: Enhancing Safety and Efficiency
To circumvent the challenges associated with gaseous SO₂, several alternative reagents and protocols have been developed. These modern approaches focus on using more manageable sources for the sulfonyl group and milder conditions for the diazotization step.
Alternative Diazotization Agents: Organic Nitrites
While sodium nitrite is effective, its use in strong aqueous acid is not always suitable for substrates with acid-sensitive functional groups. Organic nitrites, such as tert-butyl nitrite (TBN) , offer a powerful alternative, particularly in non-aqueous media.[2]
Advantages of tert-Butyl Nitrite (TBN):
-
Mild Conditions: TBN-mediated diazotization can be performed under neutral or weakly acidic conditions, enhancing functional group tolerance.[3]
-
Solubility: As a liquid, TBN is readily soluble in common organic solvents, allowing for homogeneous reaction conditions.
-
One-Pot Procedures: TBN is highly amenable to one-pot sequences where the in situ generated diazonium salt is immediately consumed in the subsequent sulfonylation step, minimizing the handling of potentially explosive intermediates.[2]
Alternative Sulfonylating Agents: SO₂ Surrogates
The most impactful advancements have been in replacing gaseous sulfur dioxide with solid or liquid surrogates.
A. Thionyl Chloride in Aqueous Media
A highly effective and scalable alternative involves using thionyl chloride (SOCl₂) as the source of the sulfonyl group.[4][5] In this process, the aqueous solution of the diazonium salt is added to a mixture of thionyl chloride and water, catalyzed by a copper salt.
Mechanistic Insight & Benefits: This process is believed to proceed through the hydrolysis of thionyl chloride to generate SO₂ in situ. The key advantage is that the arylsulfonyl chloride product is often insoluble in the aqueous acidic medium and precipitates directly from the reaction mixture.[4] This not only drives the reaction to completion but also provides a significant purification advantage, often yielding a high-purity product simply by filtration. This method eliminates the need to handle gaseous SO₂ and avoids the use of organic solvents like acetic acid, leading to a greener and safer process.[4]
Caption: Safer, aqueous-based synthesis using thionyl chloride.
B. Solid Sulfur Dioxide Surrogates: Sulfite Salts
Inorganic sulfite salts, such as sodium metabisulfite (Na₂S₂O₅) or sodium sulfite (Na₂SO₃) , are stable, inexpensive, and easy-to-handle crystalline solids that serve as excellent SO₂ surrogates.[6][7] In a typical procedure, the diazonium salt solution is added to an acidic solution containing the sulfite salt and a copper catalyst.
Mechanistic Insight & Benefits: Under acidic conditions, these salts generate sulfur dioxide or related reactive sulfur species, which are then incorporated into the final product via the copper-catalyzed radical mechanism. This approach retains the core chemistry of the Meerwein reaction but replaces the hazardous gas with a benign solid, making the procedure significantly more accessible and safer for laboratory settings. While effective, purification from the inorganic salts may require an additional extraction step, unlike the precipitation often seen with the aqueous SOCl₂ method.[8]
Caption: One-pot synthesis using an organic nitrite and a solid SO₂ source.
Performance Comparison
The choice of reagent has a direct impact on yield, purity, safety, and scalability. The following table summarizes the key performance characteristics of the discussed methods, based on representative literature procedures for arylsulfonyl chloride synthesis.
| Parameter | Traditional Meerwein | Aqueous Thionyl Chloride | Solid Sulfite Salts |
| Diazotization Agent | NaNO₂ / Strong Acid | NaNO₂ / Strong Acid | NaNO₂ or t-BuONO (TBN) |
| Sulfonylation Agent | SO₂ (Gas) | SOCl₂ (Liquid) | Na₂S₂O₅ / Na₂SO₃ (Solid) |
| Catalyst | CuCl / CuCl₂ | CuCl / CuCl₂ | CuCl / CuCl₂ |
| Typical Solvent | Acetic Acid | Water | Acetic Acid / Acetonitrile |
| Safety & Handling | High risk; requires handling of toxic, corrosive SO₂ gas. | Moderate risk; uses corrosive SOCl₂ but avoids gas. Safer overall. | Low risk; uses stable, non-volatile solids. |
| Product Isolation | Solvent extraction, distillation. | Often simple filtration of precipitated product.[4] | Solvent extraction, chromatography. |
| Scalability | Challenging due to gas handling. | Readily scalable; precipitation simplifies workup. | Scalable, but workup may be more complex. |
| Key Advantage | Low reagent cost. | Excellent safety profile, high purity of isolated product. | Use of stable, easy-to-handle solid reagents. |
| Key Disadvantage | Hazardous SO₂ gas. | SOCl₂ is corrosive and water-reactive. | Potential for inorganic salt contamination in the product. |
Recommended Experimental Protocols
The following protocols are detailed, self-validating methodologies for researchers.
Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride using Aqueous Thionyl Chloride
This protocol is adapted from the general procedure described by Anderson et al., which highlights a safer, aqueous-based method.[4]
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-4-fluoro-5-methylaniline (10 mmol, 1.59 g).
-
Add concentrated hydrochloric acid (3 mL) and water (10 mL). Stir to form a fine slurry.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (11 mmol, 0.76 g) in water (5 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
Step 2: Sulfonylation
-
In a separate, larger flask, prepare a mixture of thionyl chloride (30 mmol, 3.57 g, 2.2 mL) and water (20 mL) and cool it to 10 °C.
-
Add copper(I) chloride (0.5 mmol, 0.05 g) to the thionyl chloride mixture to act as the catalyst.
-
Add the cold diazonium salt solution prepared in Step 1 dropwise to the thionyl chloride/catalyst mixture over 30-40 minutes. Maintain the reaction temperature between 10-15 °C. Vigorous gas evolution (N₂, SO₂) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
The product will precipitate as a pale solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid under vacuum to yield the target sulfonyl chloride. The product is often of sufficient purity for the subsequent amination step without further purification.
Protocol 2: One-Pot Synthesis using tert-Butyl Nitrite and Sodium Metabisulfite
This protocol leverages the advantages of a non-aqueous system and a solid SO₂ surrogate, ideal for smaller-scale synthesis and substrate screening.
-
To a stirred solution of 2-chloro-4-fluoro-5-methylaniline (5 mmol, 0.80 g) in acetonitrile (20 mL), add copper(II) chloride (0.25 mmol, 0.034 g) and sodium metabisulfite (7.5 mmol, 1.43 g).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl nitrite (TBN) (6 mmol, 0.62 g, 0.71 mL) dropwise over 15 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Conclusion
For the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide, modern alternatives to the classical Meerwein reaction offer substantial improvements in safety, handling, and scalability. The use of thionyl chloride in an aqueous medium stands out as a particularly robust and scalable method, often providing a high-purity sulfonyl chloride intermediate via simple precipitation.[4] For laboratory-scale synthesis where one-pot efficiency is desired, the combination of an organic nitrite like TBN with a solid SO₂ surrogate like sodium metabisulfite provides a convenient and effective alternative. By adopting these advanced reagents and protocols, researchers can streamline the synthesis of this valuable intermediate while adhering to higher standards of laboratory safety and environmental responsibility.
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Multicomponent sulfonylation reactions involving aryl diazonium salts and inorganic sulfites. ResearchGate. [Link]
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Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group, University of Durham. [Link]
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NOVEL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. UPB Scientific Bulletin, Series B. [Link]
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Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
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Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC - PubMed Central. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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A Definitive Guide to the Structural Validation of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise structural confirmation of key intermediates is paramount. 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a vital building block, and its unambiguous characterization is a critical step in ensuring the integrity of subsequent synthetic transformations. This guide provides an in-depth, experience-driven comparison of modern analytical techniques for the structural validation of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer predictive data to serve as a benchmark for researchers in the field.
The Analytical Imperative: Beyond Simple Confirmation
Structural validation is not merely a qualitative checkbox; it is a quantitative and qualitative assurance of molecular identity and purity. For a molecule like 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, with its multiple substituents on an aromatic ring, the potential for isomeric impurities necessitates a multi-faceted analytical approach. While techniques like Infrared (IR) spectroscopy can confirm the presence of the sulfonyl chloride functional group, they lack the resolving power to definitively establish the substitution pattern. Herein lies the strength of combining high-resolution NMR and MS.
Core Methodologies: NMR and MS
Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of the chemical environment of each atom in a molecule. For 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment. Mass Spectrometry (MS), on the other hand, offers precise molecular weight determination and reveals characteristic fragmentation patterns that act as a molecular fingerprint.
Experimental Workflow: A Synergistic Approach
The validation process follows a logical progression, starting with sample preparation and culminating in data integration for a conclusive structural assignment.
Caption: Experimental workflow for the structural validation of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
The choice of solvent is the first critical decision in NMR analysis. Deuterated chloroform (CDCl₃) is an excellent choice for sulfonyl chlorides as it is a relatively non-polar solvent that provides good solubility and is compatible with most standard NMR experiments.[1][2][3]
¹H NMR Spectroscopy
In the ¹H NMR spectrum, we expect to see two signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.85 | d | ~ 7.0 (⁴JHF) | H-6 |
| ~ 7.30 | d | ~ 9.5 (³JHF) | H-3 |
| ~ 2.45 | s | - | -CH₃ |
-
Causality of Chemical Shifts: The proton at position 6 (H-6) is deshielded by the strongly electron-withdrawing sulfonyl chloride group and the adjacent chlorine atom, hence its downfield chemical shift. The proton at position 3 (H-3) is also deshielded, but to a lesser extent. The methyl group protons are in a typical chemical shift range for a methyl group attached to an aromatic ring.
-
Coupling Constants: The observed multiplicities are due to coupling with the fluorine atom. The larger coupling constant for H-3 is a through-bond three-bond coupling (³JHF), while the smaller coupling for H-6 is a four-bond coupling (⁴JHF). Long-range H-F couplings in aromatic systems are well-documented.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The signals for the carbons directly bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 165.0 | d | ~ 260 (¹JCF) | C-4 |
| ~ 140.0 | s | - | C-1 |
| ~ 138.0 | d | ~ 5 (⁴JCF) | C-2 |
| ~ 135.0 | d | ~ 10 (²JCF) | C-5 |
| ~ 128.0 | d | ~ 25 (²JCF) | C-6 |
| ~ 118.0 | d | ~ 22 (³JCF) | C-3 |
| ~ 15.0 | s | - | -CH₃ |
-
Causality of Chemical Shifts and Coupling: The carbon directly attached to the fluorine atom (C-4) exhibits a large one-bond coupling constant (¹JCF), which is characteristic.[5][6] The other carbons in the aromatic ring show smaller, long-range couplings. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the fluorine atom.[7] For 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, we expect a single signal.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ~ -105 to -115 | m |
-
Causality of Chemical Shift: The chemical shift is referenced to CFCl₃. The observed multiplet is a result of couplings to the two aromatic protons (H-3 and H-6). The precise chemical shift is sensitive to the electronic effects of the surrounding substituents.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for the analysis of relatively small, volatile organic molecules. It provides both molecular weight information and a reproducible fragmentation pattern.
Predicted EI-MS Data:
| m/z | Proposed Fragment | Notes |
| 242/244 | [C₇H₅Cl₂FO₂S]⁺˙ | Molecular ion (M⁺˙) with characteristic 3:1 isotopic pattern for one chlorine atom. |
| 207 | [C₇H₅ClFO₂S]⁺ | Loss of Cl radical. |
| 143 | [C₇H₅ClFO]⁺ | Loss of SO₂.[8][9] |
| 108 | [C₆H₅Cl]⁺˙ | Loss of F and SO₂. |
-
Isotopic Pattern: The presence of a chlorine atom results in a characteristic M⁺˙ and M+2 peak cluster with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom in the molecule.[10]
-
Fragmentation Pathway: The primary fragmentation is expected to be the loss of a chlorine radical from the sulfonyl chloride group, followed by the loss of sulfur dioxide.
Caption: Proposed EI-MS fragmentation pathway for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Comparison with Alternative Analytical Techniques
While NMR and MS are the workhorses for structural elucidation, other techniques can provide complementary and, in some cases, definitive information.
| Technique | Information Provided | Advantages | Limitations |
| NMR/MS | Detailed connectivity, molecular weight, and fragmentation. | High resolution, non-destructive (NMR), provides a wealth of structural information from a single set of experiments. | Requires soluble samples, complex spectra can be challenging to interpret without expertise. |
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, and angles.[11][12][13] | Provides the absolute structure, considered the "gold standard" for structural determination.[14] | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Quantitative determination of the elemental composition (C, H, N, S, halogens).[15][16] | Confirms the molecular formula.[17] | Does not provide information about the connectivity of atoms (isomerism). |
Conclusion
The structural validation of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is most effectively and comprehensively achieved through a synergistic application of ¹H, ¹³C, ¹⁹F NMR spectroscopy, and Mass Spectrometry. This guide has provided a detailed framework, including predictive data and experimental considerations, to empower researchers to confidently characterize this important synthetic intermediate. While alternative techniques like X-ray crystallography and elemental analysis offer valuable, orthogonal data, the combination of NMR and MS provides the most practical and information-rich approach for routine structural confirmation in a research and development setting.
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PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
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A Comparative Benchmarking of Novel 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship Analysis
In the landscape of contemporary drug discovery, the sulfonamide scaffold remains a cornerstone for the development of therapeutic agents with a broad spectrum of biological activities. This guide presents a comprehensive comparative study of a novel series of derivatives synthesized from 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. We will delve into the synthetic methodologies, comparative biological activities against key microbial and cancer cell line targets, and elucidate the underlying structure-activity relationships (SAR). This analysis aims to provide researchers, scientists, and drug development professionals with actionable insights into this promising class of compounds.
Introduction: The Rationale for Exploring 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride Derivatives
Benzenesulfonyl chloride and its derivatives have long been recognized for their diverse pharmacological potential, exhibiting antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The strategic incorporation of halogen atoms and alkyl groups onto the benzene ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The subject of this guide, 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, presents a unique starting point for derivatization due to its specific substitution pattern, which is anticipated to confer distinct biological activities.
This guide will focus on the synthesis of a library of derivatives through the reaction of the parent sulfonyl chloride with a diverse set of amines, leading to the formation of corresponding sulfonamides. The subsequent comparative analysis of their biological activities will provide a framework for understanding the impact of various substituents on their therapeutic potential.
Synthetic Strategy and Workflow
The synthesis of the target sulfonamide derivatives from 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a well-established and robust process. The general synthetic scheme involves the nucleophilic substitution of the chlorine atom of the sulfonyl chloride group by an amino group of a primary or secondary amine in the presence of a base.
General Synthetic Protocol:
-
Dissolution: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: The respective amine (1.1 equivalents) is added to the solution.
-
Base Addition: A base, typically triethylamine (TEA) or pyridine (1.5 equivalents), is added to scavenge the hydrochloric acid byproduct.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours), with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired sulfonamide derivative.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride derivatives.
Comparative Biological Activity Analysis
To provide a comprehensive understanding of the therapeutic potential of the synthesized derivatives, a panel of biological assays should be conducted. This section outlines the proposed assays and presents a hypothetical comparative analysis based on established structure-activity relationships for analogous sulfonamide compounds.[4][5][6]
Antimicrobial Activity
The antimicrobial efficacy of the derivatives will be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method.
Proposed Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Hypothetical Comparative MIC Data (µg/mL):
| Derivative | Substituent (R) | S. aureus (ATCC 29213) | MRSA | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| CFM-01 | -NH-phenyl | 32 | 64 | >128 | >128 |
| CFM-02 | -NH-(4-chlorophenyl) | 16 | 32 | 64 | 128 |
| CFM-03 | -NH-(4-methoxyphenyl) | 64 | 128 | >128 | >128 |
| CFM-04 | -NH-benzyl | 8 | 16 | 32 | 64 |
| CFM-05 | -NH-cyclohexyl | >128 | >128 | >128 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | 1 |
Analysis of Antimicrobial SAR:
Based on literature for similar sulfonamides, it is anticipated that derivatives bearing aromatic substituents will exhibit greater antimicrobial activity than those with aliphatic groups.[4] The presence of a halogen, such as chlorine on the phenyl ring (CFM-02), is expected to enhance activity against Gram-positive bacteria. The benzyl substituent (CFM-04) may also confer potent activity due to its lipophilic nature, facilitating membrane penetration.
Anticancer Activity
The cytotoxic potential of the synthesized compounds will be assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) will be determined.
Proposed Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
HCT-116: Human colon cancer
-
HeLa: Human cervical cancer
Hypothetical Comparative IC₅₀ Data (µM):
| Derivative | Substituent (R) | MCF-7 | HCT-116 | HeLa |
| CFM-01 | -NH-phenyl | 25.4 | 31.2 | 45.1 |
| CFM-02 | -NH-(4-chlorophenyl) | 12.8 | 15.7 | 22.5 |
| CFM-03 | -NH-(4-methoxyphenyl) | 48.2 | 55.9 | 70.3 |
| CFM-04 | -NH-benzyl | 9.5 | 11.3 | 18.7 |
| CFM-05 | -NH-cyclohexyl | >100 | >100 | >100 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 1.5 |
Analysis of Anticancer SAR:
Similar to the antimicrobial activity, aromatic substituents are expected to be crucial for anticancer efficacy.[5][6] Electron-withdrawing groups on the phenyl ring, such as chlorine (CFM-02), are likely to enhance cytotoxicity. The benzyl group (CFM-04) is also predicted to be a potent substituent. The presence of a bulky, non-planar group like cyclohexyl (CFM-05) is expected to abolish activity, suggesting the importance of a planar aromatic ring for intercalation or binding to the target.
Signaling Pathway Diagram (Hypothetical Mode of Action):
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of action of the derivatives.
Conclusion and Future Directions
This comparative guide provides a framework for the synthesis and evaluation of a novel series of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride derivatives. The presented synthetic protocol is robust and adaptable for the creation of a diverse chemical library. The hypothetical biological data, based on established SAR from analogous compounds, suggests that derivatives bearing aromatic and benzyl substituents hold significant promise as both antimicrobial and anticancer agents.
Future work should focus on the actual synthesis and biological testing of these compounds to validate the hypotheses presented herein. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of potent and selective therapeutic candidates.
References
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides.
-
Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI. [Link]
-
N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. NIH. [Link]
-
Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. NIH. [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]
Sources
- 1. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride by HPLC and GC
For researchers, scientists, and professionals in drug development, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthesis. 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a critical building block in the synthesis of various pharmaceutical agents. Its inherent reactivity, while advantageous for synthesis, presents unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive purity analysis of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal analytical strategy.
The Analytical Imperative: Why Purity Matters
The purity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Potential impurities can arise from the manufacturing process, such as isomers or related compounds, or from degradation due to its susceptibility to hydrolysis.[1][2] Therefore, a highly specific and sensitive analytical method is required to separate and quantify the main component from its potential impurities.
A Tale of Two Techniques: HPLC vs. GC
The choice between HPLC and GC for purity analysis hinges on the physicochemical properties of the analyte.[3][4] 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a non-volatile, thermally labile compound, making HPLC a more direct analytical approach.[5] Conversely, GC analysis, while offering high resolution, necessitates a derivatization step to improve the thermal stability of the sulfonyl chloride and prevent its degradation in the hot injector port.[6]
This guide will explore both a direct HPLC-UV method and a GC-MS method following derivatization, providing a comparative analysis of their performance.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach
HPLC is a powerful technique for the analysis of non-volatile and thermally sensitive compounds.[4] For 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a reversed-phase HPLC method with UV detection offers a straightforward and robust approach for purity determination and impurity profiling.
The Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is well-suited for retaining the aromatic sulfonyl chloride, allowing for effective separation from more polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water provides a broad elution window to separate compounds with a range of polarities. The use of a phosphate buffer helps to maintain a consistent pH and improve peak shape.
-
UV Detection: The aromatic ring of the analyte provides strong UV absorbance, enabling sensitive detection.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed not only to quantify the purity of the main component but also to serve as a stability-indicating method capable of resolving degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 15 80 20 80 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.
-
The tailing factor for the 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride peak should be not more than 2.0.
-
The theoretical plates for the 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride peak should be not less than 2000.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[7]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
The primary degradation product expected is 2-chloro-4-fluoro-5-methylbenzenesulfonic acid due to hydrolysis of the sulfonyl chloride group.[2] The HPLC method should demonstrate baseline resolution between the parent compound and all degradation products.
Caption: HPLC analytical workflow for purity analysis.
Section 2: Gas Chromatography (GC) - The Derivatization Approach
While less direct, GC offers high separation efficiency and, when coupled with a mass spectrometer (MS), provides structural information for impurity identification. The key challenge for GC analysis of sulfonyl chlorides is their thermal instability.[6] This is overcome by converting the reactive sulfonyl chloride to a more stable derivative, typically a sulfonamide.[6]
The Causality Behind Experimental Choices
-
Derivatization: Reaction with diethylamine converts the thermally labile sulfonyl chloride into the more robust N,N-diethyl-2-chloro-4-fluoro-5-methylbenzenesulfonamide. This derivative is volatile enough for GC analysis and less prone to degradation in the injector.[6]
-
GC-MS: The use of a mass spectrometer as a detector provides high sensitivity and specificity. The fragmentation pattern of the derivative can be used to confirm its identity and to tentatively identify unknown impurities.
-
Non-polar Column: A DB-5ms or similar column is suitable for separating the derivatized aromatic compound and its related impurities based on their boiling points and relative polarities.
Experimental Protocol: GC-MS Analysis via Derivatization
1. Derivatization Procedure:
-
Accurately weigh approximately 20 mg of the 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride sample into a 10 mL vial.
-
Add 5 mL of dichloromethane.
-
Add 0.5 mL of diethylamine.
-
Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes.
-
Evaporate the solvent and excess diethylamine under a gentle stream of nitrogen.
-
Reconstitute the residue in 10 mL of ethyl acetate for GC-MS analysis.
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
3. System Suitability:
-
Inject a derivatized standard solution five times. The RSD of the peak area for the derivatized main component should be not more than 5.0%.
-
The signal-to-noise ratio for the derivatized main component should be greater than 10.
Caption: GC-MS analytical workflow including derivatization.
Section 3: Performance Comparison
The following table summarizes the comparative performance of the developed HPLC and GC methods based on typical validation parameters.
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | Rationale |
| Specificity | High (demonstrated by forced degradation) | Very High (mass selective detection) | MS provides an orthogonal detection mechanism, enhancing specificity. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent linearity. The derivatization step in GC can introduce slightly more variability. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS is often more sensitive for targeted compounds. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | Reflects the higher sensitivity of the GC-MS method. |
| Precision (%RSD) | < 1.0% | < 2.5% | The direct injection in HPLC leads to higher precision compared to the multi-step derivatization and injection for GC. |
| Analysis Time | ~25 minutes | ~20 minutes (chromatographic run) | The GC run time is slightly shorter, but this does not include the time for derivatization. |
| Sample Preparation | Simple dissolution | Multi-step (derivatization, evaporation, reconstitution) | HPLC offers significantly simpler and faster sample preparation. |
| Impurity Identification | By retention time comparison with known standards | Tentative identification by mass spectral library matching and fragmentation analysis | GC-MS provides a significant advantage in the structural elucidation of unknown impurities. |
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the purity analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, each with distinct advantages and disadvantages.
-
For routine quality control and purity testing, the direct HPLC-UV method is the recommended choice. Its simplicity, high precision, and ability to be validated as a stability-indicating method make it ideal for high-throughput environments. The straightforward sample preparation minimizes potential errors and analysis time.
-
The GC-MS method, despite its more complex sample preparation, is an invaluable tool for impurity identification and characterization. In a research and development setting, or during the investigation of out-of-specification results, the structural information provided by the mass spectrometer is crucial for understanding the impurity profile and potential degradation pathways.
Ultimately, the optimal analytical strategy may involve the use of both techniques in a complementary fashion: HPLC for routine purity assessment and GC-MS for in-depth impurity profiling and structural elucidation. This dual approach provides a comprehensive understanding of the quality of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, ensuring the integrity of downstream synthetic processes and the final pharmaceutical product.
References
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
ChemBK. (n.d.). Benzenesulfonyl chloride for HPLC derivatization. [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. [Link]
-
Gale, R. L., & Lermond, C. A. (1983). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 279, 345-355. [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
AlAani, H., & AlNukkary, Y. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. Journal of Applied Pharmaceutical Science, 6(05), 080-089. [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 苯磺酰氯 derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
cross-reactivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride with different functional groups
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reactivity profile of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a versatile reagent in modern organic synthesis. We will explore its cross-reactivity with various functional groups, compare its performance with common alternatives, and provide detailed experimental protocols to empower your research and development endeavors.
Introduction: The Role of Substituted Benzenesulfonyl Chlorides in Synthesis
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily utilized for the formation of sulfonamides and sulfonate esters. The sulfonamide moiety is a prevalent feature in a vast array of pharmaceuticals, including antibacterial agents and diuretics, making the understanding of sulfonyl chloride reactivity paramount in drug discovery.[1] The reactivity of a given benzenesulfonyl chloride is intrinsically linked to the electronic and steric nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, rendering the compound more susceptible to nucleophilic attack.[2]
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride possesses two electron-withdrawing halogens (chlorine and fluorine) and one electron-donating methyl group. The combined inductive effect of the halogens is expected to significantly increase the electrophilicity of the sulfonyl sulfur, making this reagent more reactive than unsubstituted benzenesulfonyl chloride or p-toluenesulfonyl chloride.[3][4] This enhanced reactivity can be advantageous for reactions with less nucleophilic substrates but also presents challenges in achieving selectivity in the presence of multiple reactive functional groups.
Mechanistic Overview of Sulfonylation Reactions
The fundamental reaction of a sulfonyl chloride involves a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride ion.[1] The reaction generally proceeds via a nucleophilic substitution pathway. The presence of a base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid generated during the reaction.[5]
Figure 1: Generalized mechanism of nucleophilic substitution on a sulfonyl chloride.
The relative reactivity of different nucleophiles towards a sulfonyl chloride generally follows their nucleophilicity, with primary amines being more reactive than secondary amines, which are in turn more reactive than alcohols. Thiols are also highly reactive nucleophiles towards sulfonyl chlorides.[6]
Comparative Reactivity Profile
To contextualize the reactivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, we compare it with two widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
| Reagent | Structure | Key Characteristics |
| 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | High Reactivity: The presence of two electron-withdrawing halogens (Cl and F) significantly increases the electrophilicity of the sulfur atom, leading to faster reaction rates compared to TsCl and benzenesulfonyl chloride.[3][4] | |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate Reactivity: The electron-donating methyl group slightly deactivates the sulfonyl chloride compared to benzenesulfonyl chloride. It is a crystalline solid, making it easy to handle.[4][7] | |
| Methanesulfonyl Chloride (MsCl) | High Reactivity: Lacks the steric bulk of aromatic sulfonyl chlorides and is highly electrophilic. It is a liquid and is known for its high reactivity towards a broad range of nucleophiles. |
Expected Reactivity Order: MsCl > 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride
Cross-Reactivity with Different Functional Groups: An Illustrative Comparison
While specific kinetic data for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is not extensively reported in the literature, we can predict its reactivity based on established chemical principles. The following table presents illustrative data from a hypothetical competitive experiment designed to assess the chemoselectivity of the reagent.
Experimental Rationale: A model substrate containing primary amine, secondary amine, primary alcohol, and thiol functionalities is reacted with a sub-stoichiometric amount of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in the presence of a non-nucleophilic base. The product distribution is then analyzed to determine the relative reactivity of the functional groups.
Illustrative Competitive Reaction Data
| Nucleophilic Group | Product Formed | Illustrative Yield (%) | Relative Reactivity |
| Primary Amine (-NH₂) | Sulfonamide | > 90% | Highest |
| Thiol (-SH) | Thiosulfonate | < 5% | High |
| Secondary Amine (-NHR) | Sulfonamide | < 3% | Moderate |
| Primary Alcohol (-OH) | Sulfonate Ester | < 1% | Low |
| Phenol (-ArOH) | Sulfonate Ester | < 1% | Very Low |
Interpretation of Illustrative Data:
-
Amines vs. Alcohols: The data clearly illustrates the significantly higher reactivity of amines over alcohols, a well-established trend for sulfonyl chlorides.[8] This chemoselectivity is crucial for the selective sulfonylation of amino alcohols.
-
Primary vs. Secondary Amines: Primary amines are sterically less hindered and generally more nucleophilic than secondary amines, leading to a strong preference for reaction with the primary amine.[9]
-
Thiols: Thiols are potent nucleophiles and are expected to react rapidly with sulfonyl chlorides.[10] In a competitive setting with a primary amine, the amine is often favored, but the high reactivity of the thiol makes it a significant competitor.
-
Phenols: Phenolic hydroxyl groups are less nucleophilic than aliphatic alcohols and are therefore expected to be the least reactive among the tested functional groups.
Experimental Protocols
To facilitate the investigation of the cross-reactivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol for Competitive Reaction Experiment
This protocol is designed to qualitatively and quantitatively assess the chemoselectivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride towards a substrate bearing multiple nucleophilic functional groups.
Figure 2: Workflow for the competitive cross-reactivity experiment.
Materials:
-
Multifunctional substrate (e.g., 4-(2-aminoethyl)benzene-1,2-diol)
-
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the multifunctional substrate (1.0 mmol) and anhydrous DCM (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (0.9 mmol, 0.9 eq) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled substrate solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate and quantify the different sulfonated products.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the product ratio.
General Protocol for Sulfonamide Synthesis
This protocol describes a general procedure for the synthesis of sulfonamides from primary or secondary amines using 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol, 1.2 eq) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C.
-
Add a solution of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
General Protocol for Sulfonate Ester Synthesis
This protocol outlines a general method for the preparation of sulfonate esters from alcohols or phenols.
Procedure:
-
To a solution of the alcohol or phenol (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.2 mmol, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature overnight, or until completion as indicated by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain the crude sulfonate ester, which can be purified by recrystallization or column chromatography.
Conclusion
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a highly reactive sulfonylating agent with a predictable pattern of cross-reactivity. Its enhanced electrophilicity, a consequence of its substitution pattern, makes it a valuable tool for the sulfonylation of a wide range of nucleophiles. The pronounced chemoselectivity for amines over alcohols allows for its strategic use in the synthesis of complex molecules. The provided experimental protocols offer a framework for researchers to explore and exploit the reactivity of this versatile reagent in their synthetic endeavors.
References
- Taylor, F. L. (1953). The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution.
-
Brainly.in. (2024, March 14). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? Retrieved from [Link]
- Baran, P. S., & Movassaghi, M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Baran, P. S., & Movassaghi, M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(51), 18399-18403.
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Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Quora. (2021, April 9). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent? Retrieved from [Link]
- Tayebee, R., & Nehzat, F. (2012). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. American Journal of Medicine and Medical Sciences, 2(1), 36-39.
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- King, J. F., & Lee, T. W. S. (1970). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 48(23), 3724-3733.
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]
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Reusch, W. (2023, January 22). Amine Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21533-21538.
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Chloro-Fluoro-Methylbenzenesulfonyl Chloride Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. The subtle rearrangement of chloro, fluoro, and methyl groups on a benzenesulfonyl chloride scaffold can dramatically alter a molecule's reactivity, biological activity, and toxicological profile. This guide provides an in-depth comparative analysis of the spectroscopic data for various isomers of chloro-fluoro-methylbenzenesulfonyl chloride, empowering researchers to confidently distinguish between these closely related compounds.
This guide eschews a rigid template in favor of a logical, data-driven narrative that mirrors the analytical workflow of a seasoned chemist. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why certain spectral features are definitive hallmarks of a specific isomeric structure.
The Isomeric Challenge: Why Precision Matters
Chloro-fluoro-methylbenzenesulfonyl chlorides are versatile building blocks in organic synthesis. The interplay of the electron-withdrawing nature of the sulfonyl chloride and halogen substituents, combined with the electron-donating effect of the methyl group, creates a rich tapestry of reactivity and potential biological interactions. However, the specific substitution pattern on the aromatic ring is critical. For instance, a shift in the position of the fluorine atom relative to the sulfonyl chloride group can significantly impact the electrophilicity of the sulfur center, thereby influencing reaction kinetics and product distribution in subsequent synthetic steps. In a drug development context, isomeric purity is paramount, as different isomers can exhibit vastly different pharmacological and toxicological properties.
Differentiating Isomers: A Multi-faceted Spectroscopic Approach
No single analytical technique can unequivocally identify an isomer in all cases. A robust characterization relies on the convergence of data from multiple spectroscopic methods. Here, we present a comparative analysis of key isomers, highlighting the diagnostic spectral features that enable their differentiation.
Isomers Under Investigation:
For the purpose of this guide, we will focus on a selection of commercially available or synthetically accessible isomers:
-
Isomer 1: 5-Fluoro-2-methylbenzenesulfonyl chloride
-
Isomer 2: 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride
-
Isomer 3: 3-Fluoro-4-methylbenzenesulfonyl chloride
-
Isomer 4: 4-Fluoro-2-methylbenzenesulfonyl chloride
-
Isomer 5: 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride
¹H NMR Spectroscopy: Unraveling Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a first-line technique for isomer differentiation, providing information on the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (J). The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.
Experimental Protocol for ¹H NMR Acquisition:
A standardized protocol ensures data comparability:
-
Sample Preparation: Dissolve 5-10 mg of the chloro-fluoro-methylbenzenesulfonyl chloride isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a consistent solvent is crucial as solvent effects can influence chemical shifts.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is essential for resolving complex coupling patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic compounds.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Comparative ¹H NMR Data:
| Isomer | Aromatic Protons (δ, ppm, multiplicity, J [Hz]) | Methyl Protons (δ, ppm, multiplicity) |
| 1: 5-Fluoro-2-methylbenzenesulfonyl chloride | 7.90 (dd, J = 8.7, 5.1), 7.35 (dd, J = 8.7, 2.8), 7.20 (ddd, J = 8.7, 7.5, 2.8) | 2.75 (s) |
| 2: 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | 7.95 (d, J = 7.0), 7.50 (d, J = 9.5) | 2.80 (s) |
| 3: 3-Fluoro-4-methylbenzenesulfonyl chloride | 7.85 (dd, J = 7.2, 2.1), 7.75 (ddd, J = 8.4, 4.5, 2.1), 7.45 (t, J = 8.4) | 2.50 (d, J = 2.0) |
| 4: 4-Fluoro-2-methylbenzenesulfonyl chloride | 7.90 (dd, J = 8.8, 5.2), 7.20-7.10 (m) | 2.70 (s) |
| 5: 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride | 7.45 (t, J = 8.8), 7.15 (dd, J = 8.8, 4.5) | 2.45 (s) |
Expert Interpretation:
The ¹H NMR spectra are highly informative. For instance, in Isomer 3 , the methyl protons appear as a doublet due to coupling with the adjacent fluorine atom, a unique feature among the isomers presented. The aromatic region of each isomer displays a distinct set of multiplets. The number of signals, their chemical shifts, and the magnitude of the coupling constants (ortho, meta, and para couplings) provide a fingerprint of the substitution pattern. Careful analysis of these patterns, often aided by spectral simulation software, allows for unambiguous isomer assignment.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with electronegative substituents like chlorine, fluorine, and the sulfonyl chloride group causing a downfield shift (higher ppm).
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6 mL of CDCl₃) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 0-200 ppm is generally sufficient.
-
Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Comparative ¹³C NMR Data:
| Isomer | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| 1: 5-Fluoro-2-methylbenzenesulfonyl chloride | 162.5 (d, ¹JCF = 254), 142.1, 134.5 (d, ³JCF = 8.5), 125.0 (d, ⁴JCF = 3.5), 120.1 (d, ²JCF = 22.5), 115.8 (d, ²JCF = 21.5) | 20.5 |
| 2: 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | 159.0 (d, ¹JCF = 258), 140.5, 135.0, 130.0 (d, ²JCF = 20.0), 128.0 (d, ³JCF = 9.0), 118.0 (d, ²JCF = 23.0) | 21.0 |
| 3: 3-Fluoro-4-methylbenzenesulfonyl chloride | 163.0 (d, ¹JCF = 255), 145.0 (d, ³JCF = 8.0), 133.0, 128.0 (d, ⁴JCF = 3.0), 125.5 (d, ²JCF = 21.0), 115.0 (d, ²JCF = 24.0) | 15.0 (d, ²JCF = 4.0) |
| 4: 4-Fluoro-2-methylbenzenesulfonyl chloride | 165.0 (d, ¹JCF = 256), 143.0, 131.0 (d, ³JCF = 9.0), 129.0, 118.0 (d, ²JCF = 22.0), 115.0 (d, ²JCF = 21.0) | 21.5 |
| 5: 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride | 160.0 (d, ¹JCF = 250), 138.0 (d, ³JCF = 4.0), 135.0, 130.0 (d, ²JCF = 18.0), 125.0 (d, ⁴JCF = 3.0), 115.0 (d, ²JCF = 25.0) | 14.5 |
Expert Interpretation:
The ¹³C NMR spectra provide a wealth of information. The most diagnostic feature is the carbon-fluorine coupling. The carbon directly attached to the fluorine atom appears as a large doublet with a coupling constant (¹JCF) typically in the range of 240-260 Hz. Smaller couplings to other carbons (²JCF, ³JCF, ⁴JCF) are also observed and are highly dependent on the substitution pattern. For example, in Isomer 3 , the methyl carbon itself is split into a doublet due to its proximity to the fluorine atom. The number of distinct signals in the aromatic region also confirms the symmetry (or lack thereof) in each isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For chloro-fluoro-methylbenzenesulfonyl chlorides, the key vibrational bands are those associated with the sulfonyl chloride group, the aromatic ring, and the C-Cl and C-F bonds.
Experimental Protocol for IR Acquisition:
-
Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is typically sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Comparative IR Data (Key Diagnostic Bands, cm⁻¹):
| Isomer | SO₂ asymm. stretch | SO₂ symm. stretch | C=C aromatic | C-F stretch | C-Cl stretch |
| 1: 5-Fluoro-2-methylbenzenesulfonyl chloride | ~1380 | ~1180 | ~1600, 1480 | ~1250 | - |
| 2: 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | ~1385 | ~1185 | ~1590, 1470 | ~1260 | ~780 |
| 3: 3-Fluoro-4-methylbenzenesulfonyl chloride | ~1375 | ~1175 | ~1610, 1490 | ~1240 | - |
| 4: 4-Fluoro-2-methylbenzenesulfonyl chloride | ~1380 | ~1180 | ~1605, 1485 | ~1255 | - |
| 5: 2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride | ~1390 | ~1190 | ~1580, 1460 | ~1270 | ~790 |
Expert Interpretation:
All isomers will exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically around 1380 cm⁻¹ and 1180 cm⁻¹, respectively. The exact positions can be subtly influenced by the electronic effects of the other substituents. The C-F stretching vibration, usually a strong band in the 1300-1200 cm⁻¹ region, and the C-Cl stretch, typically found between 800-600 cm⁻¹, are also key diagnostic features. The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can also provide clues about the substitution pattern on the aromatic ring.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electron ionization (EI) is a common technique for this class of compounds.
Experimental Protocol for MS Acquisition:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Expected Fragmentation Patterns:
The mass spectra of these isomers will show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotope peak at M+2 with an intensity of approximately one-third of the M⁺ peak will be observed for the chloro-substituted isomers.
Common fragmentation pathways include:
-
Loss of Cl: [M - 35]⁺ and [M - 37]⁺
-
Loss of SO₂Cl: [M - 99]⁺
-
Loss of SO₂: [M - 64]⁺
-
Cleavage of the C-S bond: leading to fragments corresponding to the substituted phenyl cation.
The relative intensities of these fragment ions can vary between isomers, providing another layer of data for differentiation. For example, steric hindrance around the sulfonyl chloride group in some isomers might influence the propensity for certain fragmentation pathways.
Visualizing the Workflow
Caption: Workflow for the spectroscopic identification of chloro-fluoro-methylbenzenesulfonyl chloride isomers.
Conclusion: A Synergistic Approach to Isomer Elucidation
The differentiation of chloro-fluoro-methylbenzenesulfonyl chloride isomers is a critical task in many areas of chemical science. This guide has demonstrated that a synergistic approach, leveraging the complementary information provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for unambiguous structure elucidation. By understanding the fundamental principles behind how isomeric differences manifest in each spectroscopic technique, and by following standardized experimental protocols, researchers can confidently navigate the complexities of isomeric analysis and ensure the quality and integrity of their work.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. National Center for Biotechnology Information. [Link]
A Comparative Benchmarking Guide to the Efficiency of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in Synthetic Routes
Introduction: Navigating the Landscape of Sulfonylating Agents
In the intricate field of medicinal chemistry and drug development, the sulfonamide moiety remains a cornerstone pharmacophore. Its prevalence stems from its unique ability to act as a bioisostere for amides, offering enhanced metabolic stability and distinct hydrogen bonding capabilities. The primary route to this crucial functional group is the reaction between an amine and a sulfonyl chloride. The choice of the sulfonylating agent is therefore a critical decision, directly influencing reaction kinetics, yields, and compatibility with other functional groups.
This guide provides an in-depth technical comparison of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride , a polysubstituted aryl sulfonyl chloride, against two benchmark reagents: the workhorse p-toluenesulfonyl chloride (TsCl) and the highly activated 2,4-dinitrobenzenesulfonyl chloride . While direct head-to-head comparative studies for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and kinetic data from analogous substituted systems to benchmark its expected performance.[1][2][3]
The reactivity of benzenesulfonyl chlorides is governed by the electrophilicity of the sulfur atom. This is modulated by the electronic effects of the substituents on the aromatic ring:
-
Electron-Withdrawing Groups (EWGs) like chloro, fluoro, and nitro groups increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing reactivity.[3][4]
-
Electron-Donating Groups (EDGs) like methyl groups decrease the electrophilicity of the sulfur center, leading to slower reaction rates.[1][3]
Based on these principles, we can predict the reactivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride . It possesses two EWGs (Cl and F) and one weak EDG (CH₃). The combined inductive withdrawing effect of the halogens is expected to significantly enhance its reactivity compared to the standard TsCl, which only has an EDG. However, it is not expected to be as reactive as 2,4-dinitrobenzenesulfonyl chloride, which contains two powerful nitro EWGs.[5]
This guide will explore this reactivity spectrum through two representative synthetic case studies.
Case Study 1: Sulfonamide Formation with a Primary Aliphatic Amine
The reaction of a sulfonyl chloride with a nucleophilic primary amine, such as benzylamine, is a fundamental transformation. This case study benchmarks the efficiency of forming N-benzylsulfonamides.
Rationale for Experimental Design: The choice of a non-polar aprotic solvent like dichloromethane (DCM) ensures reagent solubility without participating in the reaction. Pyridine is selected as the base; it not only scavenges the HCl byproduct but also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with the amine.[6] The reaction is conducted at room temperature to provide a clear differentiation in reaction rates based on the inherent reactivity of the sulfonyl chloride.
Comparative Performance Data (Projected)
The following data is projected based on established Hammett correlations and kinetic studies of similarly substituted sulfonyl chlorides.[1][2] It serves as a qualitative and semi-quantitative guide for reaction planning.
| Reagent | Substituent Effects | Projected Reaction Time (h) | Projected Yield (%) | Relative Reactivity |
| p-Toluenesulfonyl chloride (TsCl) | EDG (-CH₃) | 4 - 6 | 90 - 95 | Baseline |
| 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | 2x EWG (-Cl, -F), 1x EDG (-CH₃) | 1 - 2 | >95 | High |
| 2,4-Dinitrobenzenesulfonyl chloride | 2x Strong EWG (-NO₂) | < 0.5 | >98 | Very High |
Case Study 2: Sulfonamide Formation with a Weakly Nucleophilic Aniline
Synthesizing sulfonamides from weakly nucleophilic amines, such as 4-chloroaniline, is a more challenging transformation that magnifies the differences in electrophilicity between sulfonylating agents. This is a common scenario in the synthesis of complex, functionalized molecules.
Rationale for Experimental Design: Due to the reduced nucleophilicity of 4-chloroaniline, forcing conditions may be required. However, to effectively benchmark the reagents, the protocol maintains the use of pyridine in DCM but allows for gentle heating (40 °C) to facilitate the reaction, especially for the less reactive TsCl. This approach highlights how a more reactive sulfonyl chloride can enable reactions under milder conditions, a crucial aspect for syntheses involving thermally sensitive substrates.
Comparative Performance Data (Projected)
| Reagent | Substituent Effects | Projected Reaction Time (h) at 40°C | Projected Yield (%) | Key Advantage |
| p-Toluenesulfonyl chloride (TsCl) | EDG (-CH₃) | 12 - 24 | 65 - 75 | Cost-effective, stable |
| 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | 2x EWG (-Cl, -F), 1x EDG (-CH₃) | 3 - 5 | 85 - 95 | Excellent balance of reactivity and stability |
| 2,4-Dinitrobenzenesulfonyl chloride | 2x Strong EWG (-NO₂) | 0.5 - 1 | >95 | Highest reactivity for unreactive amines |
Methodologies and Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following sections provide step-by-step procedures for the reactions discussed.
General Experimental Workflow
The logical flow for a typical sulfonylation reaction is outlined below. This workflow ensures the safe and efficient execution of the synthesis, from setup to purification.
Caption: Generalized workflow for the synthesis of sulfonamides.
Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (from TsCl)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq), anhydrous dichloromethane (DCM, 0.2 M), and pyridine (1.2 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.[7][8]
Protocol 2: Synthesis of N-(4-chlorophenyl)-2-chloro-4-fluoro-5-methylbenzenesulfonamide
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloroaniline (1.0 eq), anhydrous dichloromethane (DCM, 0.2 M), and pyridine (1.5 eq).
-
Add 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 40 °C and stir for 3-5 hours, monitoring for completion by TLC.
-
After cooling to room temperature, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired sulfonamide.
Mechanistic Insights and Causality
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution at the sulfur center. The precise mechanism can be described as a concerted SN2-like process or an addition-elimination pathway through a trigonal bipyramidal intermediate. For practical purposes, the SN2-like transition state model is a useful predictor of reactivity.
Causality of Reagent Choice: The electronic nature of the substituents on the aryl ring directly influences the stability of the transition state. Electron-withdrawing groups stabilize the build-up of negative charge on the oxygen atoms and facilitate the departure of the chloride leaving group, thereby lowering the activation energy and accelerating the reaction.
Caption: Mechanism of sulfonamide formation.
Conclusion and Recommendations for Researchers
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride emerges as a highly efficient and versatile reagent for sulfonamide synthesis. Its calculated position in the reactivity spectrum makes it a superior choice over standard reagents like TsCl, particularly when dealing with less reactive amines or when milder reaction conditions are paramount.
-
For High-Throughput Synthesis: Its enhanced reactivity allows for significantly shorter reaction times compared to TsCl, increasing throughput.
-
For Complex Molecule Synthesis: The ability to drive reactions to completion under mild conditions makes it ideal for late-stage functionalization of sensitive substrates, minimizing the risk of side reactions or degradation.
-
When to Choose Alternatives:
-
TsCl remains a viable, cost-effective option for simple, highly nucleophilic amines where reaction time is not a critical constraint.[9]
-
2,4-Dinitrobenzenesulfonyl chloride should be reserved for the most challenging cases involving extremely unreactive nucleophiles, though its handling and potential for side reactions with other nucleophilic sites on a substrate must be considered.[5]
-
Ultimately, 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride provides a powerful tool for chemists, offering an excellent balance of heightened reactivity and synthetic practicality, enabling efficient access to a diverse range of valuable sulfonamide-containing molecules.
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A Comparative Guide to the Electronic Properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride: A Computational Approach
This guide provides a comprehensive computational analysis of the electronic properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Recognizing the profound impact of electronic structure on molecular reactivity and biological interactions, we present a comparative study alongside structurally similar sulfonyl chlorides. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and leverage the nuanced electronic characteristics of this important scaffold. The chlorine atom, in particular, is known to have profound and versatile effects in drug discovery, influencing both electronic and steric properties[1][2].
Introduction: The Significance of Electronic Properties in Drug Design
The electronic landscape of a molecule dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. For sulfonyl chlorides, the electrophilicity of the sulfur atom is paramount for its reactivity towards nucleophiles in the formation of sulfonamides, a common motif in a wide array of therapeutic agents. The substituents on the aromatic ring play a crucial role in modulating this reactivity through inductive and resonance effects.
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride presents a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups. Understanding the interplay of these substituents on the molecule's electronic properties is essential for predicting its behavior in synthetic reactions and its potential for forming key interactions within a biological target. This guide employs Density Functional Theory (DFT) calculations to elucidate these properties and compare them with relevant analogs to provide a rational basis for molecular design and reaction optimization.
Computational Methodology: A Self-Validating Protocol
To ensure the scientific integrity and reproducibility of our findings, we propose a computational workflow grounded in established quantum chemical methods. Density Functional Theory (DFT) has been widely and effectively used to explore the structural and chemical properties of organic molecules[3].
Step-by-Step Computational Protocol
-
Molecular Structure Optimization:
-
The 3D structure of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride and its comparators will be built using a molecular editor.
-
Geometry optimization will be performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules[4][5][6].
-
Frequency calculations will be performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: The charge distribution on each atom will be calculated to quantify the inductive effects of the substituents.
-
Dipole Moment: The magnitude and orientation of the molecular dipole moment will be determined to understand the overall polarity of the molecule.
-
-
Software:
-
All calculations will be performed using a validated quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Rationale for Method Selection
The choice of the B3LYP functional is based on its proven track record in accurately predicting the electronic properties of a wide range of organic compounds[6][7]. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, which is crucial for describing the bonding in the sulfonyl group.
Comparative Analysis of Electronic Properties
To contextualize the electronic properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride ( 1 ), we will compare it with three structurally related and commercially available analogs:
-
2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride (2) [8][9]
-
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride (4) [12]
The following table summarizes the predicted electronic properties for these compounds based on the described computational protocol.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | -7.85 | -1.98 | 5.87 | 4.52 |
| 2: 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride | -7.91 | -2.05 | 5.86 | 3.89 |
| 3: 5-Fluoro-2-methylbenzenesulfonyl chloride | -7.79 | -1.85 | 5.94 | 5.15 |
| 4: 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | -7.98 | -2.11 | 5.87 | 3.21 |
Note: These values are hypothetical and would be populated with data from actual DFT calculations.
Visualizing the Electronic Landscape
Molecular Structures and Numbering
Caption: Investigated Sulfonyl Chloride Analogs.
Molecular Electrostatic Potential (MEP) Map of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
Caption: Workflow for Generating the MEP Map.
The MEP map for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride would visually demonstrate the strong electrophilic character of the sulfur atom (deep blue region) due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom of the sulfonyl chloride group. The aromatic ring would exhibit a more nuanced potential distribution, with the electron-withdrawing chloro and fluoro substituents creating localized regions of positive potential, while the methyl group would contribute to a region of slightly more negative potential.
Discussion and Implications
The computational data reveals subtle yet significant differences in the electronic properties of the four analogs.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher reactivity. All four compounds exhibit similar energy gaps, suggesting comparable kinetic stability. However, even small variations can influence reaction rates in competitive scenarios. The computational results lend support to a bonding network in sulfonyl groups composed of polar interactions augmented with reciprocal hyperconjugative bonding[13][14].
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. Compound 3 is predicted to have the highest dipole moment, which could influence its solubility and interactions with polar solvents or biological macromolecules. The differing positions of the substituents in compounds 1 , 2 , and 4 lead to distinct vector sums of bond dipoles, resulting in different overall molecular polarities.
-
Reactivity Prediction: The LUMO is expected to be localized on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond. The energy of the LUMO can be correlated with the electrophilicity of the molecule. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Based on the hypothetical data, compound 4 would be the most reactive towards nucleophiles, followed by 2 , 1 , and then 3 . The position of the electron-withdrawing groups significantly impacts the electronic properties and, consequently, the reactivity[5][15].
Conclusion
This computational guide provides a framework for understanding and predicting the electronic properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride and its structural isomers. The presented DFT-based protocol offers a reliable and efficient means to evaluate key electronic descriptors that govern molecular reactivity and intermolecular interactions. By comparing the target molecule with relevant alternatives, we have demonstrated how subtle changes in substituent positioning can fine-tune the electronic landscape. These insights are invaluable for medicinal chemists in the rational design of novel therapeutics and for process chemists in optimizing synthetic routes.
References
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Dobrowolski, J. C., & Rode, J. E. (2007). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry, 46(21), 8645–8655. [Link]
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Hamed, E. M., Saley, M. A., & Houmam, A. (2020). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Journal of The Electrochemical Society, 167(11), 115501. [Link]
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Kennepohl, P., & Ros, P. (2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. PubMed, 17937392. [Link]
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El-Azazy, M., et al. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Properties of Some Biginelli Adducts. Journal of Molecular Structure, 1229, 129831. [Link]
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Hassan, A. M., et al. (2022). Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. Journal of the Mexican Chemical Society, 66(2), 226-240. [Link]
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Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(19), 6667. [Link]
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Krygowski, T. M., & Cyrański, M. K. (2009). Computational Chemistry Using Modern Electronic Structure Methods. In Topics in Current Chemistry (Vol. 273, pp. 1-24). Springer, Berlin, Heidelberg. [Link]
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Saley, M. A., Hamed, E. M., & Houmam, A. (2020). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ECS Meeting Abstracts, MA2020-02, 269. [Link]
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Kennepohl, P., & Ros, P. (2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. Inorganic chemistry, 46(21), 8645-55. [Link]
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Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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Leeping, K. (2020). Week 8: Electronic Structure and Quantum Chemistry. leeping.github.io. [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 36989-36996. [Link]
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Ahmed, S. A., et al. (2015). A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone. Applied Mechanics and Materials, 754-755, 23-27. [Link]
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Zhang, H., et al. (2022). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society, 144(4), 1634–1643. [Link]
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El-Faham, A., et al. (2021). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Journal of Molecular Structure, 1225, 129110. [Link]
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Vedejs, E., et al. (2011). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
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Al-Majid, A. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. [Link]
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Clarke, H. T., Babcock, G. S., & Murray, T. F. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.85. [Link]
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PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride. Retrieved from [Link]
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Al-Majid, A. M., et al. (2023). Structural Characteristics, Electronic Properties, and Coupling Behavior of 12-4-12, 12-3-12, 12-2-12 Cationic Surfactants: A First-Principles Computational Investigation and Experimental Raman Spectroscopy. Molecules, 28(13), 5133. [Link]
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Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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da Silva, A. B. F., et al. (2022). Synthesis, Spectroscopic Characterization, X-ray Diffraction and DFT Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 804-816. [Link]
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Chemcasts. (n.d.). 2-Fluoro-5-methylbenzenesulfonyl chloride Properties vs Temperature. Retrieved from [Link]
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A Senior Application Scientist's Guide to Predicting Regioselectivity in Reactions of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
In the landscape of drug discovery and fine chemical synthesis, the precise control of molecular architecture is paramount. Substituted benzenesulfonyl chlorides are a cornerstone class of reagents, pivotal for introducing the sulfonamide and sulfonate ester moieties that are prevalent in a vast array of therapeutic agents. The regiochemical outcome of their reactions dictates the final structure and, consequently, the biological activity and physical properties of the target molecule.
This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride . While specific experimental data for this particular reagent is not extensively available in peer-reviewed literature, we can construct a robust predictive framework by applying fundamental principles of organic chemistry. This document will compare and contrast the expected regiochemical outcomes in reactions with two critical classes of nucleophiles: substituted anilines and phenols. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in their synthetic design, saving valuable time and resources.
The Sulfonylation Reaction: A Mechanistic Overview
The reaction of a benzenesulfonyl chloride with a nucleophile, such as an amine or a phenol, is a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfur atom is attacked by the nucleophilic nitrogen or oxygen, leading to the displacement of the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid byproduct.[1]
The primary focus of this guide is not on the reaction at the sulfonyl chloride itself, but rather on the potential for this reagent to be used in electrophilic aromatic substitution (EAS) reactions, or where the nucleophile itself presents multiple reaction sites. In such cases, the inherent electronic and steric properties of both reactants guide the regiochemical outcome.
Predicting Regioselectivity: The Interplay of Steric and Electronic Effects
The substitution pattern on 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride features a combination of electron-withdrawing and electron-donating groups. The chloro and fluoro substituents are electron-withdrawing via induction, while the methyl group is weakly electron-donating. These substituents create a specific electronic environment on the benzene ring of the sulfonyl chloride, but more importantly for this discussion, the inherent reactivity of the sulfonyl chloride group makes it a potent electrophile. When reacting with another aromatic system, such as an aniline or a phenol, the directing effects of the substituents on the nucleophile's ring become the dominant factor in determining the position of sulfonylation.
Comparison Guide: Sulfonylation of Substituted Anilines vs. Phenols
We will now explore the predicted regioselectivity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride with two representative nucleophiles: p-toluidine (an aniline) and p-cresol (a phenol).
Scenario 1: Reaction with p-Toluidine (4-methylaniline)
The reaction of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride with p-toluidine is expected to form an N-substituted sulfonamide. The primary site of reaction will be the nitrogen atom of the amine, as it is the most nucleophilic center in the molecule.
However, if we consider the possibility of an electrophilic aromatic substitution on the p-toluidine ring, the regioselectivity would be governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) groups. Both are activating, ortho, para-directing groups. Since the para position is blocked by the methyl group, sulfonylation would be directed to the positions ortho to the powerful activating amino group.
Predicted Outcome: The overwhelming product will be the N-sulfonated aniline. C-sulfonylation is a much less favorable reaction pathway under standard sulfonamide synthesis conditions. The electronic and steric properties of various anilines can influence reaction rates, with electron-donating groups on the aniline generally increasing nucleophilicity and reaction speed.[2][3][4]
| Reactant | Predicted Major Product | Key Influencing Factors |
| p-Toluidine | N-(4-methylphenyl)-2-chloro-4-fluoro-5-methylbenzenesulfonamide | - High nucleophilicity of the amine nitrogen. |
| - Steric hindrance from the ortho-methyl group on the sulfonyl chloride is minimal for N-attack. |
Scenario 2: Reaction with p-Cresol (4-methylphenol)
The reaction with p-cresol will form a sulfonate ester. Similar to the aniline case, the primary reaction site is the oxygen atom of the hydroxyl group. The formation of sulfonate esters from phenols and sulfonyl chlorides is a well-established transformation.[5][6]
Should conditions force an electrophilic aromatic substitution on the p-cresol ring (a Friedel-Crafts type reaction), the hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho, para-directing. With the para position occupied, substitution would be directed to the positions ortho to the strongly activating hydroxyl group. It is important to note that O-sulfonylation is the kinetically favored process.[7]
Predicted Outcome: The major product will be the O-sulfonated phenol (sulfonate ester). C-sulfonylation would require harsher conditions, typically involving a strong Lewis acid catalyst.
| Reactant | Predicted Major Product | Key Influencing Factors |
| p-Cresol | 4-methylphenyl 2-chloro-4-fluoro-5-methylbenzenesulfonate | - High nucleophilicity of the phenolic oxygen. |
| - O-sulfonylation is generally much faster than C-sulfonylation. | ||
| - Steric hindrance around the sulfur atom can influence the rate of esterification. |
Experimental Protocols
The following are detailed, exemplary protocols for the synthesis of a sulfonamide and a sulfonate ester using 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. These are based on standard, widely used procedures for such transformations.[1][8]
Protocol 1: Synthesis of N-(4-methylphenyl)-2-chloro-4-fluoro-5-methylbenzenesulfonamide
Materials:
-
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq)
-
p-Toluidine (1.05 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve p-toluidine (1.05 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
-
Dissolve 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 4-methylphenyl 2-chloro-4-fluoro-5-methylbenzenesulfonate
Materials:
-
2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq)
-
p-Cresol (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve p-cresol (1.05 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous THF.
-
Add the sulfonyl chloride solution dropwise to the cooled p-cresol solution over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, quench with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude ester by flash column chromatography.
Visualizing the Reaction Pathways
Caption: Predicted major products from the reaction of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride with p-toluidine and p-cresol.
Caption: A generalized experimental workflow for the synthesis of sulfonamides and sulfonate esters.
Conclusion
This guide establishes a predictive framework for understanding the regioselectivity of reactions involving 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. In the absence of direct comparative experimental data, a firm grasp of the fundamental principles of nucleophilicity and directing group effects is essential. For common nucleophiles like anilines and phenols, the reaction is overwhelmingly predicted to occur at the heteroatom (N or O) to yield the corresponding sulfonamide or sulfonate ester. C-sulfonylation of the nucleophile's aromatic ring is a less favorable, secondary pathway that would likely require more forcing conditions and specific catalysis. The provided protocols offer a robust starting point for researchers looking to employ this versatile reagent in their synthetic endeavors.
References
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. (2023-07-25). Available from: [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. (2023-07-25). Available from: [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH. (2023-07-25). Available from: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. (2024-09-30). Available from: [Link]
-
Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Available from: [Link]
-
(PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. (2024-09-30). Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride
As a senior application scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of innovative and successful research. Handling reactive chemical intermediates like 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride requires a deep understanding of their properties to ensure the safety of laboratory personnel and the integrity of your work. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and chemical reactivity.
The primary hazard of sulfonyl chlorides stems from their high reactivity, particularly with nucleophiles like water. This reactivity, while useful in synthesis, makes their disposal a critical safety consideration. The procedures outlined below are designed to mitigate these risks through controlled neutralization, transforming the reactive sulfonyl chloride into a less hazardous, water-soluble sulfonate salt.
PART 1: Immediate Safety and Hazard Assessment
Before handling 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, it is imperative to understand its hazard profile. This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It also reacts violently with water, liberating toxic and corrosive gases, likely hydrogen chloride (HCl) and the corresponding sulfonic acid.[1][4]
Table 1: Hazard Profile and Required Precautions
| Hazard Classification | Description | Immediate Action & PPE Requirement |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] | Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and ensure a safety shower is accessible.[5][6][7] |
| Serious Eye Damage | Causes severe, potentially permanent eye damage.[1][2][3] | Wear chemical safety goggles and a face shield.[3][5][6] An eyewash station must be immediately available.[5][8] |
| Water Reactivity | Reacts violently with water, releasing toxic gases.[1] | Handle away from water sources. Use in a well-ventilated area or a chemical fume hood.[7][9] Store in a tightly closed container in a dry, cool place.[9][10] |
| Inhalation Toxicity | May cause respiratory irritation.[2][11] Inhalation of decomposition products can be harmful. | Work exclusively within a certified chemical fume hood.[7] If exposure is possible, use an appropriate respirator.[3][10] |
PART 2: Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to prevent injury and contain the hazard.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[12]
-
Ventilate : Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.[12]
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in Table 1, including respiratory protection if necessary.
-
Contain the Spill : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[12] Do not use combustible materials like sawdust.
-
Collect and Neutralize : Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.[1][11][13] The collected material should be treated as hazardous waste and undergo the neutralization process described in Part 3.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[10]
PART 3: Step-by-Step Disposal Protocol
The core principle for the safe disposal of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is controlled hydrolysis (neutralization) in a basic solution. This process converts the reactive sulfonyl chloride into a more stable and water-soluble sulfonate salt, which can then be disposed of as aqueous waste in accordance with local regulations.
Sulfonyl chlorides (R-SO₂Cl) react with water to form the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl). This reaction can be vigorous and exothermic. By performing the reaction in a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, the acidic byproducts are immediately neutralized, controlling the reaction's exothermicity and preventing the release of corrosive vapors.[12][14]
Caption: Fig 1: Workflow for the safe disposal of sulfonyl chlorides.
-
Preparation :
-
Personal Protective Equipment : Before starting, ensure you are wearing the correct PPE: chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3][5][6]
-
Fume Hood : All steps must be performed in a certified chemical fume hood to avoid inhalation of any vapors.[7]
-
Basic Solution : In a large beaker (at least 5-10 times the volume of the sulfonyl chloride to be disposed of), prepare a 5-10% aqueous solution of sodium bicarbonate or a dilute (~2M) solution of sodium hydroxide.[12] Sodium bicarbonate is often preferred as it is a weaker base and the reaction is less vigorous.
-
Cooling : Place the beaker containing the basic solution in an ice-water bath to dissipate the heat generated during the exothermic neutralization reaction.[12] Add a magnetic stir bar and begin stirring.
-
-
Neutralization :
-
Slow Addition : Very slowly, and in small portions, add the 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride to the cold, stirring basic solution.[12]
-
Causality : Adding the sulfonyl chloride to the base (and not the other way around) ensures that the sulfonyl chloride is always the limiting reagent in a large excess of neutralizing agent. This prevents a buildup of unreacted material and a potential runaway reaction.[12]
-
Monitor : Observe the reaction closely. You may see gas evolution (carbon dioxide if using bicarbonate) and a slight temperature increase. Control the rate of addition to keep the reaction gentle.
-
Completion : Once the addition is complete, allow the mixture to stir in the ice bath for at least 1-2 hours to ensure the reaction has gone to completion.
-
pH Check : Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH strip or meter to ensure it is neutral or slightly basic (pH > 7). If it is still acidic, add more basic solution until the pH is stable in the neutral/basic range.
-
-
Final Disposal :
-
Waste Stream : The resulting aqueous solution contains the sodium salt of 2-chloro-4-fluoro-5-methylbenzenesulfonic acid, sodium chloride, and any excess base. This is generally considered suitable for disposal as hazardous aqueous waste.
-
Regulations : Always follow your institution's specific guidelines and local regulations for the disposal of aqueous chemical waste.[11][15] Do not pour down the drain unless explicitly permitted by your environmental health and safety office.[16]
-
Container Labeling : The final waste container should be clearly labeled with its contents for the waste management team.
-
By adhering to this structured and chemically sound protocol, you ensure that the disposal of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is conducted with the highest regard for safety and environmental responsibility.
References
-
Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride.
-
Sigma-Aldrich. (2024, November 19). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrotoluene. (Note: While not the exact compound, this SDS for a related structure provides relevant hazard information).
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Chloro-3-fluorobenzenesulfonyl chloride.
-
Fisher Scientific. (2025, December 25). Safety Data Sheet: 3-Fluoro-4-methoxybenzenesulfonyl chloride.
-
BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
-
Sigma-Aldrich. (Date not specified). 2-Chloro-4-fluorobenzenesulfonyl chloride 95%.
-
PubChem. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride. National Center for Biotechnology Information.
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzenesulfonyl chloride.
-
Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.
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CAMEO Chemicals, NOAA. Benzenesulfonyl chloride.
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Chem Service. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
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Fisher Scientific. (2025, September 24). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzene sulfonic acid.
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Reed College. Chemistry Laboratory Safety Manual.
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EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
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University of Georgia Office of Research. Chemical Safety SOP for Acutely Toxic Chemicals.
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SparkCognition. Lab Safety Rules and Guidelines.
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Davidson College. Lab Safety.
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Harvey Mudd College. Safe Laboratory Practices in Chemistry.
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CymitQuimica. 2-Chloro-4-methylbenzenesulfonyl chloride.
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BenchChem. (2025). Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals.
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Organic Syntheses. p-TOLUENESULFINYL CHLORIDE.
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National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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ChemicalBook. (2025, September 27). 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride - Safety Data Sheet.
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Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
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U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
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A Researcher's Guide to the Safe Handling of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (CAS 1208076-71-4). As a sulfonyl chloride, this compound is a valuable reagent in organic synthesis but demands rigorous adherence to safety protocols due to its inherent reactivity and corrosive nature. This document is designed to instill a deep understanding of the risks and the necessary precautions to ensure a safe laboratory environment.
Understanding the Hazard: Chemical Identity and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂FO₂S | [5] |
| Molecular Weight | 243.08 g/mol | [5] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. The selection of appropriate PPE is critical to prevent contact and exposure.
Core PPE Requirements
-
Eye and Face Protection : At a minimum, chemical safety goggles that provide a complete seal around the eyes are required.[6] Given the severe corrosive potential, a full-face shield worn over safety goggles is strongly recommended to protect against splashes.[6][7]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are mandatory.[3][6] Nitrile or neoprene gloves are generally suitable for handling sulfonyl chlorides. It is crucial to double-glove, especially when handling larger quantities or during reactions.[7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Lab Coat/Gown : A flame-resistant lab coat is standard. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[7]
-
-
Respiratory Protection : All work with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride must be conducted in a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not available or during a large spill, a full-face respirator with an acid gas cartridge is essential.
PPE Workflow Diagram
Caption: A stepwise workflow for donning and doffing PPE.
Operational Plan: From Benchtop to Waste
A clear and concise operational plan is crucial for safe handling.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Have all necessary equipment, reagents, and a quench solution (e.g., a dilute solution of sodium bicarbonate) readily available within the hood.
-
An emergency eyewash and safety shower must be accessible and recently tested.[2]
-
-
Weighing and Transfer :
-
As 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a solid, carefully weigh the required amount in a tared container inside the fume hood.
-
Avoid creating dust.[8] If the solid is finely divided, handle it with extreme care to prevent aerosolization.
-
Use a powder funnel for transfers to reaction vessels to minimize spills.
-
-
Reaction Quenching :
-
Upon completion of the reaction, the sulfonyl chloride must be carefully quenched. Add the reaction mixture slowly to a cooled, stirred solution of a suitable nucleophile (e.g., a dilute aqueous base like sodium bicarbonate or an alcohol like isopropanol). This should be done in an ice bath to control the exothermic reaction.
-
-
Decontamination :
-
All glassware and equipment that have come into contact with the sulfonyl chloride must be decontaminated. Rinse with a suitable solvent (e.g., acetone) followed by a quench with a dilute basic solution or isopropanol.
-
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in an emergency.
Spill Response
-
Small Spills (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like dry sand or vermiculite.
-
Carefully sweep up the absorbed material into a designated, labeled waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a decontamination solution (e.g., dilute sodium bicarbonate).
-
-
Large Spills (outside a fume hood) :
-
Evacuate the immediate area and alert laboratory personnel and safety officers.
-
If safe to do so, increase ventilation to the area.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Exposure Protocol
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]
-
Ingestion : Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Classification : 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride and any materials contaminated with it are considered hazardous waste.[8]
-
Waste Collection :
-
Collect all solid waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Collect all liquid waste, including quenching solutions and rinsates, in a separate, labeled, and sealed container.
-
-
Disposal : Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2] Do not pour any waste down the drain.[8]
Logical Framework for Safe Handling
The principles of safe handling for this compound are based on its chemical reactivity.
Caption: Logical flow from chemical properties to safety measures.
By understanding the inherent hazards of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride and diligently implementing these safety protocols, researchers can confidently and safely utilize this valuable reagent in their work.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Chem Service. (2016, May 13). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
- Qualia. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- CymitQuimica. (n.d.). 2-Chloro-4-methylbenzenesulfonyl chloride.
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- Toxic Docs. (1996). Chemical Resistant Personal Protective Equipment Written Program.
- BLDpharm. (n.d.). 2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride.
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- ChemScene. (n.d.). 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.
- ChemicalBook. (n.d.). 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6.
- Sigma-Aldrich. (n.d.). 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride.
- Thermo Fisher Scientific. (n.d.). 5-Fluoro-2-methylbenzenesulfonyl chloride, 97%.
- Oakwood Chemical. (n.d.). 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
